Product packaging for 1-Isopropyl-3-(4-fluorophenyl)indole(Cat. No.:CAS No. 93957-49-4)

1-Isopropyl-3-(4-fluorophenyl)indole

Cat. No.: B022781
CAS No.: 93957-49-4
M. Wt: 253.31 g/mol
InChI Key: ZDZJOIIBECYKAJ-UHFFFAOYSA-N
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Description

1-Isopropyl-3-(4-fluorophenyl)indole, also known as this compound, is a useful research compound. Its molecular formula is C17H16FN and its molecular weight is 253.31 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16FN B022781 1-Isopropyl-3-(4-fluorophenyl)indole CAS No. 93957-49-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-fluorophenyl)-1-propan-2-ylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C17H16FN/c1-12(2)19-11-16(13-7-9-14(18)10-8-13)15-5-3-4-6-17(15)19/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDZJOIIBECYKAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C2=CC=CC=C21)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00239939
Record name 3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indole
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Molecular Weight

253.31 g/mol
Source PubChem
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CAS No.

93957-49-4
Record name 3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indole
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Record name 3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indole
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Record name 3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indole
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Record name 1H-Indole, 3-(4-fluorophenyl)-1-(1-methylethyl)
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Record name 3-(4-FLUOROPHENYL)-1-(1-METHYLETHYL)-1H-INDOLE
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Foundational & Exploratory

A Comprehensive Technical Guide to 1-Isopropyl-3-(4-fluorophenyl)indole (CAS: 93957-49-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Isopropyl-3-(4-fluorophenyl)indole is a fluorinated heterocyclic compound belonging to the indole family. The indole nucleus is a prevalent scaffold in numerous biologically active compounds and approved pharmaceuticals.[1][2][3] This technical guide provides an in-depth overview of the core properties, synthesis, and known applications of this compound, with a particular focus on its role in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in a laboratory setting.

PropertyValueReference(s)
CAS Number 93957-49-4[4]
Molecular Formula C₁₇H₁₆FN[4]
Molecular Weight 253.32 g/mol [4]
Appearance White to off-white crystalline solid[5]
Melting Point 96-98 °C[5]
Purity >97%[4]
Synonyms 3-(4-Fluorophenyl)-1-isopropyl-1H-indole[4]

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that is crucial for its use as a key intermediate in the production of pharmaceuticals like Fluvastatin.[3][4] The general synthetic route involves a Friedel-Crafts reaction followed by a Bischler-Möhlau indole synthesis.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-chloro-1-(4-fluorophenyl)ethanone

A Friedel-Crafts acylation of fluorobenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) yields 2-chloro-1-(4-fluorophenyl)ethanone.

Step 2: Synthesis of 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone

The intermediate from Step 1 is then reacted with N-isopropylaniline. This reaction is typically carried out in a suitable solvent like dimethylformamide (DMF) at an elevated temperature.

Step 3: Cyclization to form this compound

The final step involves the cyclization of 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone. This is achieved by heating in the presence of a catalyst, such as zinc chloride (ZnCl₂), to yield the final product, this compound.[3]

Below is a visual representation of the synthetic workflow.

G cluster_0 Synthesis of this compound A Fluorobenzene + Chloroacetyl chloride B 2-chloro-1-(4-fluorophenyl)ethanone A->B Friedel-Crafts Acylation (AlCl3) D 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone B->D Nucleophilic Substitution (DMF, heat) C N-isopropylaniline C->D Nucleophilic Substitution (DMF, heat) E This compound D->E Bischler-Möhlau Indole Synthesis (ZnCl2, heat)

Caption: Synthetic workflow for this compound.

Biological Activity and Therapeutic Potential

While this compound is primarily recognized as a crucial intermediate in the synthesis of the HMG-CoA reductase inhibitor, Fluvastatin, the broader class of indole derivatives exhibits a wide spectrum of biological activities.[3][4][6]

Role as a Fluvastatin Intermediate

Fluvastatin is a widely prescribed medication for the treatment of hypercholesterolemia.[4] this compound forms the core indole structure of the Fluvastatin molecule. The subsequent synthetic steps involve the introduction of a side chain that mimics the structure of HMG-CoA, the substrate of the target enzyme. An improved manufacturing process for Fluvastatin has been developed that involves a one-pot synthesis from an aldehyde derivative of this compound, which increases the overall yield and reduces the number of solvents required.[7][8]

Broader Pharmacological Context of Indole Derivatives

The indole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets.[1][2] Research has shown that indole derivatives possess a range of pharmacological properties, including:

  • Anticancer Activity: Many indole derivatives have demonstrated potent anticancer effects by targeting various mechanisms, such as the inhibition of tubulin polymerization, protein kinases, and DNA topoisomerases.[1][9]

  • Anti-inflammatory Effects: Compounds containing the indole nucleus have been shown to modulate key inflammatory pathways, including the NF-κB and COX-2 signaling pathways.[9]

  • Antimicrobial Properties: Indole derivatives have been investigated for their antibacterial and antifungal activities, with some showing efficacy against multidrug-resistant strains.[6][9]

  • Central Nervous System (CNS) Activity: The indole structure is a key component of several neurotransmitters, and its derivatives have been explored for the treatment of various neurological and psychiatric disorders.[10]

The diverse biological activities of indole derivatives underscore the importance of compounds like this compound as versatile building blocks in the design and synthesis of novel therapeutic agents.

Signaling Pathways Associated with Indole Derivatives

Given the broad range of biological activities of indole derivatives, they are known to modulate several key signaling pathways implicated in various diseases. While specific studies on the direct interaction of this compound with these pathways are limited, the general class of indole compounds has been shown to be active.

One such pathway is the STING (Stimulator of Interferon Genes) pathway , which plays a crucial role in the innate immune response. Dysregulation of the STING pathway is implicated in various inflammatory and autoimmune diseases.[11] Novel indole derivatives have been designed and synthesized to act as inhibitors of STING, thereby modulating the production of interferons and other inflammatory mediators.[11]

The following diagram illustrates a simplified representation of the STING signaling pathway and the potential point of intervention for indole-based inhibitors.

G cluster_1 STING Signaling Pathway and Indole Derivative Inhibition DNA Cytosolic dsDNA cGAS cGAS DNA->cGAS cGAMP cGAMP cGAS->cGAMP STING STING cGAMP->STING TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFN Type I Interferons IRF3->IFN Indole Indole Derivatives (e.g., STING Inhibitors) Indole->STING

Caption: General role of indole derivatives as STING pathway inhibitors.

Conclusion

This compound is a valuable synthetic intermediate, most notably in the production of the cholesterol-lowering drug Fluvastatin. While its own biological activity is not extensively documented, its indole core is a key pharmacophore in a vast array of biologically active molecules. For researchers and drug development professionals, this compound represents a versatile starting material for the synthesis of novel indole derivatives with potential therapeutic applications across various disease areas, including cancer, inflammation, and infectious diseases. Further investigation into the direct biological effects of this compound and its derivatives may unveil new pharmacological properties and therapeutic opportunities.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Isopropyl-3-(4-fluorophenyl)indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Isopropyl-3-(4-fluorophenyl)indole is a synthetic indole derivative. The indole nucleus is a prominent scaffold in numerous pharmacologically active compounds. Notably, this particular derivative serves as a key intermediate in the synthesis of Fluvastatin, a competitive inhibitor of HMG-CoA reductase used for the treatment of hypercholesterolemia.[1] A thorough understanding of its physicochemical properties is therefore essential for its synthesis, formulation, and potential development of new therapeutic agents. This guide provides a comprehensive overview of the known physicochemical characteristics of this compound, detailed experimental protocols for their determination, and an illustrative representation of a relevant biological pathway.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are crucial for predicting its behavior in various chemical and biological systems.

PropertyValueSource
Molecular Formula C₁₇H₁₆FN[1][2][3]
Molecular Weight 253.31 g/mol [2]
Appearance Off-White Crystalline Solid-
Melting Point 96-97 °C[2]
Boiling Point (Predicted) 389.6 ± 25.0 °C at 760 mmHg[2]
XLogP3 (Computed) 4.4-
Solubility Data not available
pKa Data not available

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the determination of its key physicochemical properties are outlined below.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process involving a Friedel-Crafts acylation, followed by a condensation and subsequent cyclization.[4]

Step 1: Synthesis of 4-Fluoro phenacyl chloride A Friedel-Crafts condensation of fluorobenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) yields 4-Fluoro phenacyl chloride.[4]

Step 2: Synthesis of 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone The resulting 4-Fluoro phenacyl chloride is then condensed with N-isopropylaniline in a suitable solvent like dimethylformamide (DMF).[4]

Step 3: Cyclization to 3-(4-fluorophenyl)-1-isopropyl-1H-indole The intermediate, 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone, is cyclized using a catalyst such as zinc chloride (ZnCl₂) to yield the final product, 3-(4-fluorophenyl)-1-isopropyl-1H-indole.[4]

G Synthesis of this compound A Fluorobenzene + Chloroacetyl Chloride B 4-Fluoro phenacyl chloride A->B AlCl3 D 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone B->D DMF C N-isopropylaniline C->D E This compound D->E ZnCl2

A simplified workflow for the synthesis of this compound.
Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Spatula

Procedure:

  • A small amount of the finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as it approaches the expected melting point.

  • The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has melted (completion of melting) are recorded. This range represents the melting point. For a pure compound, this range is typically narrow (0.5-1 °C).

Determination of Boiling Point

The boiling point is determined for liquid compounds; however, a predicted value is provided for this compound as it is a solid at room temperature. The experimental determination for high-boiling point solids requires specialized equipment for distillation under reduced pressure to prevent decomposition.

Determination of Solubility (Shake-Flask Method)

The equilibrium solubility of a compound in a specific solvent is a fundamental property.

Apparatus:

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol, phosphate-buffered saline) in a sealed vial.

  • The vials are placed on an orbital shaker and agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • After shaking, the samples are allowed to stand to allow undissolved solid to settle.

  • Aliquots of the supernatant are carefully removed and centrifuged to separate any remaining suspended particles.

  • The concentration of the dissolved compound in the clear supernatant is then quantified using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

Determination of pKa (Potentiometric Titration)

The pKa value indicates the strength of an acid or base. For an indole derivative, the pKa of the indole nitrogen is of interest.

Apparatus:

  • pH meter with a calibrated electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized solutions of acid (e.g., HCl) and base (e.g., NaOH)

Procedure:

  • A known amount of this compound is dissolved in a suitable solvent mixture (e.g., water-ethanol) to ensure solubility.

  • The solution is placed in a beaker with a magnetic stir bar and the pH electrode is immersed in the solution.

  • The solution is titrated with a standardized solution of a strong acid or base, added in small, precise increments from a burette.

  • The pH of the solution is recorded after each addition of the titrant.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa is determined from the midpoint of the buffer region of the titration curve, where the concentrations of the protonated and deprotonated forms of the compound are equal.

Relevant Biological Pathway: HMG-CoA Reductase Inhibition

As a precursor to Fluvastatin, this compound is structurally related to a class of drugs that target the cholesterol biosynthesis pathway. Fluvastatin acts as a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in this pathway.[5][6]

G HMG-CoA Reductase Inhibition Pathway cluster_0 Cholesterol Biosynthesis cluster_1 Inhibition A Acetyl-CoA B HMG-CoA A->B C Mevalonate B->C HMG-CoA Reductase D ... C->D E Cholesterol D->E F Fluvastatin (derived from This compound) F->B Competitive Inhibition

Mechanism of HMG-CoA reductase inhibition by Fluvastatin.

The inhibition of HMG-CoA reductase by Fluvastatin leads to a reduction in the endogenous synthesis of cholesterol in the liver. This, in turn, upregulates the expression of LDL receptors on hepatocytes, leading to increased clearance of LDL cholesterol from the bloodstream, thereby lowering the risk of cardiovascular diseases.[5]

Conclusion

This technical guide provides a detailed summary of the known physicochemical properties of this compound, along with standardized experimental protocols for their determination. The data and methodologies presented are intended to be a valuable resource for researchers and professionals involved in the synthesis, characterization, and development of indole-based compounds for pharmaceutical applications. The connection to the HMG-CoA reductase pathway highlights the pharmacological relevance of this molecular scaffold. Further experimental determination of properties such as solubility and pKa will be crucial for the continued development and optimization of derivatives based on this core structure.

References

An In-Depth Technical Guide to the Synthesis of 1-Isopropyl-3-(4-fluorophenyl)indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-isopropyl-3-(4-fluorophenyl)indole, a key intermediate in the production of Fluvastatin, a medication used to treat hypercholesterolemia.[1][2] This document details the multi-step synthetic pathway, including a critical Bischler-Möhlau-type indole synthesis, complete with experimental protocols, quantitative data, and a mechanistic exploration of the core cyclization step.

Synthetic Pathway Overview

The synthesis of this compound is a three-step process commencing with the Friedel-Crafts acylation of fluorobenzene. The resulting α-halo ketone undergoes a nucleophilic substitution with N-isopropylaniline. The final and core step is the zinc chloride-catalyzed intramolecular cyclization of the α-arylamino ketone intermediate to form the desired indole ring system.[1][3][4]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound and its precursor.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)
1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanoneC₁₇H₁₈FNO271.3378-8078
This compound C₁₇H₁₆FN 253.32 94-96 80

Experimental Protocols

Synthesis of 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone

This procedure begins with the synthesis of 2-chloro-4'-fluoroacetophenone, which is then reacted with N-isopropylaniline.

Step 1: Synthesis of 2-chloro-4'-fluoroacetophenone

A Friedel-Crafts acylation of fluorobenzene with chloroacetyl chloride is performed in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1][4]

Step 2: Synthesis of 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone

  • Dissolve 2-chloro-4'-fluoroacetophenone and N-isopropylaniline in a minimal amount of freshly distilled N,N-dimethylformamide (DMF).[3]

  • Heat the reaction mixture to approximately 100°C for 10-11 hours.[3]

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).[3]

  • Upon completion, cool the reaction mixture to room temperature.[3]

  • Pour the cooled mixture into crushed ice with constant stirring.[3]

  • Filter the separated solid and recrystallize it from ethanol to obtain pure 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone.[3]

Synthesis of this compound

This step involves the cyclization of the previously synthesized α-arylamino ketone.

  • Dissolve 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone (1 mole) and zinc chloride (ZnCl₂) (0.43 moles) in a minimal amount of boiling ethyl alcohol.[3]

  • Reflux the mixture for 3-5 hours.[3]

  • Monitor the reaction's progress by TLC.[3]

  • After the reaction is complete, cool the mixture to room temperature.[3]

  • Pour the cooled reaction mixture into an excess of cold, dilute hydrochloric acid with continuous stirring.[3]

  • Filter the solid that separates out and recrystallize it from ethanol to yield pure this compound.[3]

Core Synthesis Mechanism: Bischler-Möhlau Indole Synthesis

The crucial step in this synthesis is the zinc chloride-catalyzed cyclization of 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone. This reaction proceeds via a Bischler-Möhlau indole synthesis mechanism. The Lewis acid, ZnCl₂, plays a critical role in facilitating the intramolecular cyclization.

The proposed mechanism is as follows:

  • Enolization: The ketone is in equilibrium with its enol tautomer. The Lewis acid (ZnCl₂) can coordinate to the carbonyl oxygen, promoting enolization.

  • Nucleophilic Attack: The electron-rich aromatic ring of the N-isopropylaniline moiety acts as a nucleophile and attacks the enol double bond in an intramolecular electrophilic aromatic substitution.

  • Dehydration and Aromatization: The resulting intermediate undergoes dehydration, followed by tautomerization to restore aromaticity, leading to the formation of the stable indole ring.

The following diagram illustrates the logical workflow of the synthesis.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis A Fluorobenzene D 2-chloro-4'-fluoroacetophenone A->D Friedel-Crafts Acylation (AlCl₃) B Chloroacetyl Chloride B->D C N-Isopropylaniline E 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone C->E Nucleophilic Substitution (DMF, 100°C) D->E F This compound E->F Bischler-Möhlau Cyclization (ZnCl₂, Ethanol, Reflux)

Figure 1: Overall synthetic workflow for this compound.

The detailed mechanism of the core cyclization step is depicted below.

Bischler_Mohlau_Mechanism start 1-(4-fluorophenyl)-2- (isopropyl(phenyl)amino)ethanone enol Enol Intermediate start->enol Enolization (ZnCl₂) cyclized Cyclized Intermediate enol->cyclized Intramolecular Electrophilic Aromatic Substitution dehydrated Dehydrated Intermediate cyclized->dehydrated Dehydration (-H₂O) final This compound dehydrated->final Aromatization

Figure 2: Proposed mechanism for the Bischler-Möhlau cyclization step.

References

An In-depth Technical Guide to the Synthesis of 1-Isopropyl-3-(4-fluorophenyl)indole via a Multi-Step Friedel-Crafts Based Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and frequently cited method for the synthesis of 1-Isopropyl-3-(4-fluorophenyl)indole, a key intermediate in the production of pharmaceuticals such as Fluvastatin.[1][2] The synthesis is a multi-step process commencing with a Friedel-Crafts acylation, followed by a condensation and a final intramolecular cyclization. This document outlines the detailed experimental protocols, presents key quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

I. Synthetic Strategy Overview

The synthesis of this compound is typically achieved through a three-step sequence, rather than a direct Friedel-Crafts reaction on a pre-formed indole ring. This strategy ensures high regioselectivity and good overall yields. The process begins with the Friedel-Crafts acylation of fluorobenzene, followed by the introduction of the N-isopropyl aniline moiety, and culminates in an acid-catalyzed intramolecular cyclization to form the desired indole structure.[1][3][4]

II. Quantitative Data Summary

The following tables summarize the key quantitative data for the intermediates and the final product in the synthesis of this compound.

Table 1: Intermediate Compound Data

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)Reference
1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanoneC₁₇H₁₈FNO271.3378-8078[3]

Table 2: Final Product Data

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)Reference
This compound93957-49-4C₁₇H₁₆FN253.3294-9680[3][5]

III. Experimental Protocols

The following are detailed experimental methodologies for the key steps in the synthesis of this compound.

Step 1: Synthesis of 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone

  • Initial Reaction: 2-chloro-4'-fluoroacetophenone and N-isopropylaniline are dissolved in a minimal amount of freshly distilled dimethylformamide (DMF).[3]

  • Heating: The reaction mixture is heated to approximately 100 °C for 10-11 hours.[3] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and then poured over crushed ice with constant stirring.[3]

  • Isolation and Purification: The solid that separates is collected by filtration and recrystallized from ethanol to yield pure 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone.[3]

Step 2: Synthesis of this compound

  • Reaction Setup: 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone (1 mol) and zinc chloride (ZnCl₂) (0.43 mol) are dissolved in the minimum required amount of boiling ethyl alcohol.[3]

  • Reflux: The reaction mixture is refluxed for 3-5 hours.[3] The progress of the reaction is monitored by TLC.

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature and then poured into an excess of cold, dilute hydrochloric acid with continuous stirring.[3]

  • Isolation and Purification: The solid product that forms is collected by filtration and recrystallized from ethanol to afford pure this compound.[3]

IV. Synthetic Workflow Visualization

The following diagram illustrates the logical flow of the synthesis of this compound.

Synthesis_Workflow Start Starting Materials: - 2-chloro-4'-fluoroacetophenone - N-isopropylaniline - DMF Reaction1 Condensation Start->Reaction1 Intermediate Intermediate: 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone Reaction1->Intermediate Reaction2 Intramolecular Cyclization (ZnCl2, Ethanol, Reflux) Intermediate->Reaction2 Purification Purification (Recrystallization from Ethanol) Reaction2->Purification FinalProduct Final Product: This compound Purification->FinalProduct

Caption: Synthetic workflow for this compound.

This guide provides a foundational understanding of the synthesis of this compound for professionals in the fields of chemical research and drug development. The outlined procedures and data are based on established scientific literature.

References

Technical Guide: Spectroscopic Characterization of 1-Isopropyl-3-(4-fluorophenyl)indole and a Key Derivative

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a summary of available spectroscopic data and experimental protocols. Extensive searches of publicly available scientific literature and databases did not yield specific experimental FT-IR, 1H NMR, and 13C NMR data for 1-Isopropyl-3-(4-fluorophenyl)indole. As an illustrative example, this guide presents the spectral data for a closely related derivative, (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde , as reported in the literature.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry, notably as a key intermediate in the synthesis of fluvastatin, a cholesterol-lowering drug.[1][2] The structural elucidation and confirmation of such molecules are critically dependent on modern spectroscopic techniques, including Fourier-Transform Infrared (FT-IR) Spectroscopy, Proton Nuclear Magnetic Resonance (1H NMR), and Carbon-13 Nuclear Magnetic Resonance (13C NMR). This guide outlines the expected spectroscopic characteristics and provides detailed experimental protocols relevant to the analysis of this class of compounds.

Synthesis and Characterization Workflow

The synthesis of indole derivatives often involves a multi-step process, followed by purification and comprehensive spectroscopic characterization to confirm the structure and purity of the final product.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A 1-(4-fluorophenyl)-2- (isopropyl(phenyl)amino)ethanone B This compound A->B Cyclization (e.g., ZnCl2) C Crude Product B->C D Pure Compound C->D Recrystallization or Column Chromatography E FT-IR Spectroscopy D->E F 1H NMR Spectroscopy D->F G 13C NMR Spectroscopy D->G H Structural Confirmation E->H F->H G->H

References

Unveiling the Structural Architecture of 1-Isopropyl-3-(4-fluorophenyl)indole and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Isopropyl-3-(4-fluorophenyl)indole serves as a crucial scaffold in medicinal chemistry, notably as a key precursor to Fluvastatin, a widely prescribed synthetic statin.[1] Understanding the three-dimensional arrangement of this and related molecules is paramount for rational drug design, structure-activity relationship (SAR) studies, and the development of novel therapeutic agents. While the crystal structure of this compound in its isolated form is not publicly available in the current body of scientific literature, crystallographic data for several of its key derivatives provide invaluable insights into its molecular geometry and intermolecular interactions. This technical guide presents a comprehensive overview of the synthesis of this compound and a detailed analysis of the crystal structures of two of its important derivatives: (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde and 3-{5-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]-1H-pyrazol-1-yl}indolin-2-one.

Synthesis of this compound

The synthesis of the title compound, this compound, is a multi-step process that begins with the Friedel-Crafts condensation of fluorobenzene. The general synthetic pathway is outlined below.

Synthesis_Workflow A Fluorobenzene + Chloroacetyl chloride B 4-Fluoro phenacyl chloride A->B AlCl3 D 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone B->D C N-isopropylaniline C->D DMF E 3-(4-fluorophenyl)-1-isopropyl-1H-indole D->E ZnCl2

Figure 1: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound

The synthesis is typically carried out in three main steps:

  • Synthesis of 4-Fluoro phenacyl chloride: This initial step involves the Friedel-Crafts acylation of fluorobenzene with chloroacetyl chloride using aluminum chloride (AlCl₃) as a catalyst.

  • Synthesis of 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone: The resulting 4-Fluoro phenacyl chloride is then condensed with N-isopropylaniline in a solvent such as dimethylformamide (DMF).[2]

  • Cyclization to form 3-(4-fluorophenyl)-1-isopropyl-1H-indole: The final step is an intramolecular cyclization of the ethanone derivative, which is facilitated by a catalyst like zinc chloride (ZnCl₂).[2] The resulting solid is then typically purified by recrystallization from ethanol.

Crystal Structure Analysis of Key Derivatives

Due to the absence of published crystallographic data for this compound, this section focuses on the detailed structural analysis of two well-characterized derivatives. The data presented here offers the most accurate available representation of the conformational preferences and geometric parameters of the this compound moiety.

(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde

This compound is a key intermediate in the synthesis of Fluvastatin.[2][3] Its crystal structure provides direct insight into the geometry of the core indole system.

ParameterValue
Chemical FormulaC₂₀H₁₈FNO
Crystal SystemOrthorhombic
Space GroupPna2₁
a (Å)12.4637(4)
b (Å)9.9386(3)
c (Å)13.0272(3)
Volume (ų)1613.70(8)
Z4
Calculated Density (g/cm³)1.265
Dihedral Angle (Indole-Phenyl)111.5(3)°

Table 1: Crystal data and structure refinement parameters for (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde.[3]

Single crystals of the acrylaldehyde derivative suitable for X-ray diffraction were grown by the slow evaporation of a dilute solution of the compound in chloroform at room temperature.[2][3] High-resolution X-ray diffraction data were collected on a Bruker SMART APEX2 CCD diffractometer using Mo Kα radiation (λ = 0.71073 Å) at ambient temperature.[3] The structure was solved and refined using the Bruker SHELXTL software package.[3]

Crystallization_Workflow A Synthesized Compound in Chloroform Solution B Slow Evaporation at Room Temperature A->B C Single Crystal Formation B->C D X-ray Diffraction Data Collection (Bruker SMART APEX2) C->D E Structure Solution and Refinement (SHELXTL) D->E F Crystallographic Data E->F

Figure 2: Experimental workflow for crystallization and structure determination.
3-{5-[3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl]-1H-pyrazol-1-yl}indolin-2-one Ethanol Monosolvate

This more complex derivative incorporates the this compound core into a larger heterocyclic system. Its crystal structure reveals details about potential intermolecular interactions.

ParameterValue
Chemical FormulaC₂₈H₂₃FN₄O · C₂H₆O
Dihedral Angle (Indole-Phenyl)40.74(8)°
Dihedral Angle (Indole-Indolin-2-one)57.30(7)°
Dihedral Angle (Pyrazole-Indole)85.33(9)°
Dihedral Angle (Pyrazole-Indolin-2-one)84.16(10)°

Table 2: Key dihedral angles in 3-{5-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]-1H-pyrazol-1-yl}indolin-2-one.[4]

In the crystal structure of this derivative, the pyrazole ring is nearly perpendicular to both the indole and indolin-2-one rings.[4] The crystal packing is characterized by N—H⋯O and O—H⋯O hydrogen bonds, which form inversion dimers.[4] Furthermore, π–π stacking interactions are observed between adjacent indolin-2-one rings, with an interplanar spacing of 3.599(2) Å.[4]

The synthesis of this derivative involves the refluxing of a methanolic solution of 3-(3-(4-fluorophenyl)-1-isopropylindolin-2-yl)acrylaldehyde and 3-hydrazonoindolin-2-one with a catalytic amount of concentrated hydrochloric acid.[4] Single crystals were obtained by the slow evaporation of a solution in a chloroform-ethanol (1:1) mixture.[4]

Conclusion

While the definitive crystal structure of this compound remains to be elucidated, the detailed crystallographic analyses of its key derivatives provide a robust framework for understanding its structural and conformational properties. The data presented herein, including key geometric parameters and intermolecular interactions, offer valuable guidance for researchers in the fields of medicinal chemistry and drug development. The experimental protocols detailed in this guide provide a clear pathway for the synthesis and crystallization of these and related compounds, facilitating further research into this important class of molecules. Future studies focused on obtaining single crystals of the parent this compound are warranted to provide a complete and unambiguous picture of its solid-state structure.

References

The Influence of Fluorination on the Non-Linear Optical Properties of Indole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the non-linear optical (NLO) properties of fluorinated indole derivatives. The introduction of fluorine atoms into the indole scaffold can significantly modulate its electronic and optical characteristics, leading to enhanced NLO responses. This document outlines the theoretical basis for these enhancements, summarizes key quantitative data from computational and experimental studies, provides detailed experimental protocols for NLO characterization, and visualizes essential concepts and workflows.

Core Concepts: Enhancing Non-Linear Optical Properties

The NLO response of organic molecules, such as indole derivatives, is primarily governed by their molecular hyperpolarizability. This property is significantly influenced by the molecule's electronic structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system (a "push-pull" architecture). This arrangement facilitates intramolecular charge transfer (ICT) upon excitation by an intense light source, which is the fundamental origin of the NLO effect.[1]

Fluorine, being the most electronegative element, acts as a potent electron-withdrawing group. When incorporated into the indole ring system, it can enhance the "pull" character of the acceptor end of the molecule, thereby increasing the efficiency of ICT and leading to larger hyperpolarizabilities. The position and number of fluorine substituents can be strategically varied to fine-tune the NLO properties.[2]

NLO_Concept cluster_molecule Push-Pull Molecule cluster_nlo NLO Enhancement Donor Electron Donor (e.g., Amino, Alkoxy) PiBridge π-Conjugated Bridge (Indole Core) Donor->PiBridge Push Acceptor Electron Acceptor (e.g., Nitro, Cyano) PiBridge->Acceptor Pull Fluorine Fluorine Substitution (Strong Acceptor) ICT Increased Intramolecular Charge Transfer (ICT) Fluorine->ICT Hyperpolarizability Enhanced Molecular Hyperpolarizability (β, γ) ICT->Hyperpolarizability NLO_Response Stronger NLO Response Hyperpolarizability->NLO_Response

Caption: Structure-property relationship in fluorinated NLO chromophores.

Quantitative Non-Linear Optical Data

The following tables summarize key second-order (β) and third-order (γ, χ⁽³⁾) NLO properties of representative fluorinated organic molecules and indole derivatives from computational and experimental studies. Direct experimental data for a wide range of fluorinated indole derivatives is an emerging area of research; therefore, data from closely related structures and computational studies are included to provide a comparative landscape.

Table 1: Second-Order NLO Properties of Fluorinated Chromophores (Computational)

Compound/Derivative ClassMethodFirst Hyperpolarizability (β) (esu)Reference
Fluorinated Aniline DerivativesDFT13.16 × 10⁻²⁷[3]
D-π-A Oxygen-Containing ChromophoresDFT11.22 × 10⁻²⁷
Indole-7-carboxyldehydeDFT3.96 × 10⁻³⁰
Push-pull tetrazolesDFT32.3 × 10⁻³⁰ (for p-nitroaniline ref.)

Table 2: Third-Order NLO Properties of Fluorinated and Related Organic Materials (Experimental & Computational)

MaterialTechniqueWavelength (nm)Nonlinear Refractive Index (n₂) (m²/W)Nonlinear Absorption (β) (m/W)Third-Order Susceptibility (χ⁽³⁾) or Second Hyperpolarizability (γ)Reference
Benzene Derivatives with F atomsZ-scan-2.5 × 10⁻¹²--[2]
In₂O₃:F Thin FilmTHG---χ⁽³⁾ = 1.98 × 10⁻¹¹ esu
Diformyltriphenylamine ChalconesZ-scan637---[4]
Dihydroindolo[3,2-b]indole-based CyclophaneDFT---γ = 3.43 × 10⁵ - 5.62 × 10⁵ a.u.[5]

Experimental Protocols

Accurate characterization of the NLO properties of fluorinated indole derivatives requires specialized experimental techniques. The most common methods for determining second and third-order NLO properties are Hyper-Rayleigh Scattering (HRS) and the Z-scan technique, respectively.

Z-Scan Technique for Third-Order NLO Characterization

The Z-scan technique is a single-beam method used to measure the sign and magnitude of the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β).

Experimental Workflow:

Z_Scan_Workflow cluster_setup Experimental Setup cluster_procedure Measurement Procedure Laser Pulsed Laser Source (e.g., Nd:YAG) Attenuator Variable Attenuator Laser->Attenuator BeamSplitter Beam Splitter Attenuator->BeamSplitter Lens Focusing Lens BeamSplitter->Lens Transmitted Beam Detector_Ref Reference Detector BeamSplitter->Detector_Ref Reference Beam Sample Sample on Motorized Stage Lens->Sample Aperture Far-field Aperture Sample->Aperture Detector_Open Detector (Open Aperture) Sample->Detector_Open Detector_Closed Detector (Closed Aperture) Aperture->Detector_Closed Prep Prepare solution of fluorinated indole derivative Mount Place solution in cuvette and mount on stage Prep->Mount Scan_Closed Translate sample along z-axis (through focus) Record transmittance vs. z (Closed Aperture) Mount->Scan_Closed Scan_Open Remove aperture Translate sample along z-axis Record transmittance vs. z (Open Aperture) Scan_Closed->Scan_Open Analyze Analyze data to determine n₂ and β Scan_Open->Analyze

Caption: Experimental workflow for the Z-scan technique.

Methodology:

  • Sample Preparation: Dissolve the fluorinated indole derivative in a high-purity solvent (e.g., chloroform, THF) to a known concentration. The solution should be optically clear and free of scattering particles.

  • Optical Setup:

    • A high-power pulsed laser beam (e.g., from a Q-switched Nd:YAG laser) is spatially filtered to produce a Gaussian (TEM₀₀) beam profile.

    • The beam is focused by a lens, and the sample, held in a cuvette of known path length (typically 1-2 mm), is mounted on a computer-controlled translation stage that moves it along the beam propagation axis (z-axis).

    • A photodetector is placed in the far field to measure the transmitted intensity.

  • Closed-Aperture Z-scan (for n₂):

    • An aperture is placed before the detector to block the outer part of the beam.

    • The sample is translated from a position far before the focal point to a position far after it.

    • If the material has a positive n₂ (self-focusing), the transmittance will first decrease and then increase as the sample passes through the focus. The opposite is observed for a negative n₂ (self-defocusing).

    • The difference between the peak and valley transmittance is proportional to the magnitude of n₂.

  • Open-Aperture Z-scan (for β):

    • The aperture is removed, so the detector collects all the transmitted light.

    • The measurement is repeated. Any change in transmittance is now solely due to nonlinear absorption (e.g., two-photon absorption). A decrease in transmittance at the focal point indicates reverse saturable absorption.

  • Data Analysis: The obtained transmittance curves are fitted to theoretical models to extract the values of n₂ and β. The real and imaginary parts of the third-order susceptibility (χ⁽³⁾) can then be calculated from these values.

Hyper-Rayleigh Scattering (HRS) for Second-Order NLO Characterization

HRS is used to measure the first hyperpolarizability (β) of molecules in solution. It relies on the detection of incoherently scattered second-harmonic light generated by the random orientation of molecules.

Experimental Workflow:

HRS_Workflow cluster_setup Experimental Setup cluster_procedure Measurement Procedure Laser Pulsed Laser (e.g., Ti:Sapphire) Polarizer Polarizer Laser->Polarizer Lens_Focus Focusing Lens Polarizer->Lens_Focus Sample Sample in Cuvette Lens_Focus->Sample Lens_Collect Collection Lens (90°) Sample->Lens_Collect Scattered Light Filter Bandpass Filter (at 2ω) Lens_Collect->Filter Monochromator Monochromator Filter->Monochromator Detector Sensitive Detector (e.g., PMT) Monochromator->Detector Prep Prepare solutions of varying concentrations Measure_Solvent Measure HRS signal from pure solvent Prep->Measure_Solvent Measure_Solutions Measure HRS signal from each sample solution Measure_Solvent->Measure_Solutions Plot Plot HRS intensity vs. concentration Measure_Solutions->Plot Analyze Analyze slope to determine molecular hyperpolarizability (β) Plot->Analyze

Caption: Experimental workflow for Hyper-Rayleigh Scattering.

Methodology:

  • Sample Preparation: Prepare a series of solutions of the fluorinated indole derivative in a suitable solvent at different concentrations. The solvent should have a known, and preferably small, hyperpolarizability. Solutions should be filtered to remove dust.[6]

  • Optical Setup:

    • An intense, pulsed laser beam (e.g., from a Ti:Sapphire laser) is focused into the sample cuvette.

    • Scattered light is collected at a 90° angle to the incident beam path to minimize detection of the fundamental beam.

    • A collection lens directs the scattered light through a bandpass filter that only transmits the second-harmonic frequency (2ω).

    • A monochromator can be used for spectral analysis to distinguish the HRS signal from multi-photon fluorescence.[6]

    • A highly sensitive detector, such as a photomultiplier tube (PMT), is used for photon counting.

  • Measurement:

    • The intensity of the second-harmonic scattered light (I₂ω) is measured for the pure solvent and for each of the prepared solutions.

    • The intensity of the HRS signal is proportional to the square of the incident laser intensity (Iω) and to the concentration of the scattering molecules.

  • Data Analysis:

    • A plot of the HRS signal intensity as a function of the solute concentration is generated.

    • The first hyperpolarizability (β) of the solute molecule is determined from the slope of this plot, using the known β value of the solvent as a reference (internal calibration method).

Conclusion and Future Outlook

The strategic incorporation of fluorine into indole derivatives presents a promising avenue for the development of advanced organic NLO materials. Computational studies consistently predict significant enhancements in hyperpolarizability upon fluorination, a trend supported by experimental data on related molecular systems. The push-pull electronic framework is a critical design element, and the potent electron-withdrawing nature of fluorine serves to amplify the NLO response.

While this guide provides a foundational understanding and practical methodologies, further experimental research is necessary to build a comprehensive database of the NLO properties of a wide array of specifically designed fluorinated indole derivatives. Such data will be invaluable for establishing more precise structure-property relationships and for guiding the rational design of next-generation materials for applications in photonics, optical data storage, and bio-imaging.

References

The Crucial Role of 1-Isopropyl-3-(4-fluorophenyl)indole in Fluvastatin Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluvastatin, a fully synthetic cholesterol-lowering agent, is a member of the statin class of drugs that competitively inhibit HMG-CoA reductase. The synthesis of this complex molecule relies on the strategic construction of its core heterocyclic structure, the indole ring system. This technical guide delves into the pivotal role of the key intermediate, 1-Isopropyl-3-(4-fluorophenyl)indole, in the synthesis of Fluvastatin. We will explore the detailed synthetic pathways leading to this intermediate, its subsequent elaboration to form the Fluvastatin side chain, and an improved, more efficient manufacturing process. This guide will provide a comprehensive overview with detailed experimental protocols, quantitative data, and process visualizations to aid researchers and professionals in the field of drug development and manufacturing.

Introduction

Fluvastatin is a widely prescribed medication for the treatment of hypercholesterolemia.[1][2] Its molecular structure features a unique fluorinated phenyl-substituted indole core linked to a 3,5-dihydroxy-6-heptenoic acid side chain. The synthesis of Fluvastatin, therefore, can be conceptually divided into the formation of the indole nucleus and the stereoselective construction of the side chain. The compound this compound serves as the cornerstone of the Fluvastatin molecule, providing the essential indole framework.[3] This guide will elucidate the critical steps involved in its synthesis and its transformation into the final active pharmaceutical ingredient (API).

Synthesis of the Key Intermediate: this compound

The synthesis of this compound is a multi-step process that begins with readily available starting materials. The general approach involves the formation of an α-amino ketone which is then cyclized to form the indole ring.

Synthesis Pathway

The synthesis commences with a Friedel-Crafts acylation of fluorobenzene, followed by condensation with N-isopropylaniline and subsequent intramolecular cyclization.[4]

G A Fluorobenzene C 2-Chloro-1-(4-fluorophenyl)ethanone A->C AlCl3 (Friedel-Crafts Acylation) B Chloroacetyl chloride B->C E 1-(4-Fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone C->E DMF D N-Isopropylaniline D->E F This compound E->F ZnCl2 (Cyclization)

Caption: Synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 1-(4-Fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone [5]

  • To a solution of 2-chloro-4'-fluoroacetophenone and N-isopropylaniline in a minimum amount of freshly distilled dimethylformamide (DMF), the mixture is heated to approximately 100°C for 10-11 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and then poured over crushed ice with constant stirring.

  • The separated solid is filtered and recrystallized from ethanol to yield pure 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone.

Step 2: Synthesis of this compound [5]

  • 1-(4-Fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone (1 mol) and zinc chloride (ZnCl2) (0.43 mol) are dissolved in a minimum amount of boiling ethyl alcohol.

  • The mixture is refluxed for 3-5 hours, with the reaction progress monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and poured into an excess of cold dilute hydrochloric acid with constant stirring.

  • The resulting solid is filtered and recrystallized from ethanol to afford pure this compound.

Elaboration of the Indole Core to Fluvastatin

With the core indole structure in hand, the next phase of the synthesis focuses on the introduction and stereoselective construction of the heptenoic acid side chain.

Vilsmeier-Haack Formylation

A crucial step in functionalizing the indole core is the Vilsmeier-Haack reaction, which introduces a formyl group at the C2 position of the indole ring.[6][7]

Experimental Protocol: Synthesis of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde [5]

  • A solution of phosphorus oxychloride (POCl3) (2.5 equiv) in acetonitrile (CH3CN) is cooled to -5°C.

  • Crude 3-(N-Methyl-N-phenylamino)acrolein (MPAA) (2.1 equiv) in CH3CN is added over 45 minutes, maintaining the internal temperature at 5-7°C.

  • The mixture is stirred at 5-7°C for 10 minutes, followed by the addition of this compound (1 equiv) over 10 minutes.

  • The reaction is then heated to reflux (83°C) for 3 hours.

  • After cooling to 22°C, water is slowly added, and the mixture is stirred and heated.

  • The separated solid product, (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde, is collected by vacuum filtration.

Construction of the Side Chain and Stereoselective Reduction

The acrylaldehyde intermediate serves as the electrophile for the construction of the full side chain via an aldol-type condensation with a protected acetoacetate derivative. The subsequent diastereoselective reduction of the resulting β-ketoester is a critical step to establish the desired syn-1,3-diol stereochemistry.

G A (E)-3-(3-(4-Fluorophenyl)-1-isopropyl- 1H-indol-2-yl)acrylaldehyde C tert-Butyl (E)-7-[3-(4-fluorophenyl)-1-isopropyl- 1H-indol-2-yl]-5-hydroxy-3-oxo-6-heptenoate A->C Aldol Condensation B tert-Butyl acetoacetate dianion B->C D tert-Butyl (3R,5S,E)-7-[3-(4-fluorophenyl)-1-isopropyl- 1H-indol-2-yl]-3,5-dihydroxy-6-heptenoate C->D Diastereoselective Reduction (e.g., NaBH4, Et2BOMe) E Fluvastatin Sodium D->E Saponification (NaOH)

Caption: Construction of the Fluvastatin side chain.

Experimental Protocol: Diastereoselective Reduction [8]

  • The β-ketoester intermediate, (E)-7-[3-(4-fluorophenyl)-1-isopropyl-2-indolyl]-5-hydroxy-3-oxo-6-heptenoic acid methyl ester, is treated with methoxydiethylborane (Et2BOMe).

  • The resulting complex is then reduced with sodium borohydride (NaBH4). This method has been shown to produce a high syn to anti diastereomeric ratio.

Final Saponification

The final step in the synthesis is the hydrolysis of the ester group to yield the sodium salt of Fluvastatin.

Experimental Protocol: Saponification [9]

  • The Fluvastatin methyl ester is dissolved in a mixture of acetone and water.

  • Sodium hydroxide is added, and the mixture is heated to around 60-65°C for approximately 4 hours.

  • After cooling, the solid Fluvastatin sodium is isolated by filtration.

Improved Manufacturing Process: A "One-Pot" Approach

Novartis has developed an improved manufacturing process that involves a "one-pot" synthesis, which increases the overall yield by 25% and reduces the number of required solvents.[10] This streamlined process combines the condensation and reduction steps without isolating the intermediate keto-ester.

A patent from Novartis describes a one-pot process for the large-scale production of Fluvastatin with high yield and purity.[2] The diastereoselective reduction of the tert-butyl ester intermediate is carried out using a dialkylalkoxy borane and sodium borohydride, which results in a high syn-diol to anti-diastereomer ratio.[2]

Quantitative Data Summary

The following table summarizes the reported yields and other quantitative data for the key steps in the synthesis of Fluvastatin.

Reaction StepStarting MaterialProductReagents and ConditionsYield (%)Purity/Diastereomeric RatioReference
Synthesis of 1-(4-Fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone2-Chloro-4'-fluoroacetophenone, N-Isopropylaniline1-(4-Fluorophenyl)-2-(isopropyl(phenyl)amino)ethanoneDMF, ~100°C78-[5]
Synthesis of this compound1-(4-Fluorophenyl)-2-(isopropyl(phenyl)amino)ethanoneThis compoundZnCl2, Ethanol, reflux80>97%[5][6]
Vilsmeier-Haack ReactionThis compound(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehydePOCl3, MPAA, CH3CN, reflux75-[5]
Diastereoselective Reduction (Methyl Ester)(E)-7-[...]-5-hydroxy-3-oxo-6-heptenoic acid methyl esterFluvastatin methyl esterEt2BOMe, NaBH490syn:anti = 98:2[8]
Enantioselective Synthesis and RecrystallizationAldehyde and Diketene(+)- and (-)-FluvastatinTi(O-i-Pr)4, chiral Schiff base, then reduction and saponification->99.9% ee[11]
Saponification (Methyl Ester)Fluvastatin methyl esterFluvastatin SodiumNaOH, Acetone/Water, 60-65°C91-92>99%[9]

Conclusion

The synthesis of Fluvastatin is a testament to the strategic application of organic chemistry principles. At the heart of this synthesis lies the formation of the key intermediate, this compound. This guide has provided a detailed technical overview of the synthesis of this crucial building block and its subsequent elaboration into the final Fluvastatin drug substance. The experimental protocols and quantitative data presented herein offer valuable insights for researchers and professionals involved in the development and manufacturing of this important therapeutic agent. The evolution of the synthetic route, including the development of a more efficient "one-pot" process, highlights the continuous drive for improvement in pharmaceutical manufacturing, aiming for higher yields, purity, and sustainability.

References

1-Isopropyl-3-(4-fluorophenyl)indole molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 1-Isopropyl-3-(4-fluorophenyl)indole

This guide provides a comprehensive overview of the chemical properties and synthesis of this compound, a fluorinated heterocyclic building block. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This molecule serves as a key intermediate in the synthesis of various active pharmaceutical ingredients, most notably Fluvastatin, a drug used for treating hypercholesterolemia[1][2].

Molecular Properties

The fundamental molecular details of this compound are summarized below.

PropertyValueReferences
Molecular Formula C17H16FN[1][3][4][5][6][7]
Molecular Weight 253.31 g/mol [4][6][7]
CAS Number 93957-49-4[3][4][5]
Appearance Off-White Crystalline Solid[6]
Melting Point 94-96 °C[8]
Purity ≥97%[1][3][5]

Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process involving the condensation of 2-chloro-4'-fluoroacetophenone with N-isopropylaniline, followed by cyclization.

Experimental Methodology

Step 1: Synthesis of 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone

  • Dissolve 2-chloro-4'-fluoroacetophenone and N-isopropylaniline in a minimal amount of freshly distilled dimethylformamide (DMF)[8].

  • Heat the reaction mixture to approximately 100 °C for 10-11 hours[8].

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC)[8].

  • Upon completion, cool the reaction mixture to room temperature[8].

  • Pour the cooled mixture into crushed ice with constant stirring to precipitate the product[8].

  • Filter the separated solid and recrystallize it from ethanol to obtain pure 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone[8]. The reported yield for this step is 78%, with a melting point of 78-80 °C[8].

Step 2: Cyclization to 3-(4-fluorophenyl)-1-isopropyl-1H-indole

  • Dissolve the product from Step 1 (1 mole) and zinc chloride (ZnCl2) (0.43 mole) in the minimum required amount of boiling ethyl alcohol[8].

  • Reflux the mixture for 3-5 hours[8].

  • Monitor the reaction's progress via TLC[8].

  • After the reaction is complete, cool the mixture to room temperature[8].

  • Pour the cooled reaction mixture into an excess of cold, dilute hydrochloric acid while stirring continuously[8].

  • Filter the resulting solid precipitate and recrystallize it from ethanol to yield pure 3-(4-fluorophenyl)-1-isopropyl-1H-indole[8]. This final step has a reported yield of 80% and a melting point of 94-96 °C[8].

Synthesis Workflow

The following diagram illustrates the synthetic pathway for this compound.

SynthesisWorkflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization reactant1 2-chloro-4'-fluoroacetophenone step1_node DMF, 100°C, 10-11h reactant1->step1_node reactant2 N-isopropylaniline reactant2->step1_node intermediate 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone step2_node ZnCl2, Ethyl Alcohol, Reflux intermediate->step2_node product This compound step1_node->intermediate step2_node->product

Caption: Synthetic pathway for this compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-Isopropyl-3-(4-fluorophenyl)indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 1-Isopropyl-3-(4-fluorophenyl)indole, a key intermediate in the synthesis of pharmaceuticals such as Fluvastatin, a drug used to treat hypercholesterolemia.[1][2] The synthesis is based on a modified Fischer indole synthesis approach.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of the target compound.

StepIntermediate/Product NameMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
11-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanoneC₁₇H₁₈FNO271.3378%78-80
2This compoundC₁₇H₁₆FN253.3280%94-96[3][4]

Experimental Protocols

This synthesis is a two-step process starting from 2-chloro-4'-fluoroacetophenone and N-isopropylaniline.

Step 1: Synthesis of 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone

This step involves the condensation of 2-chloro-4'-fluoroacetophenone with N-isopropylaniline.

  • Materials and Reagents:

    • 2-chloro-4'-fluoroacetophenone

    • N-isopropylaniline

    • Dimethylformamide (DMF), freshly distilled

    • Ethanol

    • Crushed ice

    • Water

  • Equipment:

    • Round-bottom flask

    • Reflux condenser

    • Heating mantle

    • Magnetic stirrer

    • Beaker

    • Buchner funnel and flask

    • Filter paper

    • Melting point apparatus

    • Thin Layer Chromatography (TLC) apparatus

  • Procedure:

    • Dissolve 2-chloro-4'-fluoroacetophenone and N-isopropylaniline in a minimal amount of freshly distilled DMF in a round-bottom flask.

    • Heat the reaction mixture to approximately 100 °C for 10-11 hours.[3]

    • Monitor the progress of the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Pour the cooled mixture into a beaker containing crushed ice with constant stirring.

    • Filter the separated solid using a Buchner funnel and wash with water.

    • Recrystallize the crude product from ethanol to obtain pure 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone.[3]

    • Dry the purified product and determine its melting point and yield. The expected yield is approximately 78% with a melting point of 78-80 °C.[3]

Step 2: Synthesis of this compound

This step involves the acid-catalyzed cyclization of the intermediate product from Step 1.

  • Materials and Reagents:

    • 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone

    • Zinc chloride (ZnCl₂)

    • Ethyl alcohol (boiling)

    • Dilute hydrochloric acid (cold)

    • Ethanol

  • Equipment:

    • Round-bottom flask

    • Reflux condenser

    • Heating mantle

    • Magnetic stirrer

    • Beaker

    • Buchner funnel and flask

    • Filter paper

    • Melting point apparatus

    • Thin Layer Chromatography (TLC) apparatus

  • Procedure:

    • Dissolve 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone (1 mol) and ZnCl₂ (0.43 mol) in the minimum amount of boiling ethyl alcohol in a round-bottom flask.[3]

    • Reflux the mixture for 3-5 hours.[3]

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the cooled reaction mixture into an excess of cold, dilute hydrochloric acid with constant stirring.[3]

    • Filter the separated solid product using a Buchner funnel.

    • Recrystallize the crude product from ethanol to yield pure 3-(4-fluorophenyl)-1-isopropyl-1H-indole.[3]

    • Dry the final product and determine its melting point and yield. The expected yield is 80% with a melting point of 94-96 °C.[3]

Synthesis Workflow

The following diagram illustrates the two-step synthesis process for this compound.

SynthesisWorkflow A 2-chloro-4'-fluoroacetophenone + N-isopropylaniline B 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone A->B DMF, 100°C, 10-11h C This compound B->C ZnCl2, Ethyl Alcohol, Reflux, 3-5h

Caption: Two-step synthesis of this compound.

References

Application Note and Protocol for the Purification of 1-Isopropyl-3-(4-fluorophenyl)indole by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the purification of 1-Isopropyl-3-(4-fluorophenyl)indole, a key intermediate in the synthesis of pharmaceuticals such as Fluvastatin, via single-solvent recrystallization.[1][2][3] The described methodology utilizes ethanol as the recrystallization solvent to effectively remove impurities remaining from the synthesis, yielding a product of high purity. This document includes a comprehensive experimental protocol, a table summarizing the expected quantitative data, and a workflow diagram for clarity.

Introduction

This compound is a crucial building block in the development of various therapeutic agents. The purity of this intermediate is paramount to ensure the quality and efficacy of the final active pharmaceutical ingredient (API). Synthesis of this indole derivative can result in various impurities, including unreacted starting materials and byproducts. Recrystallization is a robust and widely used technique for the purification of solid organic compounds.[4] The principle of this method relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. This protocol details a reliable method for the purification of this compound using ethanol.

Materials and Methods

2.1. Materials

  • Crude this compound

  • Ethanol (95% or absolute)

  • Standard laboratory glassware (Erlenmeyer flasks, beakers, graduated cylinders)

  • Heating mantle or hot plate with a water bath

  • Magnetic stirrer and stir bar

  • Buchner funnel and flask

  • Vacuum source

  • Filter paper

  • Spatula

  • Melting point apparatus

  • High-Performance Liquid Chromatography (HPLC) system for purity analysis

2.2. Analytical Method for Purity Determination

The purity of this compound before and after recrystallization can be determined by High-Performance Liquid Chromatography (HPLC). A suitable method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer, with UV detection. The percentage purity is calculated based on the area of the main peak relative to the total peak area.

Experimental Protocol

3.1. Solvent Selection

Ethanol is a suitable solvent for the recrystallization of this compound due to the compound's good solubility at elevated temperatures and lower solubility at cooler temperatures. This differential solubility allows for efficient crystal formation upon cooling, while many common impurities remain in the solution.

3.2. Recrystallization Procedure

  • Dissolution: Place the crude this compound into an Erlenmeyer flask of an appropriate size. For every 1 gram of crude material, add approximately 4-5 mL of ethanol. Add a magnetic stir bar to the flask.

  • Heating: Gently heat the mixture with stirring using a heating mantle or a hot water bath. Bring the solvent to a gentle boil. Continue to add small portions of hot ethanol until all the solid has dissolved, aiming to use the minimum amount of solvent necessary to form a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature on a heat-resistant surface. Do not disturb the flask during this initial cooling phase to promote the formation of large, pure crystals.

  • Further Cooling: Once the flask has reached room temperature and crystal formation appears to be complete, place the flask in an ice-water bath for at least one hour to maximize the yield of the purified product.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and flask.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities. It is recommended to perform this wash two to three times.

  • Drying: Dry the purified crystals under vacuum or in a desiccator until a constant weight is achieved.

Data Presentation

The following table summarizes the expected quantitative data from the purification of this compound by recrystallization.

ParameterCrude ProductPurified Product
Appearance Off-white to yellowish solidWhite to off-white crystalline solid
Purity (by HPLC) ~90-95%>99%
Melting Point 92-98 °C94-96 °C or 129-130 °C (polymorphic forms may exist)[5]
Typical Yield N/A75-85%
Recrystallization Solvent N/AEthanol (95%)
Solvent to Crude Ratio N/A~4-5 mL/g

Visualizations

Recrystallization_Workflow Recrystallization Workflow for this compound cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation & Drying cluster_analysis Analysis crude_product Crude Product add_ethanol Add Ethanol (~4-5 mL/g) crude_product->add_ethanol heat_dissolve Heat to Dissolve add_ethanol->heat_dissolve hot_filtration Hot Filtration (Optional) heat_dissolve->hot_filtration cool_rt Cool to Room Temperature heat_dissolve->cool_rt hot_filtration->cool_rt ice_bath Cool in Ice Bath cool_rt->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with Cold Ethanol vacuum_filtration->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals purified_product Purified Product dry_crystals->purified_product hplc_analysis Purity Analysis (HPLC) purified_product->hplc_analysis mp_analysis Melting Point Analysis purified_product->mp_analysis

Caption: Recrystallization workflow for this compound.

Logical_Relationship Logical Relationship of Recrystallization Parameters cluster_inputs Input Parameters cluster_process Recrystallization Process cluster_outputs Output Parameters crude_purity Crude Purity recrystallization Recrystallization crude_purity->recrystallization solvent_choice Solvent Choice (Ethanol) solvent_choice->recrystallization solvent_volume Solvent Volume solvent_volume->recrystallization yield Yield solvent_volume->yield cooling_rate Cooling Rate cooling_rate->recrystallization final_purity Final Purity cooling_rate->final_purity crystal_size Crystal Size cooling_rate->crystal_size recrystallization->final_purity recrystallization->yield recrystallization->crystal_size

Caption: Logical relationship of recrystallization parameters.

Conclusion

The protocol described in this application note provides an effective and reproducible method for the purification of this compound by recrystallization from ethanol. This procedure is suitable for researchers in academic and industrial settings, particularly in the field of drug development, to obtain high-purity material essential for subsequent synthetic steps and biological evaluation. The use of standard laboratory equipment and a common solvent makes this protocol accessible and cost-effective.

References

Application Notes and Protocols for the Analytical Characterization of 1-Isopropyl-3-(4-fluorophenyl)indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the comprehensive analytical characterization of 1-Isopropyl-3-(4-fluorophenyl)indole, a key intermediate in the synthesis of various pharmaceutically active compounds.[1] The following protocols are designed to ensure accurate and reproducible results for the identification, purity assessment, and structural elucidation of this compound.

Overview of Analytical Strategy

The characterization of this compound involves a multi-technique approach to confirm its identity, purity, and structure. The general workflow for this process is outlined below.

Analytical_Workflow Figure 1. General Analytical Workflow cluster_Synthesis Synthesis & Isolation cluster_Characterization Characterization cluster_DataAnalysis Data Analysis & Reporting Synthesis Synthesis of this compound Purification Purification (Recrystallization/Chromatography) Synthesis->Purification TLC Thin Layer Chromatography (TLC) Purification->TLC Purity Check HPLC High-Performance Liquid Chromatography (HPLC) Purification->HPLC Purity & Quantification GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Purification->GCMS Identity & Purity NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Elucidation FTIR FTIR Spectroscopy Purification->FTIR Functional Groups UVVis UV-Vis Spectroscopy Purification->UVVis Electronic Transitions Data_Interpretation Spectral Interpretation & Data Analysis HPLC->Data_Interpretation GCMS->Data_Interpretation NMR->Data_Interpretation FTIR->Data_Interpretation UVVis->Data_Interpretation Reporting Reporting & Documentation Data_Interpretation->Reporting

Caption: Figure 1. General Analytical Workflow

Chromatographic Methods for Purity and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for determining the purity of the compound and for quantitative analysis. A reverse-phase HPLC method is generally suitable.

Protocol:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is recommended.

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute with the mobile phase to a suitable concentration (e.g., 0.1 mg/mL).

  • Data Analysis: The purity is determined by the peak area percentage of the main component.

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile/Water (Gradient)
Flow Rate 1.0 mL/min
Detector UV at 254 nm
Injection Volume 10 µL
Expected Retention Time Dependent on the specific gradient program, but expected to be well-retained.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and purity assessment of volatile and semi-volatile compounds.

Protocol:

  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 10 minutes at 280 °C.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-500 amu.

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 100 µg/mL) in a volatile solvent such as ethyl acetate or dichloromethane.

  • Data Analysis: Identify the compound by its retention time and the fragmentation pattern in the mass spectrum.

ParameterValue
Column HP-5MS, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, 1.0 mL/min
Injector Temperature 250 °C
Oven Program 100°C (2 min), then 10°C/min to 280°C (10 min)
Ionization Mode Electron Ionization (EI), 70 eV
Expected Molecular Ion (M+) m/z = 253.13

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are employed to confirm the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure.

Protocol:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of the deuterated solvent.

  • Experiments: Acquire ¹H NMR and ¹³C NMR spectra.

  • Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Expected ¹H NMR Spectral Data (in CDCl₃):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 1.5Doublet6HIsopropyl -CH₃
~ 4.7Septet1HIsopropyl -CH
~ 7.0 - 7.6Multiplet9HAromatic protons

Expected ¹³C NMR Spectral Data (in CDCl₃):

Chemical Shift (ppm)Assignment
~ 22Isopropyl -CH₃
~ 48Isopropyl -CH
~ 110 - 165Aromatic and Indole carbons
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Protocol:

  • Instrumentation: A standard FTIR spectrometer.

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an ATR accessory for direct analysis of the solid.

  • Data Acquisition: Scan in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands for the functional groups.

Expected FTIR Absorption Bands:

Wavenumber (cm⁻¹)Assignment
~ 3100-3000Aromatic C-H stretch
~ 2970-2850Aliphatic C-H stretch (isopropyl)
~ 1600, 1500, 1450Aromatic C=C stretch
~ 1220C-F stretch
~ 820para-disubstituted benzene C-H bend

Synthesis and Characterization Pathway

The synthesis of this compound is typically achieved through a Fischer indole synthesis or a related cyclization reaction.[2][3] The characterization steps are integrated into the synthesis workflow to ensure the desired product is obtained with high purity.

Synthesis_Characterization_Pathway Figure 2. Synthesis and Integrated Characterization cluster_Synthesis Synthesis cluster_Monitoring In-Process Control cluster_Purification Purification & Isolation cluster_Final_Characterization Final Product Characterization Reactants Reactants: 4-Fluorophenylhydrazine & Isopropyl methyl ketone Reaction Reaction: Fischer Indole Synthesis Reactants->Reaction TLC_monitor TLC Monitoring Reaction->TLC_monitor Reaction Progress Workup Reaction Workup TLC_monitor->Workup Reaction Complete Purify Purification Workup->Purify Final_HPLC HPLC Purify->Final_HPLC Purity Final_GCMS GC-MS Purify->Final_GCMS Identity Final_NMR NMR Purify->Final_NMR Structure Final_FTIR FTIR Purify->Final_FTIR Functional Groups

Caption: Figure 2. Synthesis and Integrated Characterization

References

Application Notes and Protocols for 1-Isopropyl-3-(4-fluorophenyl)indole in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Isopropyl-3-(4-fluorophenyl)indole serves as a pivotal scaffold in medicinal chemistry, most notably as the core structure of Fluvastatin, a first-generation synthetic statin.[1][] Statins are a class of drugs that act as HMG-CoA reductase inhibitors, playing a crucial role in the management of hypercholesterolemia by lowering cholesterol levels.[1] The indole moiety, a privileged structure in drug discovery, imparts favorable pharmacological properties.[3] This document provides detailed application notes and experimental protocols for researchers investigating this compound and its derivatives as potential HMG-CoA reductase inhibitors for the treatment of cardiovascular diseases and potentially other conditions like cancer.[4]

Chemical Properties

PropertyValueReference
CAS Number 93957-49-4[5]
Molecular Formula C₁₇H₁₆FN[5]
Molecular Weight 253.32 g/mol [5]
Melting Point 96-97 °C[6]

Biological Target and Signaling Pathway

The primary biological target of derivatives of this compound, such as Fluvastatin, is 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, which is the rate-limiting step in the cholesterol biosynthesis pathway.[7][8]

Inhibition of HMG-CoA reductase by statins leads to a reduction in intracellular cholesterol levels. This depletion is sensed by the Sterol Regulatory Element-Binding Protein (SREBP) pathway.[9][10] In response, the transcription factor SREBP-2 is activated, leading to the upregulation of the gene encoding the low-density lipoprotein (LDL) receptor.[11] This results in increased clearance of LDL cholesterol from the bloodstream.[12]

Cholesterol_Biosynthesis_Pathway cluster_nucleus Nucleus cluster_cell_membrane Cell Membrane SREBP2 SREBP-2 (activated) LDLr_Gene LDL Receptor Gene SREBP2->LDLr_Gene Upregulation LDLr_mRNA LDL Receptor mRNA LDLr_Gene->LDLr_mRNA LDLr LDL Receptor LDLr_mRNA->LDLr LDL_Cholesterol LDL Cholesterol (from blood) LDL_Cholesterol->LDLr Increased Uptake Cholesterol Cholesterol Cholesterol->SREBP2 Negative Feedback (reduced by inhibition)

Quantitative Data

CompoundAssay SystemIC₅₀ (nM)Reference
FluvastatinHuman Liver Microsomes40 - 100[13]
FluvastatinCell-free assay8[14]
FluvastatinVascular Smooth Muscle Cell Proliferation70[13]

Experimental Protocols

HMG-CoA Reductase Activity Assay (Spectrophotometric)

This assay measures the enzymatic activity of HMG-CoA reductase by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

Materials:

  • Purified HMG-CoA reductase (catalytic domain)

  • This compound (or derivative) dissolved in DMSO

  • HMG-CoA reductase assay buffer (e.g., 100 mM potassium phosphate, pH 7.4, 10 mM DTT, 1 mM EDTA)

  • HMG-CoA solution (substrate)

  • NADPH solution

  • 96-well UV-transparent plate

  • Spectrophotometer capable of reading at 340 nm in kinetic mode

Procedure:

  • Prepare serial dilutions of the test compound (this compound) in DMSO. Further dilute in assay buffer to the final desired concentrations.

  • In a 96-well plate, add the following to each well:

    • Assay Buffer

    • NADPH solution (final concentration ~200 µM)

    • Test compound or vehicle control (DMSO)

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding HMG-CoA solution (final concentration ~50 µM).

  • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at 37°C.

  • The rate of NADPH consumption is proportional to the HMG-CoA reductase activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

HMG_CoA_Reductase_Assay_Workflow Start Start Prep_Reagents Prepare Reagents (Buffer, NADPH, HMG-CoA, Compound) Start->Prep_Reagents Dispense Dispense Buffer, NADPH, and Compound/Vehicle to 96-well Plate Prep_Reagents->Dispense Pre_Incubate Pre-incubate at 37°C for 10 min Dispense->Pre_Incubate Add_Substrate Add HMG-CoA to Initiate Reaction Pre_Incubate->Add_Substrate Measure_Absorbance Kinetic Read at 340 nm (10-15 min at 37°C) Add_Substrate->Measure_Absorbance Data_Analysis Calculate Reaction Rates and Percent Inhibition Measure_Absorbance->Data_Analysis IC50_Determination Determine IC50 Value Data_Analysis->IC50_Determination End End IC50_Determination->End

Cellular Cholesterol Biosynthesis Assay

This protocol measures the de novo synthesis of cholesterol in cultured cells by monitoring the incorporation of a radiolabeled precursor, such as [¹⁴C]-acetate.

Materials:

  • Cultured cells (e.g., HepG2 human hepatoma cells)

  • Cell culture medium and supplements

  • This compound (or derivative) dissolved in DMSO

  • [¹⁴C]-Acetate (radiolabeled precursor)

  • Lipid extraction solvents (e.g., hexane:isopropanol, 3:2 v/v)

  • Thin-layer chromatography (TLC) plates and developing solvent

  • Scintillation counter and scintillation fluid

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound or vehicle control for a predetermined time (e.g., 24 hours).

  • Add [¹⁴C]-acetate to the culture medium and incubate for a further 2-4 hours to allow for incorporation into newly synthesized lipids.

  • Wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Extract the total lipids from the cells using a suitable solvent system.

  • Dry the lipid extracts under a stream of nitrogen.

  • Resuspend the lipid extracts in a small volume of solvent and spot onto a TLC plate.

  • Develop the TLC plate in an appropriate solvent system to separate cholesterol from other lipids.

  • Visualize the cholesterol spot (e.g., using iodine vapor or by running a cholesterol standard in a parallel lane).

  • Scrape the cholesterol spot from the TLC plate into a scintillation vial.

  • Add scintillation fluid and quantify the amount of radioactivity using a scintillation counter.

  • The amount of incorporated [¹⁴C] is indicative of the rate of de novo cholesterol synthesis.

  • Determine the effect of the test compound on cholesterol biosynthesis relative to the vehicle control.

Cholesterol_Biosynthesis_Assay_Workflow Start Start Cell_Culture Seed and Culture Cells Start->Cell_Culture Compound_Treatment Treat Cells with Compound/Vehicle Cell_Culture->Compound_Treatment Radiolabeling Add [14C]-Acetate and Incubate Compound_Treatment->Radiolabeling Lipid_Extraction Extract Total Cellular Lipids Radiolabeling->Lipid_Extraction TLC_Separation Separate Lipids by TLC Lipid_Extraction->TLC_Separation Quantification Quantify Radioactivity in Cholesterol Spot TLC_Separation->Quantification Data_Analysis Analyze and Compare Results Quantification->Data_Analysis End End Data_Analysis->End

Conclusion

This compound represents a valuable starting point for the design and synthesis of novel HMG-CoA reductase inhibitors. Its core structure is validated by the clinical success of Fluvastatin. The provided protocols for assessing HMG-CoA reductase activity and cellular cholesterol biosynthesis offer robust methods for evaluating the efficacy of new derivatives based on this scaffold. Further structure-activity relationship (SAR) studies, guided by these assays, could lead to the discovery of next-generation lipid-lowering agents with improved potency, selectivity, and pharmacokinetic profiles.

References

Application Notes and Protocols for the Cyclization of N-isopropyl-N-phenylacetamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intramolecular cyclization of N-acyl aromatic compounds is a fundamental transformation in organic synthesis, providing access to a wide variety of heterocyclic scaffolds that are prevalent in pharmaceuticals and natural products. One such class of reactions is the acid-catalyzed cyclization of N-isopropyl-N-phenylacetamide derivatives to form dihydroquinoline structures. This application note provides detailed experimental protocols and data for this transformation, drawing upon the principles of related named reactions such as the Bischler-Napieralski and Pictet-Spengler reactions.

The core of this process involves the activation of the amide carbonyl group by a Lewis acid or dehydrating agent, followed by an intramolecular electrophilic aromatic substitution onto the phenyl ring. The resulting dihydroquinoline derivatives are valuable intermediates for the synthesis of a diverse range of biologically active molecules.

Signaling Pathways and Logical Relationships

The general transformation involves the conversion of an N-isopropyl-N-phenylacetamide derivative to a dihydroquinoline product through an acid-catalyzed intramolecular cyclization. This process is initiated by the activation of the amide, which generates a reactive electrophilic intermediate that subsequently attacks the aromatic ring.

Cyclization_Pathway cluster_intermediate Intermediate cluster_product Product N_isopropyl_N_phenylacetamide N-isopropyl-N-phenylacetamide Derivative Nitrilium_Ion Nitrilium/N-Acyliminium Ion Intermediate N_isopropyl_N_phenylacetamide->Nitrilium_Ion Activation Dehydrating_Agent Dehydrating Agent (e.g., POCl₃, P₂O₅, Tf₂O) Solvent Anhydrous Solvent (e.g., Toluene, Dichloroethane) Heat Heat (Reflux) Dihydroquinoline Dihydroquinoline Derivative Nitrilium_Ion->Dihydroquinoline Intramolecular Cyclization

Caption: General reaction pathway for the acid-catalyzed cyclization.

Experimental Protocols

The following protocols are based on established procedures for Bischler-Napieralski-type reactions, which are applicable to the cyclization of N-isopropyl-N-phenylacetamide derivatives.[1][2][3][4][5][6]

Protocol 1: Cyclization using Phosphorus Oxychloride (POCl₃)

This is a classic and widely used method for effecting Bischler-Napieralski cyclizations.[3][4][6]

Materials:

  • N-isopropyl-N-phenylacetamide derivative

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Anhydrous toluene or dichloroethane

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, separatory funnel)

  • Heating mantle and magnetic stirrer

  • Rotary evaporator

Procedure:

  • To a solution of the N-isopropyl-N-phenylacetamide derivative (1.0 eq) in anhydrous toluene or dichloroethane (5-10 mL per gram of substrate) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phosphorus oxychloride (2.0-3.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford the desired dihydroquinoline derivative.

Protocol 2: Milder Cyclization using Triflic Anhydride (Tf₂O)

This method employs milder conditions and can be suitable for substrates with sensitive functional groups.

Materials:

  • N-isopropyl-N-phenylacetamide derivative

  • Triflic anhydride (Tf₂O)

  • 2-Chloropyridine or Pyridine

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the N-isopropyl-N-phenylacetamide derivative (1.0 eq) in anhydrous dichloromethane (10-20 mL per gram of substrate) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add 2-chloropyridine or pyridine (1.5-2.0 eq) followed by the dropwise addition of triflic anhydride (1.1-1.5 eq).

  • Stir the reaction mixture at 0 °C for 1-3 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Data Presentation

The following table summarizes representative quantitative data for Bischler-Napieralski reactions of analogous N-acyl amine substrates, which can serve as an estimation for the cyclization of N-isopropyl-N-phenylacetamide derivatives.

EntrySubstrate AnalogueDehydrating AgentSolventTime (h)Yield (%)Reference
1N-(3-methyl-1-phenylbutan-2-yl)acetamidePOCl₃1,2-dichloroethane1-362[2]
2N-(phenethyl)benzamidePOCl₃Toluene4~70-80 (typical)[4]
3N-(4-methoxyphenethyl)acetamideP₂O₅TolueneRefluxNot specified[3]
4General β-arylethylamidesTf₂O / PyridineDCM1-3Good to excellent[1]

Note: The yields are highly dependent on the specific substrate, including the nature and position of substituents on the phenyl ring.

Experimental Workflow

The following diagram illustrates the general workflow for the cyclization of N-isopropyl-N-phenylacetamide derivatives.

experimental_workflow start Start dissolve Dissolve N-isopropyl-N-phenylacetamide derivative in anhydrous solvent start->dissolve add_reagent Add dehydrating agent (e.g., POCl₃ or Tf₂O) dissolve->add_reagent reflux Heat to reflux (monitor by TLC) add_reagent->reflux workup Aqueous workup and neutralization reflux->workup extraction Extract with organic solvent workup->extraction dry_concentrate Dry and concentrate the organic phase extraction->dry_concentrate purification Purify by column chromatography dry_concentrate->purification product Isolated Dihydroquinoline Product purification->product

Caption: Experimental workflow for the synthesis of dihydroquinolines.

References

Application Notes and Protocols for the Large-Scale Synthesis of 1-Isopropyl-3-(4-fluorophenyl)indole

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the large-scale synthesis of 1-Isopropyl-3-(4-fluorophenyl)indole, a key intermediate in the production of the anti-cholesterol drug, Fluvastatin.[1][2][3] The described methodology is intended for researchers, scientists, and professionals in the field of drug development.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step process. The first step involves the condensation of 2-chloro-4'-fluoroacetophenone with N-isopropylaniline to form the intermediate, 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone.[1][4] This intermediate is then cyclized in the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl2), to yield the final product.[1][4]

Data Summary

The following table summarizes the key quantitative data associated with the synthesis.

StepReactantsKey Reagents/CatalystsSolventReaction TimeTemperatureProductYield (%)Melting Point (°C)
12-chloro-4'-fluoroacetophenone, N-isopropylaniline-DMF10-11 hours100 °C1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone7878-80
21-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanoneZnCl2Ethanol3-5 hoursRefluxThis compound8094-96

Experimental Protocols

Step 1: Synthesis of 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone

Materials:

  • 2-chloro-4'-fluoroacetophenone

  • N-isopropylaniline

  • Dimethylformamide (DMF), freshly distilled

  • Ethanol

  • Crushed ice

  • Standard laboratory glassware and heating apparatus

Procedure:

  • In a suitable reaction vessel, dissolve 2-chloro-4'-fluoroacetophenone and N-isopropylaniline in a minimal amount of freshly distilled DMF.[4]

  • Heat the reaction mixture to approximately 100 °C for 10-11 hours.[4] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[4]

  • Upon completion of the reaction, as indicated by TLC, cool the mixture to room temperature.[4]

  • Pour the cooled reaction mixture into a beaker containing crushed ice with constant stirring.[4]

  • A solid precipitate will form. Filter the solid and recrystallize it from ethanol to obtain pure 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone.[4]

  • The expected yield of the pure product is approximately 78%, with a melting point of 78-80 °C.[4]

Step 2: Synthesis of this compound

Materials:

  • 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone (from Step 1)

  • Zinc chloride (ZnCl2)

  • Ethyl alcohol

  • Cold dilute hydrochloric acid

  • Ethanol for recrystallization

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • In a round-bottom flask, dissolve 1 mole of 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone and 0.43 moles of ZnCl2 in a minimum amount of boiling ethyl alcohol.[4]

  • Reflux the mixture for 3-5 hours.[4] Monitor the reaction progress using TLC.[4]

  • Once the reaction is complete, cool the mixture to room temperature.[4]

  • Pour the cooled reaction mixture into an excess of cold, dilute hydrochloric acid with constant stirring.[4]

  • A solid will separate out. Filter the solid and recrystallize it from ethanol to yield pure 3-(4-fluorophenyl)-1-isopropyl-1H-indole.[4]

  • The expected yield of the final product is approximately 80%, with a melting point of 94-96 °C.[4]

Visualizations

Synthetic Workflow

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization A 2-chloro-4'-fluoroacetophenone C DMF, 100°C, 10-11h A->C B N-isopropylaniline B->C D 1-(4-fluorophenyl)-2- (isopropyl(phenyl)amino)ethanone C->D E 1-(4-fluorophenyl)-2- (isopropyl(phenyl)amino)ethanone F ZnCl2, Ethanol, Reflux, 3-5h E->F G This compound F->G

Caption: Synthetic workflow for this compound.

Logical Relationship of Synthesis Steps

G Start Starting Materials Step1 Condensation Reaction Start->Step1 Workup1 Isolation & Purification (Intermediate) Step1->Workup1 Step2 Cyclization Reaction Workup1->Step2 Workup2 Isolation & Purification (Final Product) Step2->Workup2 End Final Product Workup2->End

Caption: Logical progression of the synthesis process.

References

Application Notes and Protocols: Monitoring the Synthesis of 1-Isopropyl-3-(4-fluorophenyl)indole by TLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for monitoring the synthesis of 1-Isopropyl-3-(4-fluorophenyl)indole, a key intermediate in the synthesis of pharmaceuticals like Fluvastatin, using Thin-Layer Chromatography (TLC).[1] Detailed protocols for both the chemical synthesis and the TLC monitoring process are presented. This guide is designed to assist researchers in tracking the progress of the reaction, ensuring the consumption of starting materials and the formation of the desired product.

Introduction

The synthesis of substituted indoles is a cornerstone of medicinal chemistry due to their prevalence in biologically active compounds. This compound serves as a crucial building block for various therapeutic agents. Efficiently monitoring the synthesis of this compound is essential for optimizing reaction conditions, determining reaction completion, and ensuring the purity of the final product. Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective analytical technique widely used for this purpose.[2] This application note outlines a validated protocol for the synthesis of this compound and the subsequent monitoring of this reaction by TLC.

Chemical Synthesis of this compound

A common and effective method for the synthesis of this compound is the Fischer indole synthesis or a related cyclization reaction. The following protocol describes the synthesis from 2-chloro-4'-fluoroacetophenone and N-isopropylaniline, followed by cyclization of the intermediate.[3]

Materials and Reagents
  • 2-chloro-4'-fluoroacetophenone

  • N-isopropylaniline

  • Dimethylformamide (DMF), freshly distilled

  • Zinc Chloride (ZnCl₂)

  • Ethyl alcohol

  • Dilute hydrochloric acid

  • Standard laboratory glassware and heating apparatus

Synthesis Protocol

Step 1: Synthesis of 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone (Intermediate)

  • In a round-bottom flask, dissolve 2-chloro-4'-fluoroacetophenone and N-isopropylaniline in a minimal amount of freshly distilled DMF.

  • Heat the reaction mixture to approximately 100°C for 10-11 hours.[3] The progress of this step can also be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into crushed ice with constant stirring.

  • Filter the separated solid and recrystallize from ethanol to obtain pure 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone.

Step 2: Cyclization to this compound

  • Dissolve the intermediate from Step 1 (1 mole equivalent) and zinc chloride (0.43 mole equivalent) in a minimum amount of boiling ethyl alcohol.[3]

  • Reflux the mixture for 3-5 hours. The progress of the reaction should be monitored by TLC.[3]

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into an excess of cold, dilute hydrochloric acid with constant stirring.

  • Filter the separated solid product and recrystallize from ethanol to yield pure this compound.

TLC Monitoring Protocol

The progress of the cyclization reaction (Step 2) is monitored by observing the disappearance of the starting material (1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone) and the appearance of the product (this compound).

Materials and Equipment
  • TLC plates (e.g., silica gel 60 F254)

  • TLC developing chamber

  • Capillary tubes for spotting

  • Eluent (mobile phase): A mixture of ethyl acetate and hexanes is a good starting point. The optimal ratio should be determined experimentally.

  • Visualization system: UV lamp (254 nm) and/or a chemical staining reagent.

Experimental Workflow

TLC_Workflow cluster_prep Preparation cluster_spotting Spotting cluster_development Development & Visualization cluster_analysis Analysis prep_eluent Prepare Eluent (e.g., Ethyl Acetate/Hexane) prep_plate Prepare TLC Plate (Draw baseline) prep_eluent->prep_plate spot_sm Spot Starting Material (SM) prep_plate->spot_sm spot_co Co-spot (SM + Rxn) spot_sm->spot_co spot_rxn Spot Reaction Mixture (Rxn) spot_co->spot_rxn develop Develop Plate in Chamber spot_rxn->develop dry Dry Plate develop->dry visualize Visualize under UV (254 nm) dry->visualize calc_rf Calculate Rf Values visualize->calc_rf interpret Interpret Results calc_rf->interpret

TLC Monitoring Workflow
Detailed Methodology

  • Preparation of the TLC Plate:

    • Using a pencil, lightly draw a baseline about 1 cm from the bottom of a silica gel TLC plate.

    • Mark three lanes on the baseline for the starting material (SM), a co-spot (Co), and the reaction mixture (Rxn).

  • Spotting the Plate:

    • Dissolve a small amount of the starting material (1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone) in a suitable solvent (e.g., ethyl acetate). Using a capillary tube, spot this solution on the 'SM' and 'Co' lanes.

    • Withdraw a small aliquot from the reaction mixture using a capillary tube and spot it on the 'Rxn' and 'Co' lanes.

  • Development:

    • Pour the chosen eluent into the TLC chamber to a depth of about 0.5 cm.

    • Place the spotted TLC plate into the chamber, ensuring the baseline is above the eluent level.

    • Cover the chamber and allow the solvent front to ascend the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp at 254 nm. The indole ring system of the product is UV active.[4] Circle the observed spots with a pencil.

    • If necessary, further visualization can be achieved using a chemical stain. For indole derivatives, a p-dimethylaminobenzaldehyde stain can be effective. Iodine vapor is a general stain that can also be used.

  • Analysis and Interpretation:

    • Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front)

    • The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the 'Rxn' lane, and a new spot corresponding to the product is prominent. The co-spot helps to confirm the identity of the starting material spot in the reaction mixture.

Data Presentation

The following tables should be used to record and present the quantitative data obtained from the TLC analysis.

Table 1: Eluent System Optimization

Ethyl Acetate : Hexane RatioRf of Starting MaterialRf of ProductSeparation (ΔRf)Observations
1 : 9
2 : 8
3 : 7
...

Table 2: Reaction Progress Monitoring

Reaction Time (hours)Rf of Starting Material SpotRf of Product SpotObservations
0N/A
1
2
3
...

Conclusion

This application note provides a detailed and practical guide for the synthesis of this compound and the effective monitoring of the reaction using Thin-Layer Chromatography. By following these protocols, researchers can reliably track the progress of the synthesis, ensuring optimal yield and purity of this important pharmaceutical intermediate. The provided tables and workflow diagram serve as valuable tools for data recording and procedural guidance.

References

Application Note: X-ray Diffraction Analysis of 1-Isopropyl-3-(4-fluorophenyl)indole Crystals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Isopropyl-3-(4-fluorophenyl)indole serves as a crucial heterocyclic building block in medicinal chemistry. It is recognized as the core nucleus of Fluvastatin, a synthetic statin medication used to manage hypercholesterolemia and prevent cardiovascular diseases.[1][2] The spatial arrangement of atoms and the intermolecular interactions within the crystal lattice of this and related compounds are of paramount importance for understanding its chemical stability, polymorphism, and ultimately, its biological activity. Indole derivatives, in general, are a significant class of pharmacologically active compounds with applications ranging from anticancer to antihypertensive agents.[3][4]

Single-crystal X-ray diffraction (XRD) is a definitive analytical technique that provides precise three-dimensional structural information, including bond lengths, bond angles, and crystal packing.[5][6] This application note details the protocol for the single-crystal XRD analysis of an indole derivative structurally similar to this compound, specifically (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde, a key intermediate in the synthesis of Fluvastatin.[3][4] The data presented herein offers a reference for the crystallographic characterization of this class of compounds, which is vital for drug design, development, and quality control.

Results and Data Presentation

Single crystals of the related compound, (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde, were successfully grown and analyzed. The analysis revealed that the compound crystallizes in the orthorhombic system with the space group Pna21.[3][4] The key crystallographic data and structure refinement parameters are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement Details

Parameter Value
Empirical Formula C20H18FNO
Formula Weight 307.36
Crystal System Orthorhombic
Space Group Pna21
a (Å) 12.4637(4)
b (Å) 9.9386(3)
c (Å) 13.0272(3)
Volume (ų) 1613.70(8)
Z 4
Calculated Density (mg/m³) 1.265
F(000) 648
Crystal Size (mm³) 0.30 x 0.20 x 0.20
Radiation Mo Kα (λ = 0.71073 Å)
Reflections Collected 5558
Independent Reflections 2408
R_int 2.25%

Data sourced from the analysis of (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde.[3]

Table 2: Selected Bond Lengths and Angles

Bond Length (Å) Angle Degree (°)
C3-C4 1.488(4) C2-C3-C4 130.3(3)
C4-C5 1.385(4) C3-C4-C5 122.0(3)
C8-N1 1.383(3) C8-N1-C11 126.3(2)
N1-C11 1.480(4) C8-N1-C9 108.9(2)

Note: Atom numbering corresponds to the published structure of the Fluvastatin intermediate.[4]

The structural analysis confirmed the molecular conformation, showing a dihedral angle of 111.5(3)° between the indole mean plane and the 4-fluorophenyl ring.[3][4] This angular relationship is critical for understanding the molecule's interaction with biological targets. No strong classical hydrogen bonds were observed in the crystal packing.[3][4]

Experimental Workflow Diagram

XRD_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement cluster_output Final Output Synthesis Synthesis of This compound Purification Purification of Compound Synthesis->Purification Crystal_Growth Single Crystal Growth (Slow Evaporation) Purification->Crystal_Growth Mounting Crystal Selection & Mounting Crystal_Growth->Mounting Screening Initial Diffraction Screening Mounting->Screening Data_Collection Full Data Collection (e.g., Bruker SMART APEX2) Screening->Data_Collection Integration Data Integration & Scaling Data_Collection->Integration Solution Structure Solution (e.g., SHELXTL) Integration->Solution Refinement Structure Refinement Solution->Refinement Validation Structure Validation & Analysis Refinement->Validation CIF_File Generation of CIF File Validation->CIF_File Report Final Report & Data Tables CIF_File->Report

Caption: Workflow for single-crystal X-ray diffraction analysis.

Detailed Experimental Protocols

1. Synthesis and Crystallization

  • Synthesis: The title compound is synthesized via established organic chemistry routes. A common method involves the cyclization of 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino) ethanone using a catalyst like ZnCl2 to yield the this compound core.[3][4]

  • Crystallization: High-quality single crystals suitable for XRD are grown by slow evaporation.

    • Dissolve the purified compound in a suitable solvent (e.g., chloroform) to create a dilute solution.

    • Transfer the solution to a clean vial.

    • Cover the vial with a perforated cap or parafilm to allow for slow solvent evaporation.

    • Store the vial in a vibration-free environment at room temperature.

    • Monitor for the formation of crystals over several days. Pale yellow colored crystals are typically obtained.[3][4]

2. Crystal Mounting and Data Collection

  • Crystal Selection:

    • Place the grown crystals under a polarizing microscope.

    • Select a well-formed, single crystal with sharp edges and no visible cracks or defects, typically in the size range of 0.20 - 0.30 mm.[3]

  • Mounting:

    • Carefully pick up the selected crystal using a cryo-loop or a glass fiber with a minimal amount of oil or grease.

    • Mount the fiber on a goniometer head.

    • Center the crystal in the X-ray beam using the diffractometer's alignment tools.[5]

  • Data Collection:

    • The data collection is performed on a single-crystal X-ray diffractometer, such as a Bruker SMART APEX2 CCD.[3]

    • Use graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).[3]

    • Maintain the crystal at a constant temperature (e.g., ambient temperature) during data collection.

    • Perform an initial screening to determine the crystal quality and obtain preliminary unit cell parameters.[5]

    • Proceed with a full data collection strategy, acquiring a series of frames with specific oscillation angles and exposure times to cover the reciprocal space. The crystal-to-detector distance is typically fixed (e.g., 40 mm).[3]

3. Structure Solution and Refinement

  • Data Processing:

    • Integrate the raw diffraction data to determine the intensities of the reflections.

    • Apply corrections for absorption effects using a multi-scan method.[3]

  • Structure Solution:

    • Solve the crystal structure using direct methods or Patterson methods, typically with software packages like SHELXTL.[3] This process determines the initial positions of the atoms in the unit cell.

  • Structure Refinement:

    • Refine the atomic positions, and thermal parameters against the experimental diffraction data using full-matrix least-squares on F².

    • Locate hydrogen atoms in the difference Fourier map or place them in calculated positions.

    • Continue refinement until convergence is reached, as indicated by minimal shifts in atomic parameters and stable R-factors.

    • The final model is validated using tools like CHECKCIF to ensure its geometric and crystallographic quality.

References

Application Notes and Protocols: 1-Isopropyl-3-(4-fluorophenyl)indole in Photonics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Isopropyl-3-(4-fluorophenyl)indole is a fluorinated heterocyclic compound belonging to the indole derivative family. While it is recognized as a key intermediate in the synthesis of the cholesterol-lowering drug Fluvastatin, its structural features also make it a molecule of interest for applications in the field of photonics.[1] The presence of a conjugated π-electron system and an electron-withdrawing 4-fluorophenyl group suggests potential for non-linear optical (NLO) activity.[1] Materials with strong NLO properties are crucial for developing advanced technologies in optical data storage, signal processing, and telecommunications. This document provides an overview of its potential photonic applications and a detailed protocol for its chemical synthesis.

Potential Photonic Applications

This compound is primarily of interest in photonics due to its potential as a non-linear optical (NLO) material. NLO materials can alter the properties of light that passes through them, which is a fundamental requirement for a variety of light-based technologies.

The key structural features contributing to its potential NLO properties are:

  • Indole Nucleus: The indole ring system provides a rich source of delocalized π-electrons.

  • Fluorophenyl Group: The electron-withdrawing nature of the 4-fluorophenyl substituent enhances the molecular hyperpolarizability, which is a measure of the NLO response.[1]

Quantitative Data on Related Indole Derivatives

To provide a context for the potential NLO properties of this compound, the following table summarizes data for related p-phenyl substituted ethenyl indoles. It is important to note that these data are for analogous compounds and not for this compound itself.

CompoundFirst Hyperpolarizability (β) (10⁻³⁰ esu⁻¹ cm⁵)Notes
p-nitrophenyl ethenyl indole115Exhibits a strong NLO response due to the powerful electron-withdrawing nitro group, showing a 12-fold increase compared to the reference compound.[2][3]
Reference ethenyl indole (no p-substituent)9Serves as a baseline for comparing the effect of different substituents on the NLO properties.[2][3]

Data sourced from studies on p-phenyl substituted ethenyl indoles.[2][3]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, beginning with the condensation of 2-chloro-4'-fluoroacetophenone and N-isopropylaniline, followed by an intramolecular cyclization.[4][5][6]

Materials and Reagents:

  • 2-chloro-4'-fluoroacetophenone

  • N-isopropylaniline

  • Dimethylformamide (DMF), freshly distilled

  • Ethanol

  • Zinc chloride (ZnCl₂)

  • Dilute hydrochloric acid

  • Crushed ice

  • Standard laboratory glassware

  • Heating mantle and stirrer

  • Thin Layer Chromatography (TLC) apparatus

  • Recrystallization apparatus

Protocol:

Step 1: Synthesis of 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone

  • In a round-bottom flask, dissolve 2-chloro-4'-fluoroacetophenone and N-isopropylaniline in a minimal amount of freshly distilled dimethylformamide (DMF).[4]

  • Heat the reaction mixture to approximately 100°C for 10-11 hours.[4]

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.[4]

  • Pour the cooled mixture into a beaker containing crushed ice while stirring continuously.[4]

  • Collect the separated solid precipitate by filtration.

  • Recrystallize the crude product from ethanol to obtain pure 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone. A yield of approximately 78% can be expected.[4]

Step 2: Cyclization to 3-(4-fluorophenyl)-1-isopropyl-1H-indole

  • Dissolve the 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone (1 mole) obtained from Step 1 and zinc chloride (ZnCl₂, 0.43 moles) in a minimal amount of boiling ethyl alcohol.[4]

  • Reflux the mixture for 3-5 hours.[4]

  • Monitor the reaction's progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.[4]

  • Pour the cooled reaction mixture into an excess of cold, dilute hydrochloric acid with constant stirring.[4]

  • Filter the solid that separates out.

  • Recrystallize the filtered solid from ethanol to yield pure 3-(4-fluorophenyl)-1-isopropyl-1H-indole. A yield of around 80% is reported for this step.[4]

Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis process for this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Product cluster_final Final Product A 2-chloro-4'-fluoroacetophenone C 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone A->C Condensation (DMF, 100°C) B N-isopropylaniline B->C D This compound C->D Cyclization (ZnCl2, Ethanol, Reflux)

Caption: Two-step synthesis of this compound.

Logical Relationship for NLO Properties

This diagram shows the relationship between the molecular structure of this compound and its resulting non-linear optical properties.

NLO_Properties_Logic cluster_structure Molecular Structure cluster_property Electronic Property cluster_application Macroscopic Effect Indole Indole Nucleus (π-electron system) Hyperpolarizability Increased Molecular Hyperpolarizability (β) Indole->Hyperpolarizability Substituent 4-Fluorophenyl Group (Electron-withdrawing) Substituent->Hyperpolarizability NLO Non-Linear Optical (NLO) Response Hyperpolarizability->NLO leads to

Caption: Structure-property relationship for NLO response.

References

Application Notes and Protocols for the Synthesis of Fluvastatin from 1-Isopropyl-3-(4-fluorophenyl)indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluvastatin is a fully synthetic, competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] As a member of the statin class of drugs, it is widely prescribed for the treatment of hypercholesterolemia and in the prevention of cardiovascular diseases.[1][2] The synthesis of Fluvastatin from the key intermediate 1-Isopropyl-3-(4-fluorophenyl)indole involves a multi-step process, including a Vilsmeier-Haack type formylation followed by the construction of the characteristic dihydroxy heptenoic acid side chain. This document provides detailed experimental protocols for this synthetic route, tailored for researchers and professionals in drug development.

Synthetic Pathway Overview

The synthesis commences with the formylation of this compound at the 2-position to yield an acrylaldehyde intermediate. This is followed by a one-pot condensation with tert-butyl acetoacetate and a subsequent diastereoselective reduction to establish the correct stereochemistry of the diol side chain. The synthesis is completed by the hydrolysis of the tert-butyl ester to afford Fluvastatin.

Fluvastatin_Synthesis A This compound B (E)-3-(3-(4-Fluorophenyl)-1-isopropyl- 1H-indol-2-yl)acrylaldehyde A->B  Vilsmeier-Haack  Formylation C tert-Butyl 7-(3-(4-Fluorophenyl)-1-isopropyl- 1H-indol-2-yl)-3,5-dihydroxy-6-heptenoate B->C  One-Pot Condensation  & Diastereoselective  Reduction D Fluvastatin C->D  Ester  Hydrolysis

Caption: Synthetic workflow for Fluvastatin.

Experimental Protocols

Protocol 1: Synthesis of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde (Intermediate B)

This protocol describes the formylation of this compound using a Vilsmeier-Haack type reaction.[3][4][5]

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • 3-(N-Methyl-N-phenylamino)acrolein (MPAA)

  • Acetonitrile (CH₃CN)

  • Water

  • Toluene

Procedure:

  • In a reaction vessel, cool a solution of POCl₃ (2.5 equivalents) in acetonitrile to -5 °C.

  • Slowly add a solution of crude 3-(N-Methyl-N-phenylamino)acrolein (2.1 equivalents) in acetonitrile over 45 minutes, maintaining the internal temperature between 5-7 °C.

  • Stir the mixture at 5-7 °C for 10 minutes.

  • Add this compound (1 equivalent) over 10 minutes.

  • Heat the reaction mixture to reflux (approximately 83 °C) and maintain for 3 hours.

  • Cool the mixture to 22 °C and slowly add water over 15 minutes.

  • Stir the mixture at 35-50 °C for 30 minutes, then heat to 50-55 °C for 1.5 hours.

  • Cool the solution to 22 °C and stir for 15 minutes.

  • Collect the precipitated solid by vacuum filtration, wash with water, and dry under vacuum for 6 hours.

  • To the dry solid, add toluene and cellulose, and heat the solution to 50-55 °C for 1.5 hours.

  • Cool the slurry to 22 °C, filter, and wash with toluene.

  • Concentrate the combined toluene fractions in vacuo to yield the crude product.

Protocol 2: One-Pot Synthesis of tert-Butyl 7-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3,5-dihydroxy-6-heptenoate (Intermediate C)

This protocol details the one-pot condensation of the acrylaldehyde intermediate with tert-butyl acetoacetate followed by a diastereoselective reduction.[6][7][8]

Materials:

  • (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde

  • tert-Butyl acetoacetate

  • Sodium hydride (NaH)

  • n-Butyllithium (n-BuLi)

  • Tetrahydrofuran (THF)

  • Diethylmethoxyborane

  • Sodium borohydride (NaBH₄)

  • Hydrogen peroxide (H₂O₂)

  • Toluene

  • Cyclohexane

Procedure:

  • To a solution of sodium hydride (1 equivalent) in THF at 20-30 °C, add a solution of tert-butyl acetoacetate (1 equivalent) in THF, maintaining the temperature below 5 °C.

  • Stir the mixture below 5 °C for 2 hours.

  • Add n-butyllithium (1.6 M in hexane, 1 equivalent) over 30-60 minutes and stir for an additional 2 hours below 5 °C.

  • Cool the reaction mixture to approximately -10 °C and add a solution of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde in THF over 15-30 minutes, keeping the temperature below -5 °C.

  • Stir the reaction mixture below -5 °C for 1 hour.

  • Cool the reaction mass to -78 °C and add diethylmethoxyborane.

  • Add sodium borohydride and stir.

  • After the reaction is complete, warm the mixture to -25 °C and quench with water and hydrogen peroxide.

  • Warm the reaction to 25 °C and add toluene for extraction.

  • The crude product can be purified by recrystallization from a mixture of toluene and cyclohexane.

Protocol 3: Synthesis of Fluvastatin Sodium (Final Product)

This protocol outlines the hydrolysis of the tert-butyl ester to the final sodium salt.[9][10]

Materials:

  • tert-Butyl 7-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3,5-dihydroxy-6-heptenoate

  • Sodium hydroxide (NaOH)

  • tert-Butanol

  • Water

  • tert-Butyl methyl ether (MTBE)

Procedure:

  • In a round bottom flask, dissolve tert-butyl 7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3,5-dihydroxy-6-heptenoate (1 equivalent) in tert-butanol.

  • Add a solution of sodium hydroxide (0.98 equivalents) in water.

  • Stir the mixture at 21 °C for 6 hours.

  • The resulting slurry is filtered, washed with the same solvent mixture, and dried overnight at 30 °C in an oven to yield Fluvastatin sodium.

  • For further purification, the product can be dissolved in water and extracted with tert-butyl methyl ether to remove any unreacted starting material and the anti-isomer.

Data Presentation

StepStarting MaterialProductReagentsSolventTemperature (°C)Time (h)Yield (%)
1 This compound(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehydePOCl₃, MPAAAcetonitrile-5 to 83~5Not specified
2 (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehydetert-Butyl 7-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3,5-dihydroxy-6-heptenoatet-Butyl acetoacetate, NaH, n-BuLi, Diethylmethoxyborane, NaBH₄THF-78 to 25Not specified~95% (pure)
3 tert-Butyl 7-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3,5-dihydroxy-6-heptenoateFluvastatin SodiumNaOHt-Butanol, Water216~96%

Note: Yields are based on reported values and may vary depending on experimental conditions and scale.[7]

Logical Relationships in the Synthesis

The synthesis follows a logical progression of bond-forming and functional group transformation reactions.

logical_flow Start Starting Material: This compound Step1 Step 1: Formylation (Vilsmeier-Haack) Start->Step1 Intermediate1 Intermediate: Acrylaldehyde Derivative Step1->Intermediate1 Step2 Step 2: Side Chain Construction (One-Pot Condensation & Reduction) Intermediate1->Step2 Intermediate2 Intermediate: Fluvastatin tert-Butyl Ester Step2->Intermediate2 Step3 Step 3: Deprotection (Ester Hydrolysis) Intermediate2->Step3 End Final Product: Fluvastatin Sodium Step3->End

Caption: Logical flow of the Fluvastatin synthesis.

Conclusion

The synthetic route described provides a reliable method for the preparation of Fluvastatin from this compound. The protocols are designed to be clear and reproducible for researchers in the field of medicinal chemistry and drug development. The one-pot procedure for the side chain construction offers an efficient approach to this key structural motif. Careful control of reaction conditions, particularly temperature during the diastereoselective reduction, is crucial for obtaining a high yield of the desired syn-isomer.

References

Application Notes and Protocols for 1-Isopropyl-3-(4-fluorophenyl)indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Isopropyl-3-(4-fluorophenyl)indole, with CAS Number 93957-49-4, is a fluorinated heterocyclic building block.[1][2] It is a derivative of indole, a prominent scaffold in numerous biologically active compounds.[1][3] This compound serves as a crucial intermediate in the synthesis of Fluvastatin, a synthetic HMG-CoA reductase inhibitor used for treating hypercholesterolemia and preventing cardiovascular diseases.[1][4] Beyond its role in pharmaceutical synthesis, its indole core suggests potential for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] Additionally, this compound has been noted for its non-linear optical properties, indicating potential applications in materials science and photonics.[1]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 93957-49-4[1][5][6]
Molecular Formula C₁₇H₁₆FN[1][5]
Molecular Weight 253.31 g/mol [5]
Appearance Off-White Crystalline Solid[5][7]
Melting Point 96-97 °C[5][8]
Boiling Point 389.6 ± 25.0 °C (Predicted)[5]
Density 1.08 ± 0.1 g/cm³ (Predicted)[5]
Purity Commonly available as >97%[1][2]
Solubility Soluble in organic solvents like ethanol and ethyl acetate.[9]
Shelf Life Approximately 1095 days under proper storage.[8]

Table 2: Safety and Hazard Information

CategoryInformationReference(s)
Hazard Statements H315: Causes skin irritation.H318: Causes serious eye damage.H335: May cause respiratory irritation.H413: May cause long lasting harmful effects to aquatic life.[6][7][10]
Precautionary Statements P261: Avoid breathing dust.P273: Avoid release to the environment.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][10]
Personal Protective Equipment (PPE) Safety glasses, chemical-resistant gloves, lab coat.[6][10]
First Aid Eyes: Immediately flush with water for at least 15 minutes and consult a physician.Skin: Wash off with soap and plenty of water.Inhalation: Move to fresh air.[10]

Experimental Protocols

Protocol 1: Safe Handling and Storage

This protocol outlines the essential steps for safely handling and storing this compound to ensure personnel safety and maintain compound integrity.

  • Engineering Controls:

    • Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[6]

  • Personal Protective Equipment (PPE):

    • Wear a standard lab coat, nitrile gloves, and safety glasses with side shields or goggles.[6][10]

  • Dispensing and Weighing:

    • As this compound is a crystalline solid, avoid generating dust during handling.[6][10]

    • Use non-sparking tools for transferring the solid.[6]

    • Weigh the required amount in a tared, sealed container inside the fume hood.

  • Storage:

    • Store the compound in its original, tightly closed container.[6]

    • The recommended storage condition is room temperature, in a dry and well-ventilated place.[2][5][7]

  • Disposal:

    • Dispose of waste material and empty containers in accordance with local, state, and federal regulations.[6][10] Avoid release to the environment.[7]

Protocol 2: Preparation of a 10 mM Stock Solution

This protocol provides a method for preparing a standard 10 mM stock solution for use in biological assays or chemical reactions.

  • Materials:

    • This compound (MW: 253.31 g/mol )

    • Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol

    • Appropriate-sized volumetric flask (e.g., 10 mL)

    • Analytical balance

    • Spatula and weighing paper

    • Pipettes

  • Procedure:

    • Calculate the mass of the compound required. For a 10 mL of 10 mM solution:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass = (0.010 mol/L) x (0.010 L) x (253.31 g/mol ) = 0.02533 g or 25.33 mg.

    • Accurately weigh 25.33 mg of this compound onto weighing paper using an analytical balance inside a fume hood.

    • Carefully transfer the weighed solid into the 10 mL volumetric flask.

    • Add approximately 7-8 mL of the chosen solvent (e.g., DMSO) to the flask.

    • Swirl the flask gently or use a vortex mixer until the solid is completely dissolved.

    • Once dissolved, add the solvent up to the 10 mL calibration mark.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

    • Transfer the stock solution to a labeled, sealed storage vial. Store at -20°C for long-term use.

Protocol 3: Example Synthetic Application - Vilsmeier-Haack Reaction

This compound can be used as a starting material for further functionalization. The Vilsmeier-Haack reaction is a common method to introduce an aldehyde group at the 2-position of the indole ring, creating a key intermediate for various derivatives.[1]

  • Reagents:

    • This compound

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF) or similar amide

    • Acetonitrile (CH₃CN) as solvent

    • Water

  • Procedure (General Outline):

    • Cool a solution of POCl₃ in acetonitrile to a low temperature (e.g., -5 °C).[9]

    • Slowly add a suitable formylating agent precursor (like 3-(N-Methyl-N-phenylamino)acrolein) or DMF to form the Vilsmeier reagent.[9]

    • Add a solution of this compound to the reaction mixture.[9]

    • Allow the reaction to proceed, often with heating to reflux, while monitoring its progress using Thin Layer Chromatography (TLC).[9]

    • Upon completion, cool the reaction mixture and carefully quench it by adding water or an ice-water mixture.

    • The product can then be isolated through filtration if it precipitates, or by extraction with an appropriate organic solvent.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[9]

Mandatory Visualizations

G cluster_receiving Receiving Compound cluster_handling Handling Protocol cluster_storage Storage Protocol cluster_disposal Waste Disposal Receive Receive Shipment Inspect Inspect Container for Damage Receive->Inspect Ventilation Work in Fume Hood Inspect->Ventilation PPE Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) Ventilation->PPE Weigh Weigh Compound (Avoid Dust Generation) PPE->Weigh Store Store in Tightly Sealed Container Weigh->Store Dispose Dispose of Waste According to Regulations Weigh->Dispose Waste Conditions Keep at Room Temperature in a Dry, Ventilated Area Store->Conditions

Caption: Workflow for Safe Handling and Storage.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_final Final Steps Calculate Calculate Required Mass (e.g., 25.33 mg for 10 mL of 10 mM) Weigh Weigh Compound in Fume Hood Calculate->Weigh Transfer Transfer Solid to Volumetric Flask Weigh->Transfer AddSolvent Add ~70% of Final Solvent Volume (e.g., 7 mL DMSO) Transfer->AddSolvent Dissolve Vortex/Swirl Until Fully Dissolved AddSolvent->Dissolve FinalVolume Add Solvent to Final Volume (e.g., 10 mL mark) Dissolve->FinalVolume Mix Cap and Invert to Mix FinalVolume->Mix Store Transfer to Labeled Vial and Store at -20°C Mix->Store

Caption: Workflow for Stock Solution Preparation.

G cluster_pathway Cholesterol Biosynthesis Pathway cluster_drug Drug Action AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA HMG_Reductase HMG-CoA Reductase Mevalonate Mevalonate Cholesterol Cholesterol Mevalonate->Cholesterol Multiple Steps Fluvastatin Fluvastatin Fluvastatin->HMG_Reductase Inhibition HMG_Reductase->Mevalonate Intermediate This compound (Precursor) Intermediate->Fluvastatin Synthesis

Caption: HMG-CoA Reductase Pathway Inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Isopropyl-3-(4-fluorophenyl)indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during the synthesis of 1-Isopropyl-3-(4-fluorophenyl)indole.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely used method is a modification of the Fischer indole synthesis. This typically involves two main steps:

  • Formation of an intermediate: Reaction of 2-chloro-4'-fluoroacetophenone with N-isopropylaniline in a solvent like N,N-dimethylformamide (DMF).

  • Cyclization: The resulting intermediate, 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone, is then cyclized using a Lewis acid catalyst, such as zinc chloride (ZnCl₂), in a solvent like ethanol to yield the final product.[1][2][3]

Q2: What are the critical parameters affecting the yield of the synthesis?

A2: Several factors can significantly impact the overall yield:

  • Purity of reactants and reagents: Impurities in the starting materials can lead to unwanted side reactions.[4]

  • Reaction temperature: Both the initial condensation and the cyclization steps are sensitive to temperature. Sub-optimal temperatures can lead to incomplete reactions or the formation of byproducts.[4]

  • Choice and concentration of catalyst: The strength and amount of the Lewis acid catalyst are crucial for efficient cyclization.[4]

  • Reaction time: Sufficient time is required for both reaction steps to proceed to completion.

Q3: What are common side products observed in this synthesis?

A3: In Fischer indole syntheses, common side products can include tars and polymeric materials, especially under harsh acidic conditions or at high temperatures.[4] Aldol condensation of the ketone starting material can also occur as a competing reaction.

Q4: How can I purify the final product?

A4: The most common methods for purifying this compound are recrystallization and column chromatography.[1] Recrystallization from ethanol is often effective for obtaining a pure solid product.[1] For more challenging purifications, silica gel column chromatography using a solvent system like ethyl acetate/hexane can be employed.[1]

Troubleshooting Guide for Low Yield

This guide addresses specific issues that may lead to a low yield of this compound.

Observation Potential Cause Recommended Solution
Low to no formation of the intermediate (1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone)1. Low reaction temperature. 2. Poor quality of DMF. 3. Insufficient reaction time. 1. Ensure the reaction temperature is maintained around 100 °C. [1] 2. Use freshly distilled DMF. [1] 3. Monitor the reaction by TLC and ensure it is heated for the recommended time (e.g., 10-11 hours). [1]
Low yield after the cyclization step 1. Inappropriate catalyst. 2. Sub-optimal reaction temperature. 3. Formation of tars and polymeric byproducts. 1. Use an appropriate Lewis acid like ZnCl₂. The ratio of catalyst to substrate is important. [1] 2. The reaction should be refluxed in ethanol for 3-5 hours. [1] 3. Consider milder reaction conditions or a different acid catalyst to minimize byproduct formation. [4]
Difficulty in isolating the final product 1. Product remains dissolved in the solvent. 2. Presence of impurities preventing crystallization. 1. After the reaction, pour the mixture into crushed ice or cold dilute hydrochloric acid to precipitate the solid product. [1] 2. Perform a work-up with an aqueous base wash to remove acidic impurities before attempting crystallization. If crystallization fails, use column chromatography.

Experimental Protocol

The following is a detailed methodology for the synthesis of this compound.

Step 1: Synthesis of 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone

  • Dissolve 2-chloro-4'-fluoroacetophenone and N-isopropylaniline in a minimal amount of freshly distilled N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to approximately 100 °C for 10-11 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into crushed ice with constant stirring.

  • Filter the separated solid and recrystallize it from ethanol to obtain pure 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone. A typical yield is around 78%.[1]

Step 2: Synthesis of this compound

  • Dissolve 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone (1 mole) and zinc chloride (ZnCl₂) (0.43 moles) in the minimum amount of boiling ethyl alcohol.

  • Reflux the mixture for 3-5 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into an excess of cold dilute hydrochloric acid with constant stirring.

  • Filter the separated solid.

  • Recrystallize the solid from ethanol to get pure this compound. A typical yield for this step is around 80%.[1]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low yield in the synthesis of this compound.

TroubleshootingWorkflow start Low Yield of This compound check_intermediate Check Yield of Intermediate: 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone start->check_intermediate low_intermediate_yield Low Intermediate Yield check_intermediate->low_intermediate_yield Low good_intermediate_yield Good Intermediate Yield check_intermediate->good_intermediate_yield Good check_reagents1 Verify Purity of: - 2-chloro-4'-fluoroacetophenone - N-isopropylaniline - DMF low_intermediate_yield->check_reagents1 Potential Issue check_temp1 Confirm Reaction Temperature (approx. 100 °C) low_intermediate_yield->check_temp1 Potential Issue check_time1 Ensure Sufficient Reaction Time (10-11 hours, monitor by TLC) low_intermediate_yield->check_time1 Potential Issue check_cyclization Troubleshoot Cyclization Step good_intermediate_yield->check_cyclization check_catalyst Verify Catalyst: - ZnCl2 purity and molar ratio - Consider alternative Lewis acids check_cyclization->check_catalyst Potential Issue check_temp2 Confirm Reflux Conditions in Ethanol check_cyclization->check_temp2 Potential Issue check_byproducts Analyze for Byproducts: - Tar formation - Side reactions check_cyclization->check_byproducts Potential Issue check_isolation Review Product Isolation: - Precipitation method - Purification strategy check_byproducts->check_isolation optimize_purification Optimize Purification: - Recrystallization solvent - Column chromatography conditions check_isolation->optimize_purification

Caption: Troubleshooting workflow for low yield synthesis.

References

Technical Support Center: Crystallization of 1-Isopropyl-3-(4-fluorophenyl)indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the crystallization conditions for 1-Isopropyl-3-(4-fluorophenyl)indole.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for the crystallization of this compound?

Based on documented procedures for this compound and related indole derivatives, ethanol is a recommended starting solvent.[1] A mixture of methanol and water, as well as n-hexane, has also been successfully used for the crystallization of indole compounds.[1][2][3][4] For 3-substituted indoles, ethanol is often a good choice.[5]

Q2: What is the melting point of this compound?

The reported melting point for this compound is in the range of 96-97°C.[6][7] This information is crucial for techniques like cooling crystallization to avoid "oiling out."

Q3: How does the fluorine atom in the structure affect crystallization?

The fluorine atom can influence the compound's physicochemical properties, such as polarity, lipophilicity, and intermolecular interactions, which in turn affects its solubility in different solvents.[8][9] While specific data for this compound is limited, fluorine substitution can sometimes be leveraged to improve crystal packing and stability.

Q4: Can I use a solvent mixture for crystallization?

Yes, using a solvent mixture is a common and effective strategy. For instance, a solvent in which the compound is soluble (e.g., ethanol, acetone) can be combined with an anti-solvent in which it is poorly soluble (e.g., water, hexane). This allows for fine-tuning of the supersaturation rate. A methanol/water mixture has been shown to be effective for indole crystallization.[1]

Q5: What are the common methods to induce crystallization if no crystals form?

If crystals do not form spontaneously upon cooling, several techniques can be employed:

  • Scratching: Gently scratching the inside of the flask with a glass rod can create nucleation sites.[10]

  • Seeding: Introducing a small, pure crystal of the compound (a seed crystal) can initiate crystallization.

  • Reducing Solvent Volume: Slowly evaporating the solvent will increase the concentration and can induce crystallization.[10]

  • Lowering Temperature: Further cooling the solution in an ice bath or refrigerator may be necessary.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No Crystals Form 1. The solution is not supersaturated. 2. The compound is too soluble in the chosen solvent. 3. Insufficient nucleation sites.1. Reduce the solvent volume by slow evaporation. 2. If using a solvent mixture, add a small amount of anti-solvent. 3. Try a different solvent or a less polar solvent system. 4. Scratch the inner surface of the flask with a glass rod. 5. Add a seed crystal of the compound. 6. Cool the solution to a lower temperature (e.g., in an ice bath).
"Oiling Out" (Formation of a liquid layer instead of solid crystals)1. The solution is too concentrated. 2. The cooling rate is too fast. 3. The boiling point of the solvent is higher than the melting point of the compound (96-97°C). 4. Presence of impurities.1. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. 2. Consider using a solvent with a lower boiling point. 3. Insulate the flask to slow down the cooling process. 4. If impurities are suspected, consider a preliminary purification step like column chromatography.
Poor Crystal Quality (e.g., small needles, powder)1. The rate of crystallization is too high. 2. The solution is significantly supersaturated. 3. Agitation is too vigorous.1. Slow down the cooling rate by insulating the crystallization vessel. 2. Use a slightly larger volume of solvent to reduce the level of supersaturation. 3. Allow the solution to stand without stirring during crystal growth.
Low Yield 1. Too much solvent was used, and a significant amount of the compound remains in the mother liquor. 2. Premature filtration before crystallization is complete. 3. The compound is moderately soluble in the solvent even at low temperatures.1. Concentrate the mother liquor and cool it again to obtain a second crop of crystals. 2. Ensure the solution has been allowed to stand for a sufficient amount of time at a low temperature before filtration. 3. Consider a different solvent in which the compound has lower solubility at cold temperatures.

Data Presentation

Solvent Screening for Crystallization

The selection of an appropriate solvent is critical for successful crystallization. An ideal solvent should dissolve the compound when hot but have low solubility when cold. Below is a table of common laboratory solvents, categorized by their potential utility for crystallizing this compound based on general principles for indole derivatives.

Solvent Class Boiling Point (°C) Expected Solubility of this compound Potential Use
Ethanol Protic78Good when hot, moderate when coldPrimary choice for single-solvent crystallization. [1][5]
Methanol Protic65Good when hot, moderate when coldGood for single-solvent or as a co-solvent with water.[1]
Isopropanol Protic82Good when hot, moderate to low when coldA good alternative to ethanol.
Acetone Aprotic56High solubilityLikely too soluble for single-solvent use; best as the soluble component in a mixed-solvent system.
Ethyl Acetate Aprotic77High solubilitySimilar to acetone, best used in a mixed-solvent system with an anti-solvent like hexane.
Toluene Aromatic111Moderate when hot, low when coldCan be effective but the high boiling point may increase the risk of "oiling out."
n-Hexane Non-polar69Low solubilityPrimarily used as an anti-solvent in a mixed-solvent system.[2][3][4]
Water Protic100Very low solubilityCan be used as an anti-solvent with a water-miscible solvent like ethanol or methanol.[1]
Chloroform Halogenated61High solubilityHas been used for slow evaporation crystallization of a derivative.[11]

Experimental Protocols

Protocol 1: Cooling Crystallization from a Single Solvent (e.g., Ethanol)
  • Dissolution: In a flask, add the crude this compound and a minimal amount of ethanol. Heat the mixture gently with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slower cooling and the formation of larger crystals, the flask can be insulated.

  • Further Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Crystallization from a Mixed Solvent System (e.g., Ethanol/Water)
  • Dissolution: Dissolve the crude compound in the minimum amount of hot ethanol.

  • Addition of Anti-solvent: While the solution is still hot, add water dropwise until the solution becomes slightly turbid (cloudy), indicating the point of saturation.

  • Re-dissolution: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Collect and dry the crystals as described in Protocol 1.

Visualizations

Experimental_Workflow cluster_dissolution Step 1: Dissolution cluster_purification Step 2: Purification (Optional) cluster_crystallization Step 3: Crystal Formation cluster_isolation Step 4: Isolation & Drying A Crude Compound B Add Solvent(s) A->B C Heat to Dissolve B->C D Hot Filtration C->D E Slow Cooling C->E D->E F Induce Nucleation (Scratch/Seed) E->F G Ice Bath E->G F->G H Vacuum Filtration G->H I Wash with Cold Solvent H->I J Dry Crystals I->J

Caption: General workflow for the crystallization of this compound.

Troubleshooting_Logic cluster_outcome cluster_yes cluster_no cluster_solutions Start Crystallization Attempt Outcome Crystals Formed? Start->Outcome Yield Good Yield & Purity? Outcome->Yield Yes Issue Oiling Out? Outcome->Issue No Success Successful Crystallization Yield->Success Yes Sol_Yield Optimize solvent volume & cooling time Yield->Sol_Yield No NoCrystals No Crystals Issue->NoCrystals No Sol_Oil Add more solvent, cool slower Issue->Sol_Oil Yes Sol_NoCrystals Concentrate, scratch, seed, or change solvent NoCrystals->Sol_NoCrystals

Caption: Troubleshooting decision tree for common crystallization issues.

References

Technical Support Center: Synthesis of 1-Isopropyl-3-(4-fluorophenyl)indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Isopropyl-3-(4-fluorophenyl)indole. It is designed for researchers, scientists, and drug development professionals to address common issues and side products encountered during this specific application of the Bischler-Möhlau indole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The synthesis is typically a two-step process based on the Bischler-Möhlau indole synthesis. The first step involves the reaction of 2-chloro-4'-fluoroacetophenone with N-isopropylaniline to form the intermediate, 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone. This is followed by an acid-catalyzed cyclization to yield the final indole product.[1]

Q2: My reaction is resulting in a low yield. What are the common contributing factors?

Low yields in this synthesis can be attributed to several factors:

  • Suboptimal Reaction Conditions: The Bischler-Möhlau synthesis can be sensitive to temperature and reaction time. Harsh conditions may lead to degradation of starting materials or products.[1]

  • Purity of Starting Materials: Impurities in 2-chloro-4'-fluoroacetophenone or N-isopropylaniline can lead to unwanted side reactions.

  • Inefficient Cyclization: The acid-catalyzed cyclization step may not proceed to completion, leaving unreacted intermediate.

  • Formation of Side Products: Competing reaction pathways can consume starting materials and reduce the yield of the desired product.

Q3: I am observing multiple spots on my TLC plate. What are the potential side products?

Several side products can form during the synthesis of this compound. These can be broadly categorized as:

  • Isomeric Products: The Bischler-Möhlau synthesis can sometimes yield regioisomers. In this case, the formation of 1-Isopropyl-2-(4-fluorophenyl)indole is a possibility, although the formation of the 3-substituted indole is generally favored.

  • Quinoline Derivatives: Under certain acidic conditions, a competing reaction pathway can lead to the formation of quinoline derivatives.

  • Starting Material Derivatives: Unreacted starting materials or products from their side reactions may be present. This can include self-condensation products of 2-chloro-4'-fluoroacetophenone.

  • Products from Intermediate Side Reactions: The intermediate, 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone, can potentially undergo other reactions if the cyclization is not efficient.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Steps
Suboptimal Reaction Temperature Optimize the temperature for both the initial condensation and the cyclization steps. For the condensation, a temperature around 100°C in DMF is reported. For the cyclization with ZnCl₂, refluxing in ethanol is a common condition.[1]
Incorrect Reaction Time Monitor the reaction progress by TLC to determine the optimal reaction time for both steps. Prolonged reaction times at high temperatures can lead to decomposition.
Catalyst Inactivity or Inappropriate Amount Ensure the ZnCl₂ used for cyclization is anhydrous. The molar ratio of the catalyst is also crucial; a literature procedure suggests 0.43 molar equivalents.[1]
Impure Starting Materials Purify the starting materials, 2-chloro-4'-fluoroacetophenone and N-isopropylaniline, before use. Distillation or recrystallization are common methods.
Issue 2: Presence of Significant Side Products
Observed Side Product (or Symptom) Potential Cause Suggested Action
Multiple spots on TLC with similar Rf values to the product Formation of regioisomers (e.g., 1-Isopropyl-2-(4-fluorophenyl)indole).Optimize the cyclization conditions (acid catalyst, temperature) to favor the formation of the desired 3-substituted indole. Purification by column chromatography may be necessary.
Presence of highly colored impurities Tar formation due to harsh acidic conditions and high temperatures.Reduce the reaction temperature and/or reaction time. Consider using a milder Lewis acid for the cyclization step.
A spot corresponding to the intermediate is still visible on TLC after the cyclization step. Incomplete cyclization.Increase the reaction time for the cyclization step or increase the amount of the acid catalyst. Ensure the catalyst is active.
Presence of a byproduct with a significantly different polarity. Possible formation of quinoline derivatives.Modify the reaction conditions to disfavor the quinoline formation pathway. This may involve changing the acid catalyst or lowering the reaction temperature.
Unidentified impurities. Self-condensation of the starting ketone or other side reactions of the aniline.Ensure a stoichiometric balance of reactants. Consider adding the aniline dropwise to the ketone to minimize self-condensation.

Experimental Protocols

Synthesis of 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone (Intermediate)

A detailed protocol for a similar synthesis involves the following steps:

  • Dissolve 2-chloro-4'-fluoroacetophenone and N-isopropylaniline in a minimal amount of freshly distilled DMF.

  • Heat the reaction mixture to approximately 100°C for 10-11 hours.

  • Monitor the progress of the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into crushed ice with constant stirring.

  • Filter the separated solid and recrystallize from ethanol to obtain the pure intermediate. A reported yield for a similar compound is 78%.[1]

Synthesis of this compound (Final Product)
  • Dissolve the intermediate, 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone (1 mole), and ZnCl₂ (0.43 mole) in a minimal amount of boiling ethyl alcohol.

  • Reflux the mixture for 3-5 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into an excess of cold dilute hydrochloric acid with constant stirring.

  • Filter the separated solid and recrystallize from ethanol to obtain the pure this compound. A reported yield for this step is 80%.[1]

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Cyclization start 2-chloro-4'-fluoroacetophenone + N-isopropylaniline process1 Condensation in DMF ~100°C, 10-11h start->process1 intermediate 1-(4-fluorophenyl)-2- (isopropyl(phenyl)amino)ethanone process1->intermediate process2 Cyclization with ZnCl2 in boiling ethanol, 3-5h intermediate->process2 product This compound process2->product

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_yield_issues Low Yield Troubleshooting cluster_purity_issues Purity Troubleshooting start Experiment Start check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No optimize_temp Optimize Temperature check_yield->optimize_temp Yes isomer_formation Isomer Formation? Optimize cyclization check_purity->isomer_formation Yes end Successful Synthesis check_purity->end No optimize_time Optimize Reaction Time optimize_temp->optimize_time check_catalyst Check Catalyst Activity/Amount optimize_time->check_catalyst purify_reagents Purify Starting Materials check_catalyst->purify_reagents purify_reagents->check_yield tar_formation Tar Formation? Use milder conditions isomer_formation->tar_formation incomplete_reaction Incomplete Reaction? Increase reaction time/catalyst tar_formation->incomplete_reaction other_byproducts Other Byproducts? Adjust stoichiometry/conditions incomplete_reaction->other_byproducts other_byproducts->check_purity end2 Successful Synthesis

Caption: Troubleshooting logic for the synthesis of this compound.

References

Technical Support Center: Stability of 1-Isopropyl-3-(4-fluorophenyl)indole

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: Is 1-Isopropyl-3-(4-fluorophenyl)indole expected to be stable in acidic solutions?

A1: Indole derivatives can be susceptible to degradation under acidic conditions. The lone pair of electrons on the nitrogen atom can be protonated, and the electron-rich pyrrole ring is susceptible to electrophilic attack, which can lead to dimerization, polymerization, or other acid-catalyzed degradation pathways. Therefore, it is crucial to experimentally determine the stability of this compound in your specific acidic medium.

Q2: What are the potential degradation products of this compound in an acidic medium?

A2: While specific degradation products for this compound are not documented in the provided search results, acid-catalyzed degradation of indoles can lead to the formation of various impurities. These may include dimers, trimers, or products of ring-opening or rearrangement. The exact nature of the degradants will depend on the acid concentration, temperature, and the presence of other reactive species.

Q3: How can I monitor the degradation of this compound during my experiment?

A3: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, is the recommended approach. This allows for the separation and quantification of the parent compound from its potential degradation products. Developing such a method is a critical first step in assessing stability.

Q4: What are the typical conditions for a forced degradation study under acidic stress?

A4: Forced degradation studies are designed to accelerate the degradation process to predict long-term stability.[5][6] For acidic conditions, this typically involves exposing a solution of the compound to a specific concentration of acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[4] The conditions should be adjusted to achieve a target degradation of 5-20%.[6]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpectedly rapid degradation of the compound in acidic solution. The acidic conditions (concentration, temperature) are too harsh.- Reduce the acid concentration.- Lower the incubation temperature.- Decrease the exposure time.
Multiple unknown peaks appear in the HPLC chromatogram after acid treatment. Formation of various degradation products.- Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks.- Perform peak purity analysis to ensure the main peak is not co-eluting with impurities.- Adjust HPLC method (gradient, column chemistry) to improve separation.
Poor recovery of the compound even under mild acidic conditions. The compound may be highly sensitive to acid, or it may be adsorbing to the container surface.- Use a buffered solution to maintain a less acidic pH.- Consider using silanized glassware to minimize adsorption.- Ensure complete dissolution and accurate quantification at time zero.
Inconsistent stability results between experiments. Variability in experimental parameters.- Precisely control temperature, acid concentration, and incubation time.- Ensure consistent preparation of stock and working solutions.- Use a calibrated and well-maintained HPLC system.

Experimental Protocols

Protocol: Forced Degradation Study - Acid Hydrolysis

This protocol outlines a general procedure for conducting a forced degradation study of this compound under acidic conditions.

1. Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC grade)

  • Hydrochloric Acid (HCl), 0.1 M

  • Sodium Hydroxide (NaOH), 0.1 M

  • Volumetric flasks, pipettes, and autosampler vials

  • HPLC system with UV or MS detector

2. Sample Preparation:

  • Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.[4]

  • Control Sample (Time Zero): Dilute the stock solution with mobile phase to a final concentration of 0.1 mg/mL. This sample represents the initial, undegraded compound.

  • Acid-Stressed Sample:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.[4]

    • Incubate the mixture at 60°C for 24 hours.[4] The time and temperature may need to be optimized to achieve the desired level of degradation.

    • After incubation, cool the solution to room temperature.

    • Neutralize the solution with an equivalent volume of 0.1 M NaOH.[4]

    • Dilute the neutralized solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.

3. HPLC Analysis:

  • Analyze the control and acid-stressed samples using a validated stability-indicating HPLC method.

  • The method should be capable of separating the parent peak from any degradation products.

4. Data Analysis:

  • Compare the chromatogram of the acid-stressed sample to the control sample.

  • Calculate the percentage of degradation using the following formula: % Degradation = [(Area of Parent Peak in Control) - (Area of Parent Peak in Stressed Sample)] / (Area of Parent Peak in Control) * 100

  • Identify and quantify any significant degradation products.

Data Presentation

Table 1: Illustrative Stability Data for an Indole Derivative under Acidic Conditions

The following table presents example data from a forced degradation study. Note: This is a representative table, and the actual results for this compound may vary.

Condition Time (hours) Temperature (°C) % Parent Compound Remaining Major Degradation Product (% Peak Area)
0.1 M HCl025100.0Not Detected
0.1 M HCl246085.212.5
0.5 M HCl246063.728.1

Visualizations

Logical Workflow for Troubleshooting Stability Issues

start Unexpected Degradation Observed check_params Verify Experimental Parameters (Acid Conc., Temp., Time) start->check_params params_ok Parameters Correct? check_params->params_ok adjust_params Adjust and Repeat Experiment params_ok->adjust_params No analyze_products Analyze Degradation Products (LC-MS, Peak Purity) params_ok->analyze_products Yes adjust_params->start degradation_pathway Propose Degradation Pathway analyze_products->degradation_pathway mitigation Develop Mitigation Strategy (e.g., use buffer, lower temp.) degradation_pathway->mitigation end Stability Profile Established mitigation->end

Caption: Troubleshooting workflow for unexpected degradation.

Experimental Workflow for Forced Degradation Study

prep_stock Prepare Stock Solution (1 mg/mL) prep_samples Prepare Control and Stressed Samples prep_stock->prep_samples stress_conditions Incubate Stressed Sample (e.g., 0.1M HCl, 60°C, 24h) prep_samples->stress_conditions hplc_analysis Analyze all Samples by HPLC prep_samples->hplc_analysis Control neutralize Neutralize Stressed Sample stress_conditions->neutralize neutralize->hplc_analysis data_analysis Calculate % Degradation and Identify Impurities hplc_analysis->data_analysis report Report Findings data_analysis->report

Caption: Workflow for acid-forced degradation study.

Potential Acid-Catalyzed Degradation Pathway

parent This compound protonation Protonation at C3 parent->protonation H+ dimerization Dimerization/Polymerization protonation->dimerization other Other Degradation Products protonation->other

Caption: A simplified potential acid degradation pathway.

References

Technical Support Center: Degradation Pathways of Fluorinated Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the experimental study of fluorinated indole derivative degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of fluorinated indole derivatives?

A1: The stability of fluorinated indole derivatives is primarily influenced by pH, light, temperature, and the presence of oxidizing agents. Like their non-fluorinated counterparts, they are generally more susceptible to degradation under acidic conditions, which can lead to polymerization.[1] Exposure to light can cause photodecomposition, and high temperatures can accelerate degradation, especially in the presence of acids or bases.[1] The electron-rich indole ring is also prone to oxidation.[1]

Q2: How does fluorine substitution affect the stability of the indole ring?

A2: Fluorine substitution can significantly impact the stability of the indole ring. The strong electron-withdrawing nature of fluorine can decrease the electron density of the indole ring system, which may reduce its susceptibility to electrophilic attack compared to unsubstituted indole.[1] Conversely, it increases the acidity of the N-H proton, making it more susceptible to deprotonation under basic conditions.[1] Strategically placed fluorine atoms can also block sites of oxidative metabolism by enzymes like cytochrome P450, thereby enhancing metabolic stability.

Q3: What is the main degradation pathway for fluorinated indoles in acidic conditions?

A3: In the presence of strong acids, the primary degradation pathway for fluorinated indoles is acid-catalyzed polymerization. The process begins with the protonation of the C3 position of the indole ring, forming a reactive indoleninium cation. This cation then acts as an electrophile, attacking another neutral indole molecule, leading to the formation of dimers, trimers, and eventually polymers.[1] This is often observed as a rapid color change in the solution to pink, purple, or brown.[1]

Q4: Are fluorinated indole derivatives susceptible to photolytic degradation?

A4: Yes, fluorinated indole derivatives can undergo photolytic degradation upon exposure to UV light. The specific degradation pathway and products can be wavelength-dependent.[2] Photodegradation can involve defluorination, leading to the formation of fluoride ions, or the formation of various fluorinated byproducts, such as trifluoroacetate.[2] The position of the fluorine atom on the indole ring influences the photostability and the types of photoproducts formed.

Q5: What are the expected products from the microbial degradation of fluorinated indoles?

A5: While research specifically on the microbial degradation of many fluorinated indoles is ongoing, insights can be drawn from studies on similar compounds. Microorganisms can degrade fluorinated aromatics, often through pathways involving dioxygenase enzymes that hydroxylate the aromatic ring, leading to ring cleavage. Defluorination is a critical step, and the end product of biodegradation is often fluoride, which can be toxic to microorganisms at high concentrations.[3][4] For fluorinated indole-3-acetic acid, degradation pathways in some bacteria are known to proceed via catechol intermediates.[5][6]

Troubleshooting Guides

Issue 1: Rapid Color Change of a Fluorinated Indole Solution
  • Symptom: Upon addition of an acid or during storage, your solution of a fluorinated indole derivative rapidly turns pink, purple, or brown.

  • Possible Cause: This is a strong indication of acid-catalyzed polymerization of the indole ring.[1]

  • Troubleshooting Steps:

    • Reduce Acidity: If your experimental conditions permit, use a weaker acid or a lower concentration of the strong acid.

    • Lower Temperature: Perform the reaction or store the solution at a lower temperature (e.g., 0 °C or below) to slow down the polymerization rate.[1]

    • Use Dilute Solutions: Working with more dilute solutions of the fluorinated indole can disfavor the intermolecular polymerization reaction.[1]

    • Protect from Light: Ensure solutions are protected from light, as photodecomposition can sometimes produce acidic byproducts that catalyze polymerization.

Issue 2: Poor Recovery or Unexpected Products in Metabolic Stability Assays
  • Symptom: When incubating a fluorinated indole derivative with liver microsomes, you observe rapid disappearance of the parent compound but cannot identify the expected hydroxylated metabolites.

  • Possible Cause: The fluorine substitution may be effectively blocking the typical sites of cytochrome P450-mediated oxidation. Degradation may be occurring through alternative pathways, or the metabolites may be highly reactive and difficult to detect.

  • Troubleshooting Steps:

    • Analyze for Defluorination: Check for the presence of fluoride ions in your incubation mixture. This would indicate that a C-F bond has been cleaved.

    • Broad Metabolite Screening: Use a high-resolution mass spectrometer to perform a non-targeted search for unexpected metabolites, including products of ring opening or conjugation.

    • Consider Reactive Metabolites: The degradation may proceed through reactive intermediates that covalently bind to proteins in the microsomes. Radiotracer studies may be necessary to track the fate of the compound.

Issue 3: Inconsistent or Noisy 19F NMR Spectra
  • Symptom: Your 19F NMR spectra show a rolling baseline, broad signals, or unexpected peaks, making it difficult to quantify your fluorinated indole and its degradation products.

  • Possible Cause: Several factors can contribute to poor quality 19F NMR spectra, including a large spectral width, incorrect phasing, acoustic ringing, and background signals from the NMR probe.[7]

  • Troubleshooting Steps:

    • Optimize Spectral Width: If the chemical shift range of your compounds is known, narrow the spectral width to cover only the region of interest.[8]

    • Careful Phasing: Avoid large first-order phase corrections, which can introduce baseline roll.[7][8]

    • Use Appropriate Pulse Sequences: Employ pulse sequences with appropriate delays to minimize acoustic ringing.

    • Background Subtraction: Acquire a spectrum of a blank sample (containing only the solvent and any other additives) to identify and potentially subtract background signals from the probe.

Data Presentation

Table 1: Photodegradation Quantum Yields of Selected Fluorinated Compounds

CompoundFluorine MotifWavelength (nm)Quantum Yield (mol/Einstein)Reference
SaflufenacilHeteroaromatic-CF₃255-[2]
PenoxsulamBenzylic-CF₃255-[2]
Sulfoxaflor-255-[2]
FluoxetineBenzylic-CF₃255-[2]
FlorasulamAryl-F, Heteroaromatic-F255-[2]
VoriconazoleAryl-F255-[2]
FavipiravirHeteroaromatic-F255-[2]

Note: Specific quantum yield values were not provided in the source material, but the study indicates that quantum yields were consistently higher for UV-C wavelengths compared to UV-A.

Experimental Protocols

Protocol 1: General Procedure for Studying Acid-Catalyzed Degradation
  • Sample Preparation: Prepare a stock solution of the fluorinated indole derivative in an appropriate organic solvent (e.g., acetonitrile or methanol).

  • Reaction Setup: In a series of vials, add a specific volume of an acidic aqueous solution (e.g., HCl solution of known concentration).

  • Initiation of Degradation: Spike each vial with a small volume of the stock solution to achieve the desired final concentration of the fluorinated indole.

  • Time-Course Monitoring: At designated time points, quench the reaction in one of the vials by adding a neutralizing agent (e.g., sodium bicarbonate solution).

  • Sample Analysis: Immediately analyze the quenched sample by a suitable analytical method, such as HPLC-UV or LC-MS, to determine the concentration of the remaining parent compound and identify any degradation products.

  • Data Analysis: Plot the concentration of the parent compound versus time to determine the degradation kinetics.

Protocol 2: Analysis of Degradation Products by LC-MS
  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column suitable for the separation of small aromatic molecules.

    • Mobile Phase: Employ a gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of a modifier like formic acid to improve peak shape and ionization.

    • Flow Rate: Set a flow rate appropriate for the column dimensions (e.g., 0.2-0.5 mL/min).

    • Injection Volume: Inject a small volume of the sample (e.g., 1-10 µL).

  • Mass Spectrometric Detection:

    • Ionization Source: Use an electrospray ionization (ESI) source, typically in positive ion mode for indole derivatives.

    • Mass Analyzer: Operate the mass spectrometer in full scan mode to detect all ions within a specified mass range. For targeted analysis, use selected ion monitoring (SIM) for the parent compound and expected products. For structural elucidation, perform tandem mass spectrometry (MS/MS) experiments to obtain fragmentation patterns.

  • Data Processing:

    • Integrate the peak areas of the parent compound and any identified degradation products.

    • Use the fragmentation patterns from MS/MS data to propose structures for the degradation products.

Visualizations

Degradation_Pathways cluster_acid Products cluster_photo Products cluster_oxidative Products cluster_microbial Products Fluorinated Indole Fluorinated Indole Acid-Catalyzed Polymerization Acid-Catalyzed Polymerization Fluorinated Indole->Acid-Catalyzed Polymerization Strong Acid Photolytic Degradation Photolytic Degradation Fluorinated Indole->Photolytic Degradation UV Light Oxidative Degradation Oxidative Degradation Fluorinated Indole->Oxidative Degradation Oxidizing Agents (e.g., O3, ROS) Microbial Degradation Microbial Degradation Fluorinated Indole->Microbial Degradation Microorganisms Dimers, Trimers, Polymers Dimers, Trimers, Polymers Acid-Catalyzed Polymerization->Dimers, Trimers, Polymers Defluorination Products (Fluoride) Defluorination Products (Fluoride) Photolytic Degradation->Defluorination Products (Fluoride) Fluorinated Byproducts (e.g., TFA) Fluorinated Byproducts (e.g., TFA) Photolytic Degradation->Fluorinated Byproducts (e.g., TFA) Oxindoles Oxindoles Oxidative Degradation->Oxindoles Ring-Opened Products Ring-Opened Products Oxidative Degradation->Ring-Opened Products Hydroxylated Intermediates Hydroxylated Intermediates Microbial Degradation->Hydroxylated Intermediates Catechols Catechols Hydroxylated Intermediates->Catechols Ring Cleavage Products Ring Cleavage Products Catechols->Ring Cleavage Products

Caption: Major degradation pathways of fluorinated indole derivatives.

Experimental_Workflow cluster_prep Sample Preparation cluster_monitoring Monitoring cluster_analysis Analysis cluster_data Data Interpretation Prepare Stock Solution Prepare Stock Solution Set Up Degradation Reaction (e.g., add acid, expose to light) Set Up Degradation Reaction (e.g., add acid, expose to light) Prepare Stock Solution->Set Up Degradation Reaction (e.g., add acid, expose to light) Collect Samples at Time Points Collect Samples at Time Points Set Up Degradation Reaction (e.g., add acid, expose to light)->Collect Samples at Time Points Quench Reaction Quench Reaction Collect Samples at Time Points->Quench Reaction LC-MS Analysis LC-MS Analysis Quench Reaction->LC-MS Analysis 19F NMR Analysis 19F NMR Analysis Quench Reaction->19F NMR Analysis Identify Degradation Products Identify Degradation Products LC-MS Analysis->Identify Degradation Products Quantify Parent and Products Quantify Parent and Products 19F NMR Analysis->Quantify Parent and Products Propose Degradation Pathway Propose Degradation Pathway Identify Degradation Products->Propose Degradation Pathway Determine Degradation Kinetics Determine Degradation Kinetics Quantify Parent and Products->Determine Degradation Kinetics Determine Degradation Kinetics->Propose Degradation Pathway

References

Technical Support Center: Preventing Polymerization During Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in indole synthesis. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of polymerization during your experiments.

Troubleshooting Guide: Polymerization Issues

Uncontrolled polymerization is a frequent cause of low yields and purification difficulties in indole synthesis. This guide will help you identify the root cause of polymerization and implement effective solutions.

Issue 1: Rapid formation of an insoluble precipitate or tar during the reaction.

Question: My reaction mixture turns dark and forms a tar-like substance shortly after adding the acid catalyst. What is happening and how can I prevent it?

Answer: This is a classic sign of rapid, uncontrolled acid-catalyzed polymerization of the indole product or electron-rich intermediates. Indoles, being electron-rich aromatic compounds, are susceptible to electrophilic attack by protons, which can initiate a chain reaction leading to dimers, trimers, and higher-order polymers.[1][2]

Troubleshooting Steps:

  • Reduce Acid Concentration: High concentrations of strong Brønsted acids (e.g., HCl, H₂SO₄) are a primary driver of polymerization.[3]

    • Action: Decrease the molarity of the acid. If using a Lewis acid (e.g., ZnCl₂, BF₃·OEt₂), reduce the molar equivalents.[4]

  • Control Reaction Temperature: Exothermic reactions can accelerate polymerization.

    • Action: Run the reaction at a lower temperature. For instance, in some Bischler-Möhlau syntheses, lowering the temperature can improve yields by reducing the formation of tarry side products.[5] Start the reaction at 0 °C and slowly warm to the desired temperature while monitoring for any sudden color changes.

  • Slow Addition of Reagents: Adding the acid catalyst or the starting materials too quickly can create localized "hot spots" of high concentration, promoting polymerization.

    • Action: Add the acid catalyst dropwise to the reaction mixture over an extended period.

Issue 2: The desired indole product is formed, but is accompanied by significant amounts of higher molecular weight impurities that are difficult to separate.

Question: I am obtaining my target indole, but the crude NMR shows broad signals and my chromatography is complicated by what appears to be oligomers. How can I improve the selectivity for the monomeric indole?

Answer: This indicates that while the initial indole synthesis is successful, the product is polymerizing under the reaction or workup conditions. The indole nucleus itself is susceptible to polymerization in acidic environments.

Troubleshooting Steps:

  • Choice of Acid: The type of acid used can significantly influence the extent of polymerization.

    • Action: Consider switching from a strong Brønsted acid to a milder Lewis acid. Lewis acids can sometimes offer better yields by coordinating with the reactants in a way that favors intramolecular cyclization over intermolecular polymerization.[4]

  • Reaction Time: Prolonged exposure to acidic conditions can lead to the gradual polymerization of the formed indole.

    • Action: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.

  • Workup Procedure: The acidic conditions during workup can also cause polymerization.

    • Action: Neutralize the reaction mixture promptly and carefully with a cooled basic solution (e.g., saturated NaHCO₃ or dilute NaOH) at the end of the reaction.

  • Consider a Scavenger/Inhibitor: While not as commonly documented for classic indole syntheses, the use of radical scavengers or antioxidants could potentially mitigate polymerization if radical-mediated pathways are involved, though acid-catalyzed polymerization is more common. Phenolic antioxidants like Butylated Hydroxytoluene (BHT) are known to inhibit radical polymerization.[6][7]

    • Action (Experimental): Add a small amount (e.g., 0.1 mol%) of a radical scavenger like BHT or hydroquinone to the reaction mixture. This is an exploratory step and should be tested on a small scale first.

Frequently Asked Questions (FAQs)

Q1: At what position does acid-catalyzed polymerization of indole typically occur?

A1: Indole is most susceptible to electrophilic attack at the C3 position. Protonation at C3 generates a stable indoleninium cation, which is a key intermediate in the polymerization process. This cation can then act as an electrophile and attack the electron-rich C3 position of another neutral indole molecule, initiating the dimerization and subsequent polymerization.[8]

Q2: Are certain indole synthesis methods more prone to polymerization than others?

A2: Yes. The Fischer indole synthesis, which often employs strong acids and high temperatures, is particularly notorious for causing polymerization.[3] The Bischler-Möhlau synthesis can also lead to tar formation due to its harsh conditions.[9] The Reissert indole synthesis is generally less prone to polymerization of the final indole product as the cyclization occurs under reductive conditions, and the final decarboxylation is a thermal step.[10]

Q3: Can the choice of solvent affect the degree of polymerization?

A3: Yes, the solvent can play a role. A solvent that helps to better solvate the reactants and intermediates might allow for lower reaction temperatures, thereby reducing the rate of polymerization. For some reactions, using a more dilute solution can also disfavor the intermolecular reactions that lead to polymers.

Q4: Are there any quantitative guidelines for acid concentration and temperature to avoid polymerization?

A4: While precise quantitative data is highly substrate-dependent, some general observations have been made. For instance, in a study on the oligomerization of indole-3-carbinol in aqueous HCl, the relative yields of trimers versus the dimer increased with decreasing pH (i.e., higher acidity).[1] It is always recommended to start with milder conditions (lower acid concentration and temperature) and gradually increase them if the reaction does not proceed.

Data Presentation

The following tables summarize the impact of reaction conditions on the yield of indole synthesis, with a focus on minimizing polymerization.

Table 1: Effect of Temperature on the Yield of 2-Arylindoles in a Microwave-Assisted Bischler Synthesis

EntryTemperature (°C)Time (min)Yield (%)Reference
1804051[5]
21004072[5]
31204088[5]
Note: While higher temperatures improved the yield in this specific microwave-assisted reaction, it is crucial to monitor for decomposition and polymerization, which can become significant at elevated temperatures in conventional heating setups.

Table 2: Comparison of Lewis Acids in the Catalysis of an Intramolecular Indole Synthesis

EntryLewis Acid (1.0 mol%)Time (min)Yield (%)Reference
1Zn(OTf)₂< 10>99[4]
2BF₃·OEt₂10>99[4]
3Cu(OTf)₂10>99[4]
4Sc(OTf)₃15>99[4]
5InCl₃15>99[4]
6SnCl₄30>99[4]
Note: This table demonstrates that a variety of Lewis acids can be highly effective, often under mild conditions, which can help to avoid the harsh, polymerization-inducing conditions of strong Brønsted acids.

Experimental Protocols

Protocol 1: Fischer Indole Synthesis of 2-Phenylindole with Minimized Polymerization

This protocol uses zinc chloride as a Lewis acid catalyst, which is generally milder than strong Brønsted acids, to synthesize 2-phenylindole from phenylhydrazine and acetophenone.

Materials:

  • Phenylhydrazine

  • Acetophenone

  • Anhydrous Zinc Chloride (ZnCl₂)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine phenylhydrazine (1.0 eq) and acetophenone (1.0 eq).

  • Carefully add anhydrous zinc chloride (1.5 eq) to the mixture.

  • Heat the reaction mixture to 170 °C under a nitrogen atmosphere with vigorous stirring.

  • Monitor the reaction by TLC. The reaction is typically complete within 10-15 minutes.

  • Allow the reaction mixture to cool to approximately 100 °C and then add a 1:1 mixture of water and ethanol.

  • Cool the mixture in an ice bath to induce crystallization of the product.

  • Collect the solid by vacuum filtration and wash with cold ethanol to afford 2-phenylindole.

Reference: Adapted from a general procedure for Fischer indole synthesis.[3]

Protocol 2: Reissert Indole Synthesis of Indole-2-carboxylic Acid

This two-step procedure is less prone to polymerization of the final indole product.

Step 1: Condensation

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, prepare a solution of sodium ethoxide by dissolving sodium (1.0 eq) in absolute ethanol.

  • Cool the solution to 10-15 °C and add a mixture of o-nitrotoluene (1.0 eq) and diethyl oxalate (1.1 eq) dropwise with stirring over 1-2 hours.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 12 hours.

  • Pour the reaction mixture into a mixture of ice and dilute sulfuric acid.

  • Extract the product, ethyl o-nitrophenylpyruvate, with an organic solvent (e.g., diethyl ether), wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Reductive Cyclization

  • Dissolve the crude ethyl o-nitrophenylpyruvate from Step 1 in glacial acetic acid.

  • Add zinc dust (4.0 eq) portion-wise with vigorous stirring, maintaining the temperature below 40 °C with an ice bath.

  • After the addition is complete, stir the mixture at room temperature for 2 hours.

  • Filter off the excess zinc and inorganic salts and wash with acetic acid.

  • Concentrate the filtrate under reduced pressure to obtain indole-2-carboxylic acid.

Reference: Adapted from a general procedure for the Reissert indole synthesis.[10]

Visualizations

Acid_Catalyzed_Indole_Polymerization Indole Indole Indoleninium Indoleninium Cation (Electrophile) Indole->Indoleninium Protonation (C3) Dimer_Cation Dimer Cation Indole->Dimer_Cation Proton H+ Proton->Indoleninium Indoleninium->Dimer_Cation Electrophilic Attack on another Indole Dimer Indole Dimer Dimer_Cation->Dimer Deprotonation Polymer Trimer, Tetramer, ... (Polymer) Dimer->Polymer Further Polymerization

Caption: Acid-catalyzed polymerization of indole.

Troubleshooting_Polymerization Start Polymerization Observed (Low Yield / Tar Formation) Acid_Concentration Is Acid Concentration High? Start->Acid_Concentration Temperature Is Reaction Temperature High? Acid_Concentration->Temperature No Solution1 Reduce Acid Concentration or Switch to Lewis Acid Acid_Concentration->Solution1 Yes Reaction_Time Is Reaction Time Prolonged? Temperature->Reaction_Time No Solution2 Lower Reaction Temperature Temperature->Solution2 Yes Workup Is Workup Acidic? Reaction_Time->Workup No Solution3 Monitor Reaction and Quench Promptly Reaction_Time->Solution3 Yes Solution4 Neutralize Quickly During Workup Workup->Solution4 Yes End Improved Yield of Monomeric Indole Workup->End No Solution1->End Solution2->End Solution3->End Solution4->End

Caption: Troubleshooting workflow for polymerization.

References

Technical Support Center: 1-Isopropyl-3-(4-fluorophenyl)indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the purity of 1-Isopropyl-3-(4-fluorophenyl)indole. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative workflows to assist in your laboratory experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.

Q1: My final product has a low melting point and appears oily or discolored. What are the likely impurities?

A1: A low melting point and undesirable appearance often indicate the presence of residual starting materials or reaction by-products. Common impurities may include unreacted 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone or side-products from the zinc chloride-mediated cyclization. Inadequate drying can also leave residual solvents, depressing the melting point.

Q2: After recrystallization, I am still observing significant impurities by TLC/HPLC analysis. How can I improve the recrystallization process?

A2: If a single recrystallization from ethanol is insufficient, consider the following modifications:

  • Solvent System Optimization: Experiment with mixed solvent systems. A combination of a good solvent (e.g., ethanol, ethyl acetate) and a poor solvent (e.g., hexane, water) can enhance purification.

  • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of purer crystals.

  • Activated Charcoal Treatment: If the product is colored, adding a small amount of activated charcoal to the hot solution before filtration can help remove colored impurities.

  • Multiple Recrystallizations: A second recrystallization step may be necessary to achieve the desired purity.

Q3: I am losing a significant amount of product during recrystallization. What can I do to improve my yield?

A3: Low yield during recrystallization can be due to several factors:

  • Excess Solvent: Using the minimum amount of hot solvent necessary to dissolve the crude product is crucial.

  • Premature Crystallization: Ensure your filtration apparatus is pre-heated to prevent the product from crystallizing on the filter paper.

  • Cooling Temperature: Avoid cooling the solution to excessively low temperatures, as this can cause impurities to co-precipitate with your product.

  • Concentration of Filtrate: The mother liquor can be concentrated and a second crop of crystals can be collected, which may be of slightly lower purity but can be combined with the next batch for re-purification.

Q4: Column chromatography is not providing adequate separation of my product from a closely-eluting impurity. What adjustments can I make?

A4: To improve separation during column chromatography:

  • Solvent Gradient: Employ a shallow gradient of your eluent system (e.g., gradually increasing the percentage of ethyl acetate in hexane) rather than an isocratic elution.

  • Column Dimensions: Use a longer, narrower column to increase the number of theoretical plates.

  • Stationary Phase: While silica gel is common, consider using a different stationary phase like alumina if your impurities are interacting strongly with silica.

  • Loading Technique: Ensure your crude product is loaded onto the column in a concentrated band using a minimal amount of solvent.

Frequently Asked Questions (FAQs)

Q: What is the expected melting point of pure this compound?

A: The reported melting point for pure this compound is in the range of 94-96 °C.[1]

Q: What analytical techniques are recommended for assessing the purity of this compound?

A: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative analysis of reaction progress and fraction collection during chromatography.

  • High-Performance Liquid Chromatography (HPLC): For quantitative determination of purity and impurity profiling.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any structural impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

Q: What are the typical storage conditions for this compound?

A: It is recommended to store the compound at room temperature (10°C - 25°C) in a well-sealed container.

Experimental Protocols

Recrystallization from Ethanol

Objective: To purify crude this compound by removing residual starting materials and by-products.

Methodology:

  • Transfer the crude solid product to an Erlenmeyer flask.

  • Add a minimal amount of ethanol and heat the mixture to boiling with constant stirring until the solid completely dissolves.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Pre-heat a funnel and filter paper and filter the hot solution to remove the activated charcoal or any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol.

  • Dry the crystals under vacuum to a constant weight.

Column Chromatography

Objective: To purify this compound using silica gel chromatography.

Methodology:

  • Prepare a slurry of silica gel in the initial elution solvent (e.g., 5% ethyl acetate in hexane).

  • Pour the slurry into a chromatography column and allow the silica gel to pack under gravity or with gentle pressure.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the elution solvent).

  • Carefully load the dissolved sample onto the top of the silica gel bed.

  • Begin the elution with a low polarity solvent system (e.g., 5% ethyl acetate in hexane).

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • If necessary, gradually increase the polarity of the eluent (e.g., to 10% ethyl acetate in hexane) to elute the product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

ParameterRecrystallization (Ethanol)Column Chromatography (Silica/EtOAc-Hexane)
Typical Purity >98% (May require multiple recrystallizations)>99%
Expected Yield 70-85%60-80%
Key Advantages Simple, cost-effective, scalableHigh resolution for closely related impurities
Key Disadvantages Potential for product loss in mother liquorMore time-consuming, requires more solvent

Visualizations

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization (Ethanol) Crude->Recrystallization ColumnChromatography Column Chromatography (Silica, EtOAc/Hexane) Crude->ColumnChromatography PurityAnalysis Purity Analysis (TLC, HPLC, NMR) Recrystallization->PurityAnalysis ColumnChromatography->PurityAnalysis PurityAnalysis->Recrystallization Purity < 98% PurityAnalysis->ColumnChromatography Impurities Persist PureProduct Pure this compound PurityAnalysis->PureProduct Purity > 98%

Caption: A workflow diagram illustrating the purification and analysis process for this compound.

TroubleshootingGuide Start Low Purity Issue ImpurityType Identify Impurity Type (TLC, HPLC) Start->ImpurityType PolarImpurities Polar Impurities (e.g., Starting Materials) ImpurityType->PolarImpurities Baseline Spots NonPolarImpurities Non-Polar Impurities (e.g., By-products) ImpurityType->NonPolarImpurities Spots with High Rf Recrystallization Optimize Recrystallization (Solvent, Cooling Rate) PolarImpurities->Recrystallization Chromatography Optimize Chromatography (Gradient, Stationary Phase) NonPolarImpurities->Chromatography Success Purity Improved Recrystallization->Success Chromatography->Success

Caption: A logical troubleshooting guide for addressing low purity issues during the purification of this compound.

References

Technical Support Center: Synthesis of 1-Isopropyl-3-(4-fluorophenyl)indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of 1-Isopropyl-3-(4-fluorophenyl)indole, with a focus on the impact of temperature on the reaction. This resource is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide & FAQs

Q1: My Fischer indole synthesis of this compound is resulting in a low yield. What are the common contributing factors related to temperature?

Low yields in the Fischer indole synthesis are a frequent issue and temperature is a critical parameter.[1] Sub-optimal temperature control can lead to either incomplete reactions or the formation of byproducts.[2]

  • Low Reaction Temperature: If the temperature is too low, the rate of the reaction may be very slow, leading to an incomplete conversion of the starting material within a practical timeframe. The key[3][3]-sigmatropic rearrangement step in the Fischer indole synthesis often requires significant thermal energy to overcome the activation barrier.[4]

  • High Reaction Temperature: Conversely, excessively high temperatures can promote side reactions and decomposition of reactants, intermediates, or the final product.[2] This can lead to the formation of tar and polymeric byproducts, which complicates product isolation and reduces the overall yield.[2]

For the cyclization step in the synthesis of this compound, a reflux temperature in ethanol is reported to be effective. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time at a given temperature.

Q2: I am observing significant tar and byproduct formation in my reaction. How can I mitigate this?

The formation of tar and polymeric materials is a common issue in Fischer indole synthesis, often exacerbated by high temperatures and strong acidic conditions.[2] Here are some troubleshooting steps:

  • Optimize Temperature: Carefully control the reaction temperature. It is advisable to start with milder conditions and gradually increase the temperature as needed. For the synthesis of the precursor, 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone, a temperature of around 100°C has been reported. For the subsequent cyclization, refluxing in ethanol is a common condition.

  • Choice of Acid Catalyst: The strength and concentration of the acid catalyst are critical. A catalyst that is too strong can promote decomposition and tar formation, especially at elevated temperatures. While zinc chloride (ZnCl₂) is a commonly used Lewis acid for this synthesis, you might consider experimenting with milder acids or optimizing the catalyst concentration.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidation of the starting materials and intermediates, which can contribute to byproduct formation at higher temperatures.

Q3: How does the presence of the fluorine substituent on the phenyl ring affect the reaction conditions?

Data Presentation

The following table summarizes the qualitative effects of temperature on the synthesis of this compound based on general principles of the Fischer indole synthesis.

TemperatureEffect on Reaction RatePotential IssuesRecommended Action
Too Low Slow or incomplete reactionLow conversion of starting materials, leading to low yield.Gradually increase the temperature and monitor the reaction progress by TLC.
Optimal Efficient conversion to the desired product-Maintain the optimal temperature and monitor for reaction completion.
Too High Increased rate of side reactions and decompositionFormation of tar and polymeric byproducts, decomposition of the product, leading to lower yield and difficult purification.[2]Reduce the temperature. Consider using a milder acid catalyst.

Experimental Protocols

A detailed methodology for the synthesis of this compound is provided below, based on reported procedures.

Step 1: Synthesis of 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone

  • Dissolve 2-chloro-4'-fluoroacetophenone and N-isopropylaniline in a minimum amount of freshly distilled dimethylformamide (DMF).

  • Heat the reaction mixture to approximately 100°C for 10-11 hours.

  • Monitor the progress of the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into crushed ice with constant stirring.

  • Filter the separated solid and recrystallize from ethanol to obtain pure 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone.

Step 2: Synthesis of this compound

  • Dissolve 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone (1 mol) and zinc chloride (ZnCl₂) (0.43 mol) in the minimum amount of boiling ethyl alcohol.

  • Reflux the contents for 3-5 hours.

  • Monitor the progress of the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into an excess of cold, dilute hydrochloric acid with constant stirring.

  • Filter the separated solid and recrystallize from ethanol to get pure this compound.

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Fischer Indole Synthesis (Cyclization) start1 Dissolve reactants in DMF heat1 Heat to 100°C for 10-11h start1->heat1 monitor1 Monitor by TLC heat1->monitor1 workup1 Work-up and Recrystallization monitor1->workup1 product1 1-(4-fluorophenyl)-2- (isopropyl(phenyl)amino)ethanone workup1->product1 start2 Dissolve precursor and ZnCl2 in boiling ethanol product1->start2 Use in next step reflux Reflux for 3-5h start2->reflux monitor2 Monitor by TLC reflux->monitor2 workup2 Work-up and Recrystallization monitor2->workup2 product2 This compound workup2->product2

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_flowchart cluster_temp Temperature Issues cluster_other Other Factors start Low Yield or High Impurity? temp_check Check Reaction Temperature start->temp_check too_low Incomplete Reaction? temp_check->too_low Low Conversion too_high Tar Formation? temp_check->too_high Byproducts increase_temp Increase Temperature Gradually Monitor by TLC too_low->increase_temp Yes catalyst_check Check Acid Catalyst too_low->catalyst_check No decrease_temp Decrease Temperature Consider Milder Catalyst too_high->decrease_temp Yes too_high->catalyst_check No reagent_check Check Reagent Purity catalyst_check->reagent_check

Caption: Troubleshooting flowchart for low yield in the synthesis of this compound.

References

Technical Support Center: Photostability of Fluorinated Indole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the photostability of fluorinated indole compounds. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is the photostability of fluorinated indole compounds a concern?

A1: Fluorinated indole derivatives are prevalent in pharmaceuticals and agrochemicals.[1] Exposure to light during manufacturing, storage, or use can lead to photodegradation, potentially resulting in loss of potency, altered efficacy, or the formation of toxic byproducts.[2] Therefore, assessing photostability is a critical aspect of drug development and safety assessment, as outlined in regulatory guidelines like ICH Q1B.[3]

Q2: How does fluorination generally affect the photostability of indole compounds?

A2: The effect of fluorination on the photostability of indole compounds is complex and depends on the position and number of fluorine atoms. Fluorine's high electronegativity can alter the electron distribution within the indole ring, influencing its absorption spectrum and susceptibility to photochemical reactions.[1] For some aromatic compounds, fluorination can either increase or decrease photostability, and it can influence the pathways of photodegradation. For instance, aryl-F and heteroaromatic-F groups can be susceptible to defluorination upon photolysis.[4]

Q3: What are the initial steps to assess the photostability of a new fluorinated indole compound?

A3: The initial assessment should follow a systematic approach as recommended by ICH guidelines.[3] This typically begins with forced degradation studies where the compound, as a solid and in solution, is exposed to high-intensity light to evaluate its overall photosensitivity.[3] These studies help in developing and validating analytical methods for quantifying the parent compound and its degradants.[3]

Q4: What kind of light sources are recommended for photostability testing?

A4: The ICH Q1B guideline suggests using light sources that mimic natural sunlight.[3] Commonly used options include xenon arc lamps or metal halide lamps, which have a spectral distribution similar to the D65/ID65 emission standard for outdoor/indoor daylight.[3][5] Alternatively, a combination of cool white fluorescent lamps for visible light and near-UV fluorescent lamps can be used.[3][5]

Q5: How can I monitor the degradation of my fluorinated indole compound during a photostability study?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method for monitoring the degradation of the parent compound and the formation of photoproducts.[2] The choice of column and mobile phase is critical and should be optimized to achieve good separation between the parent compound and its degradants.[6] Mass spectrometry (LC-MS) can be used for the identification of the photoproducts.[4] For fluorinated compounds, 19F-NMR is also a powerful technique for identifying and quantifying fluorinated degradants.[4]

Troubleshooting Guides

Issue 1: Rapid degradation of the compound observed even in control samples.

  • Possible Cause: The compound may be thermally unstable or sensitive to the solvent, leading to degradation independent of light exposure. Indole compounds can be susceptible to oxidation or acid-catalyzed degradation.[6]

  • Solution:

    • Run a "dark control" by wrapping a sample in aluminum foil and keeping it under the same conditions (except for light exposure) as the test samples.[5] This helps to distinguish between thermal degradation and photodegradation.

    • Ensure the solvent used for the study does not react with or catalyze the degradation of the compound. Prepare solutions fresh before the experiment.[6]

    • Check the pH of the solution, as indoles can be unstable at extreme pH values.[6]

Issue 2: Inconsistent results between replicate photostability experiments.

  • Possible Cause: Inconsistent light exposure, temperature fluctuations, or issues with sample preparation can lead to variability. The geometry of the sample container and the thickness of the sample layer can also affect the results.[2]

  • Solution:

    • Use a calibrated photostability chamber to ensure uniform and reproducible light and temperature conditions.[7]

    • Standardize the sample preparation procedure, including the concentration, solvent, and container type. For solid samples, ensure a uniform and thin layer to maximize light exposure.[2]

    • Employ a chemical actinometer, such as a quinine solution, to measure and ensure consistent UV light exposure between experiments.[7]

Issue 3: Difficulty in separating photoproducts from the parent compound using HPLC.

  • Possible Cause: The photoproducts may have very similar polarity and chromatographic behavior to the parent compound.

  • Solution:

    • Optimize the HPLC method by trying different stationary phases (e.g., C18, phenyl-hexyl), mobile phase compositions (e.g., different organic modifiers, pH adjustments), and gradient profiles.[8]

    • Consider using a different detection wavelength if the photoproducts have a different UV-Vis absorption spectrum from the parent compound.

    • If co-elution is still an issue, two-dimensional HPLC (2D-HPLC) could be a more advanced option.

Issue 4: Unknown peaks appearing in the chromatogram of the irradiated sample.

  • Possible Cause: These are likely photodegradation products.

  • Solution:

    • Use HPLC coupled with mass spectrometry (LC-MS) to obtain the mass-to-charge ratio (m/z) of the unknown peaks, which is crucial for their identification.[4]

    • Further structural elucidation can be achieved using tandem mass spectrometry (MS/MS) to obtain fragmentation patterns.

    • For fluorinated compounds, collecting fractions of the unknown peaks and analyzing them by 19F-NMR can help in identifying fluorinated photoproducts.[4]

Data Presentation

Table 1: Illustrative Photodegradation Quantum Yields of Selected Fluorinated Compounds

Disclaimer: The following data is for fluorinated pesticides and is provided as an illustrative example of photostability data. Specific quantum yields for fluorinated indoles will vary and need to be determined experimentally.

CompoundFluorine MotifpHQuantum Yield (Φ)Reference
PenoxsulamAryl-F, Aliphatic-CF270.0033[9]
FlorasulamAryl-F, Heteroaromatic-F70.0025[9]
SulfoxaflorAliphatic-CF370.0015[9]
FluroxypyrAryl-F, Heteroaromatic-F70.00012[9]

Experimental Protocols

Protocol 1: General Procedure for Forced Photodegradation Study of a Fluorinated Indole Compound in Solution

  • Sample Preparation:

    • Prepare a stock solution of the fluorinated indole compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

    • Dilute the stock solution with the chosen irradiation solvent (e.g., water, buffer, or a mixture of organic solvent and water) to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL). The final solvent composition should ensure the compound is fully dissolved.

  • Experimental Setup:

    • Transfer the sample solution to a chemically inert and transparent container (e.g., quartz cuvette or borosilicate glass vial).

    • Prepare a "dark control" sample by wrapping an identical container with the sample solution in aluminum foil.

    • Place the samples in a photostability chamber equipped with a light source compliant with ICH Q1B guidelines (e.g., a xenon arc lamp).[3]

  • Irradiation:

    • Expose the samples to a controlled light intensity and temperature. The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt hours/square meter.[3]

    • Withdraw aliquots of the sample and the dark control at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis:

    • Analyze the collected aliquots by a validated stability-indicating HPLC-UV method.[6]

    • Quantify the remaining concentration of the parent compound and monitor the formation of any degradation products by observing the appearance of new peaks in the chromatogram.

    • Calculate the percentage degradation of the parent compound at each time point relative to the initial concentration.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_exposure Exposure cluster_analysis Analysis A Prepare Stock Solution (e.g., 1 mg/mL in MeCN) B Dilute to Working Concentration (e.g., 0.1 mg/mL in irradiation solvent) A->B C Transfer to Quartz Vials B->C D Prepare Dark Control (wrap in foil) B->D E Place in Photostability Chamber (ICH Q1B Light Source) C->E D->E F Withdraw Aliquots at Time Intervals (t=0, 2, 4, 8, 24h) E->F G HPLC-UV Analysis F->G H LC-MS for Product ID G->H I Data Interpretation G->I

Caption: A generalized workflow for a photostability study of a fluorinated indole compound.

Degradation_Pathway cluster_products Potential Photoproducts parent Fluorinated Indole prod1 Defluorinated Indole parent->prod1 Defluorination prod2 Oxidized Products (e.g., Hydroxylated Indole) parent->prod2 Oxidation prod3 Ring-Opened Products parent->prod3 Photolytic Cleavage prod4 Polymerization Products prod2->prod4 Further Reactions

References

Technical Support Center: Navigating the Scale-Up of Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges in the scale-up of indole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during the transition from laboratory-scale to larger-scale production of indoles.

Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve specific problems that may arise during the scale-up of indole synthesis.

Guide 1: Low Yield in Fischer Indole Synthesis Scale-Up

A significant drop in yield is a common and critical challenge when scaling up the Fischer indole synthesis. This guide provides a step-by-step process to identify and address the root causes.

Problem: The yield of my Fischer indole synthesis has decreased dramatically after moving from a lab-scale (grams) to a pilot-scale (kilograms) reaction.

Troubleshooting Steps:

  • Purity of Starting Materials:

    • Question: Have you verified the purity of the larger batches of arylhydrazine and the carbonyl compound?

    • Action: Impurities that are negligible at a small scale can become significant inhibitors or lead to side reactions in larger quantities.[1][2] Analyze the purity of all starting materials and solvents. If impurities are detected, purify the reagents through recrystallization or distillation before use.[2]

  • Reaction Conditions:

    • Question: Is the temperature uniform and well-controlled throughout the larger reactor?

    • Action: Inefficient mixing and heat transfer in large reactors can create localized "hot spots" or areas of low reactant concentration, which can promote side reactions and product degradation.[2] Ensure adequate agitation and use a jacketed reactor with efficient cooling to maintain a stable and uniform temperature.[2]

    • Question: Is the acid catalyst optimal for the scaled-up reaction?

    • Action: The choice and concentration of the acid catalyst are critical.[1] While Brønsted acids like HCl and H₂SO₄ are common, they can also promote tar formation at higher concentrations and temperatures.[2] Consider screening Lewis acids (e.g., ZnCl₂) or solid acid catalysts (e.g., Amberlite IR 120 H), which may offer better results with fewer side reactions on a larger scale.[2]

  • Byproduct Analysis:

    • Question: Are you observing excessive tar or polymer formation?

    • Action: Tar formation is a frequent issue in Fischer indole synthesis, often exacerbated by strong acidic conditions and high temperatures.[2] To mitigate this, lower the reaction temperature and/or reduce the acid concentration.[2] Solvent selection is also key; a solvent that effectively solubilizes all reactants and intermediates can help minimize tar formation.[2]

    • Question: Have you identified any specific byproducts?

    • Action: The presence of specific byproducts can provide clues about competing reaction pathways. For example, electron-donating groups on the carbonyl compound can favor N-N bond cleavage over the desired cyclization.[1]

  • Process Modification:

    • Question: Have you considered continuous flow chemistry?

    • Action: For exothermic reactions, continuous flow reactors offer superior heat and mass transfer compared to batch reactors, minimizing the risk of thermal runaways and byproduct formation.[2] This approach can significantly improve yield and safety at scale.[2]

Troubleshooting_Low_Yield start Low Yield in Scale-Up check_purity Analyze Purity of Starting Materials start->check_purity impurities_detected Impurities Detected? check_purity->impurities_detected purify Purify Starting Materials impurities_detected->purify Yes review_conditions Review Reaction Conditions impurities_detected->review_conditions No purify->review_conditions temp_control Uniform Temp Control? review_conditions->temp_control improve_mixing Improve Reactor Agitation & Cooling temp_control->improve_mixing No catalyst_optimal Acid Catalyst Optimal? temp_control->catalyst_optimal Yes improve_mixing->catalyst_optimal screen_catalysts Screen Alternative Catalysts catalyst_optimal->screen_catalysts No analyze_byproducts Analyze Byproduct Profile catalyst_optimal->analyze_byproducts Yes screen_catalysts->analyze_byproducts tar_formation Excessive Tar Formation? analyze_byproducts->tar_formation adjust_temp_acid Lower Temperature/ Reduce Acid Conc. tar_formation->adjust_temp_acid Yes consider_flow Consider Process Modification tar_formation->consider_flow No adjust_temp_acid->consider_flow flow_option Continuous Flow Possible? consider_flow->flow_option implement_flow Implement Continuous Flow flow_option->implement_flow Yes end_bad Yield Still Low flow_option->end_bad No end_good Yield Improved implement_flow->end_good

Troubleshooting workflow for low yield in Fischer indole synthesis.
Guide 2: Purification and Crystallization Issues at Scale

Obtaining high-purity indole derivatives during downstream processing can be challenging at a larger scale. This guide addresses common purification and crystallization problems.

Problem: I am having difficulty purifying my indole derivative at scale, experiencing issues like 'oiling out' during crystallization and poor purity.

Troubleshooting Steps:

  • Product 'Oiling Out' During Crystallization:

    • Question: Is the product precipitating as an oil instead of a crystalline solid?

    • Action: This is often due to the solvent system or the cooling rate. Try changing the solvent system to one with different polarity or solubility characteristics. Also, consider adjusting the cooling rate; a slower cooling process can promote the formation of crystals over amorphous oil.

  • Poor Purity After Crystallization:

    • Question: Is the purity of the isolated solid not meeting specifications?

    • Action: Impurities may be co-crystallizing with the product. Perform a recrystallization with a different solvent system. It may also be necessary to perform a pre-purification step, such as a carbon treatment to remove colored impurities or a wash with a solvent in which the product is sparingly soluble, to remove more soluble impurities before the final crystallization.

  • Low Recovery from Crystallization:

    • Question: Is a significant amount of product being lost in the mother liquor?

    • Action: Optimize the crystallization solvent and temperature to maximize the yield of the solid product while maintaining purity. Analyze the mother liquor to quantify the product loss and determine if a second crop of crystals can be obtained.

  • Chromatography Required and Scale-Up Issues:

    • Question: Is column chromatography necessary for purification, and are you facing challenges in scaling it up?

    • Action: Scaling up chromatography can be complex. Ensure that the loading of the crude material on the column is not too high. The choice of the stationary and mobile phases is critical for good separation. A gradient elution may be necessary to separate closely related impurities.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for a drop in yield during the scale-up of indole synthesis?

A1: The most common culprits for a decrease in yield during scale-up are:

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas with low reactant concentrations, which can promote the formation of side products and the degradation of starting materials or the final product.[2]

  • Exothermic Events: Many indole syntheses are exothermic. What is manageable on a small scale can lead to thermal runaways in larger vessels if not properly controlled, causing product decomposition.[2]

  • Changes in Reagent Addition Rates: The rate at which reagents are added can have a profound impact on the reaction profile at scale and needs to be carefully controlled.

  • Impurity Profile of Starting Materials: Larger quantities of starting materials may introduce impurities that were negligible at the lab scale but can interfere with the reaction on a larger scale.[2]

Q2: How can I minimize tar or polymer formation in my Fischer indole synthesis at a larger scale?

A2: Tar formation is a common issue, often worsened by acidic conditions and high temperatures.[2] Here are some strategies to mitigate it:

  • Optimize Acid Catalyst: The choice and concentration of the acid catalyst are critical. Lewis acids like ZnCl₂ or solid acid catalysts can sometimes provide better results with fewer side reactions compared to Brønsted acids.[2]

  • Temperature Control: Carefully control the reaction temperature using a jacketed reactor with efficient cooling to prevent temperature spikes that can accelerate polymerization.[2]

  • Solvent Selection: The choice of solvent can influence the solubility of intermediates and byproducts. A solvent that keeps all species in solution can sometimes reduce tar formation.[2]

  • Continuous Flow Synthesis: This approach minimizes the time the reaction mixture is exposed to high temperatures and provides superior temperature control, significantly reducing the formation of degradation products.[2]

Q3: What are the main advantages of using continuous flow chemistry for indole synthesis scale-up?

A3: Continuous flow chemistry offers several benefits over traditional batch processing for scaling up indole synthesis:

  • Enhanced Safety: The smaller reaction volumes at any given time reduce the risks associated with highly exothermic or hazardous reactions.[2]

  • Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing.[2]

  • Increased Productivity: Continuous operation can lead to higher throughput compared to batch processes, which have inherent downtime.[2]

  • Faster Reaction Times: Reactions can often be performed safely at higher temperatures and pressures, significantly reducing reaction times.[3]

  • Easier Scalability: Scaling up is often as simple as running the reactor for a longer duration or using multiple reactors in parallel, which avoids the challenges of redesigning large batch reactors.[2]

Q4: How do I select an appropriate solvent for my indole synthesis scale-up?

A4: Solvent selection is a critical parameter in scaling up, as it affects reaction kinetics, solubility, work-up, and safety. Consider the following:

  • Solubility: The solvent should effectively dissolve reactants, intermediates, and the final product to the desired extent. Poor solubility can lead to precipitation and handling issues.[2]

  • Boiling Point and Polarity: The boiling point will dictate the feasible temperature range for the reaction, while polarity affects reaction rates and selectivity.[2]

  • Safety and Environmental Impact: At scale, factors such as flammability, toxicity, and environmental impact become major considerations. Green chemistry principles should guide the choice of solvent.[2]

Data Presentation

The following tables summarize quantitative data from various studies, highlighting the impact of different conditions and methodologies on the outcome of indole synthesis.

Table 1: Effect of Different Acid Catalysts on the Synthesis of 2-Phenylindole

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
PPANeat150-1600.2585[4]
ZnCl₂Neat170-180170[4]
H₂SO₄EthanolReflux365[4]
p-TSATolueneReflux878[2]

Table 2: Comparison of Batch vs. Continuous Flow for Fischer Indole Synthesis

ParameterBatch MethodContinuous Flow MethodReference
Reaction Time HoursSeconds to minutes[2][3]
Temperature Typically lower to control exothermCan be higher for faster rates[2][3]
Productivity LowerSignificantly higher[3]
Safety Higher risk of thermal runawayInherently safer due to small volume[2]
Scalability Challenging, requires reactor redesignEasier, by extending run time or parallelization[2]

Experimental Protocols

This section provides detailed methodologies for key indole synthesis reactions.

Protocol 1: Eco-Friendly Industrial Fischer Indole Cyclization

This protocol is adapted from an optimized process for multi-kilogram scale synthesis.[2]

Materials:

  • Substituted phenylhydrazine

  • Appropriate ketone or aldehyde

  • Toluene

  • Acid catalyst (e.g., p-toluenesulfonic acid)

Procedure:

  • Reaction Setup: In a suitable reactor, charge the phenylhydrazine and the carbonyl compound in toluene.

  • Catalyst Addition: Add the acid catalyst to the mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress using a suitable analytical method (e.g., HPLC, TLC).

  • Work-up:

    • Cool the reaction mixture.

    • Perform an aqueous wash to remove the acid catalyst.

    • Separate the organic layer. Toluene serves as both the reaction solvent and the extraction solvent, minimizing wastewater.[2]

  • Isolation: Concentrate the toluene layer to crystallize the indole product.

  • Purification: The product may be of high purity and not require further purification. If necessary, recrystallize from a suitable solvent.[2]

Protocol 2: Reductive Cyclization of a β-Nitrostyrene Derivative

Materials:

  • trans-β-Dialkylamino-2-nitrostyrene derivative

  • Reducing agent (e.g., Raney nickel and hydrazine hydrate)

  • Solvent (e.g., ethanol)

Procedure:

  • Reaction Setup: In a reactor equipped with a reflux condenser, dissolve the nitrostyrene derivative in ethanol.

  • Catalyst Addition: Carefully add Raney nickel to the solution.

  • Hydrazine Addition: Add hydrazine hydrate dropwise to the mixture. The reaction is often exothermic.

  • Reaction: After the addition is complete, heat the mixture to reflux and monitor the reaction until completion.

  • Work-up:

    • Cool the reaction mixture.

    • Carefully filter off the catalyst.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting indole derivative by crystallization or chromatography.

Experimental_Workflow_Fischer_Indole start Start setup Reaction Setup: Charge Phenylhydrazine, Carbonyl Compound, and Toluene to Reactor start->setup catalyst Catalyst Addition: Add Acid Catalyst (e.g., p-TSA) setup->catalyst reaction Reaction: Heat to Reflux and Monitor Progress (TLC/HPLC) catalyst->reaction workup Work-up: Cool, Aqueous Wash, Separate Organic Layer reaction->workup isolation Isolation: Concentrate Toluene Layer to Crystallize Product workup->isolation purification Purification (if needed): Recrystallize from Suitable Solvent isolation->purification end End Product purification->end

Experimental workflow for Fischer indole synthesis.

References

Validation & Comparative

A Comparative Guide to Fluvastatin Precursors: 1-Isopropyl-3-(4-fluorophenyl)indole and Alternative Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of synthetic pathways to Fluvastatin, focusing on the performance of the key intermediate, 1-Isopropyl-3-(4-fluorophenyl)indole, against alternative precursors. The information presented herein is supported by experimental data from peer-reviewed literature to aid in the selection of efficient and scalable synthetic strategies.

Executive Summary

The industrial synthesis of Fluvastatin, a fully synthetic HMG-CoA reductase inhibitor, predominantly utilizes this compound as a pivotal precursor. This intermediate undergoes a sequence of reactions, including a Vilsmeier-Haack formylation and subsequent aldol condensation, to construct the characteristic dihydroxy heptenoic acid side chain. Alternative approaches focus on different methods for the initial synthesis of the substituted indole core, such as the Fischer, Bischler-Möhlau, and Larock indole syntheses. While the traditional route starting from the pre-formed this compound is well-established, an improved one-pot process developed by Novartis has demonstrated a significant increase in overall yield. The choice of synthetic route ultimately depends on a balance of factors including yield, purity, cost of starting materials, and scalability.

Comparison of Synthetic Precursors and Routes

The following table summarizes the key quantitative data for the synthesis of Fluvastatin and its immediate precursors through various routes.

Synthetic RouteKey Precursor(s)Key Reaction(s)Reported YieldAdvantagesDisadvantages
Traditional Route This compoundVilsmeier-Haack, Aldol CondensationGood to High (stepwise)Well-established, reliable for producing the core intermediate.Multi-step process with isolation of intermediates can lower overall yield.
Improved Novartis Process (E)-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-2-propenal, tert-butyl acetoacetateOne-pot Aldol Condensation and ReductionOverall yield increased by 25% compared to the traditional research synthesis.[1]Higher throughput, reduced solvent usage, lower manufacturing cost.[2]Requires precise control of reaction conditions to manage selectivity.[2]
Fischer Indole Synthesis 4-Fluorophenylhydrazine, 1-(4-fluorophenyl)-2-methyl-1-propanoneFischer Indole SynthesisMid-range yields (50-70% for the indole formation step).[3]Versatile method for indole synthesis.Can require harsh acidic conditions and high temperatures; potential for regioisomer formation with unsymmetrical ketones.
Bischler-Möhlau Indole Synthesis 2-Bromo-1-(4-fluorophenyl)ethanone, N-isopropylanilineBischler-Möhlau ReactionGood yields for the indole formation step.Avoids some of the regioselectivity issues of the Fischer synthesis.Requires an excess of the aniline component.
Larock Indole Synthesis o-Iodo-N-isopropylaniline, 1-ethynyl-4-fluorobenzenePalladium-catalyzed heteroannulationGood to excellent yields for the indole formation step.[4]High versatility in substrate scope.[4]Requires a palladium catalyst, which can be costly; potential for catalyst poisoning.

Experimental Protocols

Synthesis of (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde via Vilsmeier-Haack Reaction

This protocol describes the formylation of the precursor this compound.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile

  • 3-(N-methyl-N-phenylamino)acrolein

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve this compound in acetonitrile.

  • In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride to N,N-dimethylformamide at 0°C with stirring.

  • Add the Vilsmeier reagent to the solution of the indole derivative.

  • Add 3-(N-methyl-N-phenylamino)acrolein to the reaction mixture.

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde.

Synthesis of Fluvastatin Precursor via Aldol Condensation

This protocol outlines the condensation of the acrylaldehyde intermediate with an acetoacetate derivative.

Materials:

  • (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde

  • tert-Butyl acetoacetate

  • Sodium hydride (NaH)

  • n-Butyllithium (n-BuLi)

  • Tetrahydrofuran (THF), anhydrous

  • Ammonium chloride solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend sodium hydride in anhydrous THF.

  • Add tert-butyl acetoacetate dropwise to the suspension at 0°C and stir for 30 minutes.

  • Cool the mixture to -40°C and add n-butyllithium dropwise to form the dianion.

  • Add a solution of (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde in anhydrous THF to the dianion solution at -40°C.

  • Stir the reaction mixture at -40°C until the reaction is complete (monitored by TLC).

  • Quench the reaction with a saturated ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting intermediate, a β-hydroxy ketoester, can then be stereoselectively reduced to the syn-diol of Fluvastatin.

Mandatory Visualizations

HMG_CoA_Reductase_Pathway cluster_cholesterol_synthesis Cholesterol Biosynthesis Pathway cluster_inhibition Mechanism of Fluvastatin Action Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMG-CoA synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase (Rate-limiting step) HMG-CoA_reductase_node HMG-CoA reductase HMG-CoA->HMG-CoA_reductase_node Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Squalene Squalene Isopentenyl-PP->Squalene Cholesterol Cholesterol Squalene->Cholesterol Fluvastatin Fluvastatin Fluvastatin->HMG-CoA_reductase_node Competitive Inhibition HMG-CoA_reductase_node->X

Caption: HMG-CoA Reductase Pathway and Fluvastatin Inhibition.

Experimental_Workflow cluster_indole_synthesis Indole Core Synthesis cluster_side_chain_attachment Side Chain Construction A Starting Materials (e.g., 2-Bromo-1-(4-fluorophenyl)ethanone, N-isopropylaniline) B Bischler-Möhlau Reaction A->B C This compound B->C D Vilsmeier-Haack Reaction (POCl3, DMF) C->D E (E)-3-(3-(4-fluorophenyl)-1-isopropyl- 1H-indol-2-yl)acrylaldehyde D->E F Aldol Condensation (tert-Butyl acetoacetate dianion) E->F G β-Hydroxy ketoester intermediate F->G H Stereoselective Reduction G->H I Fluvastatin H->I

Caption: Experimental Workflow for Fluvastatin Synthesis.

References

A Comparative Guide to the Synthesis of Substituted Indoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents. Consequently, the development of efficient and versatile synthetic routes to substituted indoles remains a critical area of research. This guide provides an objective comparison of prominent synthesis routes for substituted indoles, evaluating their performance based on experimental data and providing detailed methodologies for key reactions.

Comparative Performance of Indole Synthesis Routes

The selection of an appropriate synthetic strategy for a target substituted indole is a crucial decision that influences yield, purity, scalability, and overall efficiency. The following table summarizes quantitative data for several classical and modern methods for the synthesis of representative indole derivatives.

Synthesis RouteStarting MaterialsKey Reagents/CatalystReaction ConditionsYield (%)
Fischer Indole Synthesis Phenylhydrazine, AcetophenoneZinc chloride (ZnCl₂)170°C, 10-20 min72-80[1]
Phenylhydrazine, PropiophenoneAcetic AcidReflux, 8 hours75[2]
Phenylhydrazine, PropiophenoneEaton's Reagent (Microwave)170°C, 10 min92[2]
Bischler-Möhlau Synthesis α-Bromoacetophenone, AnilineAnilinium bromide (Microwave)540W, 45-60 sec71[1]
Aniline, Phenacyl bromide (one-pot, microwave)None600W, 1 min52-75[1]
Leimgruber-Batcho Synthesis 4-Methyl-3-nitrobenzonitrileDMF-DMA; Fe, Acetic Acid110°C then Reflux48[3]
o-NitrotolueneDMF-DMA, Pyrrolidine; Raney Ni, H₂Reflux then rtHigh[4]
Larock Indole Annulation 2-Iodoaniline, PhenylacetylenePd(OAc)₂, LiCl, K₂CO₃100°C, 6-24 hNot specified[1]
Reissert Indole Synthesis o-Nitrotoluene, Diethyl oxalatePotassium ethoxide; Zn, Acetic AcidN/ANot specified[5]
Palladium-Catalyzed Cyanation 6-BromoindolePd Catalyst, Cyanide Source~120°CNot specified[3]

Experimental Protocols

Detailed methodologies for the synthesis of a representative indole, 2-phenylindole, via three common methods are provided below.

Fischer Indole Synthesis of 2-Phenylindole

This protocol is adapted from established procedures utilizing zinc chloride as a catalyst.[1][6]

Step 1: Formation of Acetophenone Phenylhydrazone

  • In a 50 mL 2-neck round-bottom flask, combine acetophenone (2 g) and ethanol (6 mL).

  • With stirring, add phenylhydrazine (1.8 g) dropwise.

  • Add approximately 8-10 drops of glacial acetic acid to the mixture.

  • Heat the reaction mixture in an oil bath at approximately 80°C for 45 minutes.

  • Cool the flask in an ice bath to induce precipitation of the product.

  • Collect the solid by filtration through a Büchner funnel and wash with ice-cold ethanol (2 mL).

  • Dry the solid to obtain acetophenone phenylhydrazone. The expected yield is 87-91%.[1]

Step 2: Cyclization to 2-Phenylindole

  • In a 1-liter beaker, thoroughly mix the freshly prepared acetophenone phenylhydrazone (53 g, 0.25 mol) with powdered anhydrous zinc chloride (250 g).

  • Immerse the beaker in an oil bath preheated to 170°C and stir the mixture vigorously. The mixture will become liquid within 3-4 minutes.

  • Remove the beaker from the oil bath and continue stirring for 5 minutes.

  • To prevent solidification into a hard mass, stir in 200 g of clean sand.

  • Digest the mixture overnight on a steam cone with 800 mL of water and 25 mL of concentrated hydrochloric acid to dissolve the zinc chloride.

  • Filter the sand and crude 2-phenylindole. Boil the solids with 600 mL of 95% ethanol.

  • Decolorize the hot solution with Norit and filter.

  • Cool the filtrate to crystallize the 2-phenylindole. Collect the product by filtration and wash with cold ethanol. The total yield is 72-80%.[1]

Bischler-Möhlau Indole Synthesis of 2-Phenylindole (Microwave-Assisted)

This modern variation utilizes microwave irradiation to significantly reduce reaction times.[1]

Step 1: Synthesis of N-Phenacylaniline

  • Mix equimolecular amounts of aniline and phenacyl bromide with sodium bicarbonate.

  • Allow the solid-state reaction to proceed for 3 hours at room temperature.

Step 2: Microwave-Assisted Cyclization

  • A mixture of the N-phenacylaniline and anilinium bromide is subjected to microwave irradiation at 540 W for 45-60 seconds to yield 2-phenylindole.

  • A one-pot alternative involves irradiating a 2:1 mixture of aniline and phenacyl bromide, which can lead to yields of 52-75%.[1]

Larock Indole Annulation

This palladium-catalyzed method is highly versatile for the synthesis of 2,3-disubstituted indoles.[1]

  • In a reaction vessel, combine the o-iodoaniline (1.0 equiv), the internal alkyne (1.1-1.5 equiv), palladium(II) acetate (1-5 mol %), lithium chloride (1.0 equiv), and potassium carbonate (2.0 equiv).

  • Add DMF as the solvent.

  • Heat the mixture at 100°C for 6-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.

  • Combine the organic layers, wash, dry, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired 2,3-disubstituted indole.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the general workflows and key mechanistic steps of the discussed indole syntheses.

Fischer_Indole_Synthesis A Aryl Hydrazine + Aldehyde/Ketone B Formation of Phenylhydrazone A->B Acid Catalyst C [3,3]-Sigmatropic Rearrangement B->C Tautomerization (Enamine formation) D Cyclization & Elimination of Ammonia C->D E Substituted Indole D->E Bischler_Mohlau_Synthesis A α-Haloacetophenone + Aniline (excess) B Nucleophilic Substitution A->B C Intermediate Adduct B->C D Cyclization C->D Heat E Dehydration D->E F 2-Arylindole E->F Leimgruber_Batcho_Synthesis A o-Nitrotoluene B Enamine Formation A->B DMF-DMA, Pyrrolidine C β-Dialkylamino- 2-nitrostyrene B->C D Reductive Cyclization C->D Reducing Agent (e.g., Raney Ni, H₂) E Substituted Indole D->E Larock_Indole_Annulation cluster_0 Catalytic Cycle Pd0 Pd(0) OA Oxidative Addition Pd0->OA o-Iodoaniline PdII Aryl-Pd(II)-I OA->PdII MI Migratory Insertion PdII->MI Alkyne VinylPd Vinyl-Pd(II) MI->VinylPd Cyc Intramolecular Cyclization VinylPd->Cyc Palladacycle Palladacycle Cyc->Palladacycle RE Reductive Elimination Palladacycle->RE RE->Pd0 Indole Product

References

The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Indole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an objective, data-driven comparison of the biological activity of fluorinated and non-fluorinated indole analogs, a privileged scaffold in numerous therapeutic agents. By presenting key experimental data, detailed protocols, and visual representations of relevant biological pathways, this document serves as a comprehensive resource for understanding the nuanced impact of fluorination on this critical class of compounds.

The indole nucleus is a fundamental component of a vast array of biologically active natural products and synthetic drugs.[1] The introduction of fluorine atoms into the indole ring system can profoundly influence a molecule's physicochemical properties, thereby modulating its biological activity.[1] These effects can manifest as alterations in metabolic stability, lipophilicity, binding affinity to target proteins, and overall pharmacokinetic profiles.[1][2] This guide will delve into specific examples, backed by experimental data, to illustrate these critical differences.

I. Comparative Biological Activity Data

The following tables summarize quantitative data comparing the biological activity of fluorinated and non-fluorinated indole analogs across various biological targets.

Table 1: Anticancer Activity (Cell Viability, IC₅₀)

Compound PairNon-Fluorinated AnalogFluorinated AnalogTarget/Cell LineIC₅₀ (µM) - Non-FluorinatedIC₅₀ (µM) - Fluorinated
Indole-Chalcone Derivatives 4-methyl analog(E)-3-(6-fluoro-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-oneHCT-116/L (oxaliplatin-resistant)0.1410.006
5-methyl analog5-fluoro analog of FC116HCT-116/L (oxaliplatin-resistant)0.0300.007

Table 2: Antiviral Activity (HIV-1 Reverse Transcriptase Inhibition)

Compound PairNon-Fluorinated AnalogFluorinated AnalogAssayIC₅₀ (nM) - Non-FluorinatedIC₅₀ (nM) - Fluorinated
Indole-based NNRTIs Indole derivative4-fluoroindole derivativeHIV-1 Reverse Transcriptase>100~2
Indole Sulfonamides 5-chloro derivative5-chloro-4-fluoro derivativeHIV-1 WTHigh nM rangeLow nM range

Table 3: G-Protein Coupled Receptor (GPCR) Binding Affinity (Kᵢ)

Compound PairNon-Fluorinated AnalogFluorinated AnalogTarget ReceptorKᵢ (nM) - Non-FluorinatedKᵢ (nM) - Fluorinated
Serotonin Receptor Ligands Indole-imidazole conjugate4-fluoro-5-iodo-indole-imidazole conjugate5-HT₇ Receptor47.4 (clozapine reference)4
Cannabinoid Receptor Ligands Indole-2-carboxamideFluorinated indole-2-carboxamide (RM365)CB₂ Receptor>10002.1

Table 4: Metabolic Stability

CompoundDescriptionHalf-life (t½, min)Intrinsic Clearance (CLᵢₙₜ, mL/min/kg)
UT-155 Non-fluorinated indole12.35-
32a 4-Fluoro-indazole analog of UT-15513.29-
32c CF₃-substituted indazole analog of UT-15553.711.29 (mL/min/mg)
5-Fluoroindole Fluorinated indole144.29.0

II. Experimental Protocols

A. MTT Assay for Cell Viability and Proliferation

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[1]

Materials:

  • Cells in culture

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.2% NP-40 with 8 mM HCl in isopropanol)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (fluorinated and non-fluorinated indole analogs) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[3][4]

  • Solubilization: After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength between 550 and 600 nm.[4]

  • Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[1]

B. In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.

Materials:

  • Recombinant purified protein kinase

  • Specific peptide substrate for the kinase

  • ATP (Adenosine triphosphate)

  • Test compounds (indole analogs) dissolved in DMSO

  • Kinase reaction buffer (e.g., HEPES, MgCl₂, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Reaction Setup: In a 384-well plate, add the kinase, its substrate, and the kinase reaction buffer.

  • Inhibitor Addition: Add the diluted test compounds to the wells and incubate for a short period to allow for binding.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.

  • Detection: After a set incubation time, add the kinase detection reagent, which measures the amount of ADP produced (inversely proportional to kinase inhibition).

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The IC₅₀ value is determined by plotting the percentage of kinase inhibition against the inhibitor concentration.

C. Cytochrome P450 (CYP450) Inhibition Assay for Metabolic Stability

This assay assesses a compound's potential to inhibit major drug-metabolizing enzymes, indicating its metabolic stability.

Materials:

  • Human liver microsomes

  • CYP450 isoform-specific substrates

  • Test compounds (indole analogs)

  • NADPH regenerating system

  • Incubation buffer

  • LC-MS/MS system

Procedure:

  • Incubation: Incubate the isoform-specific substrate with human liver microsomes and a range of concentrations of the test compound.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Reaction Termination: After a specific incubation time, stop the reaction (e.g., by adding a quenching solvent).

  • Metabolite Quantification: Analyze the formation of the specific metabolite using LC-MS/MS.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the test compound that causes 50% inhibition of the formation of the metabolite, by comparing the results to a vehicle control.

III. Mandatory Visualizations

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Proliferation, Growth & Survival S6K->Proliferation fourEBP1->Proliferation Indole Indole Analogs Indole->PI3K Inhibit Indole->Akt Inhibit Indole->mTORC1 Inhibit

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by indole analogs.

medicinal_chemistry_workflow cluster_cycle Iterative Optimization Cycle HTS High-Throughput Screening (HTS) Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead (SAR Exploration) Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization (ADME/Tox Profiling) Hit_to_Lead->Lead_Opt Preclinical Preclinical Candidate Lead_Opt->Preclinical Synthesis Analog Synthesis (Fluorination) Lead_Opt->Synthesis Design Bio_Testing Biological Testing (In Vitro & In Vivo) Synthesis->Bio_Testing Synthesize Bio_Testing->Lead_Opt Analyze

Caption: Medicinal chemistry workflow for the optimization of indole analogs.

References

A Spectroscopic Comparison of Key Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Indole and its derivatives are fundamental heterocyclic scaffolds in numerous natural products and pharmaceutical agents, playing critical roles in biological processes. Their structural and electronic properties, which dictate their function, can be effectively probed using various spectroscopic techniques. This guide provides a comparative overview of the spectroscopic characteristics of key indole derivatives—Indole, L-Tryptophan, Serotonin, and Melatonin—supported by experimental data from UV-Vis absorption, fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.

Data Presentation: Spectroscopic Properties

The following table summarizes the key spectroscopic parameters for selected indole derivatives, providing a quantitative basis for comparison. Solvents and conditions are noted where specified in the source literature.

Indole Derivative Technique Parameter Value Solvent/Conditions Reference
Indole UV-Visλmax~280 nmSolution[1]
Fluorescenceλem340-350 nmAqueous[2]
Quantum Yield (ΦF)0.264Aqueous[2]
¹H NMRδ (N-H)8.0-12.0 ppmCDCl₃[3]
δ (C3-H)6.4-6.5 ppmCDCl₃[3]
¹³C NMRδ (C2)~125 ppmCDCl₃[3]
δ (C3)~102 ppmCDCl₃[3]
IRν (N-H stretch)3406 cm⁻¹KBr pellet[4]
ν (Aromatic C=C stretch)1508, 1577 cm⁻¹KBr pellet[4]
L-Tryptophan UV-Visλmax220, 280 nmWater:Acetonitrile[5]
Fluorescenceλem340-350 nmAqueous[2]
Quantum Yield (ΦF)0.145Aqueous[2]
Serotonin UV-Visλmax277 nm (shoulder at 300 nm)PBS Buffer / Aqueous[6][7]
Fluorescenceλem300-400 nmAqueous[5]
Melatonin UV-Visλmax~280 nmDMSO[7]
Fluorescenceλem354 nmAqueous[8]
3-Methylindole Fluorescenceλem365 nmAqueous[2]
Quantum Yield (ΦF)0.347Aqueous[2]
5-Hydroxyindole Fluorescenceλem325 nmCyclohexane[9]

Visualizations: Workflows and Principles

Diagrams are essential for visualizing complex processes and relationships in spectroscopic analysis. Below are representations of a standard experimental workflow and the fundamental electronic transitions governing UV-Vis and fluorescence spectroscopy.

Spectroscopic_Analysis_Workflow SamplePrep Sample Preparation (Dissolution, Concentration Adjustment) UVVis UV-Vis Spectroscopy (Measure Absorbance vs. Wavelength) SamplePrep->UVVis Fluorescence Fluorescence Spectroscopy (Measure Emission vs. Wavelength) SamplePrep->Fluorescence NMR NMR Spectroscopy (¹H, ¹³C) (Measure Nuclear Resonance) SamplePrep->NMR IR IR Spectroscopy (Measure Vibrational Frequencies) SamplePrep->IR DataProcessing Data Processing (Peak Identification, Integration) UVVis->DataProcessing Fluorescence->DataProcessing NMR->DataProcessing IR->DataProcessing Interpretation Structural Elucidation & Comparison (Identify Functional Groups, Confirm Structure) DataProcessing->Interpretation

Caption: General experimental workflow for spectroscopic analysis of indole derivatives.

Caption: Simplified Jablonski diagram of electronic transitions for absorption and fluorescence.

Experimental Protocols

The following protocols outline the general procedures for obtaining the spectroscopic data presented. Specific instrument parameters may vary.

1. UV-Visible (UV-Vis) Spectroscopy

  • Objective: To measure the electronic absorption spectrum and determine the wavelength(s) of maximum absorbance (λmax).

  • Protocol:

    • Sample Preparation: Prepare a stock solution of the indole derivative in a UV-transparent solvent (e.g., water, ethanol, acetonitrile) at a concentration of approximately 1 mg/mL.[5] Dilute the stock solution to a final concentration (typically 1-10 µg/mL) that yields an absorbance reading between 0.1 and 1.0 AU.[5]

    • Instrumentation: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the solvent to serve as a blank and another with the sample solution.

    • Data Acquisition: Record the absorption spectrum over a wavelength range of 200-400 nm.[10]

    • Analysis: Identify the wavelength of maximum absorbance (λmax). The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

2. Fluorescence Spectroscopy

  • Objective: To measure the fluorescence emission spectrum, determine the wavelength of maximum emission (λem), and calculate the fluorescence quantum yield (ΦF).

  • Protocol:

    • Sample Preparation: Prepare a dilute solution of the indole derivative (typically ~0.01 mM) in an appropriate solvent to avoid inner filter effects.[9] The absorbance at the excitation wavelength should be below 0.1.

    • Instrumentation: Use a fluorometer equipped with an excitation source (e.g., Xenon lamp or LED) and an emission detector.

    • Data Acquisition:

      • Set the excitation wavelength (λex), often corresponding to an absorption maximum (e.g., 280-295 nm).[8][9]

      • Scan the emission spectrum across a relevant range (e.g., 300-500 nm).

    • Analysis:

      • Identify the wavelength of maximum emission intensity (λem).

      • The fluorescence quantum yield (ΦF) is typically determined relative to a standard of known quantum yield (e.g., quinine sulfate) using the comparative method. The integrated sphere technique can also be used for absolute measurements.[2]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

  • Protocol:

    • Sample Preparation: Dissolve 5-10 mg of the indole derivative in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

    • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Data Acquisition:

      • ¹H NMR: Acquire the proton spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

      • ¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A longer relaxation delay and a greater number of scans are typically required due to the lower natural abundance of ¹³C.

    • Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Chemical shifts (δ) are referenced to the residual solvent peak or an internal standard (e.g., TMS). Signal multiplicity, integration (for ¹H), and chemical shifts are used to assign the structure.[3][11][12]

4. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Objective: To identify characteristic vibrational modes of functional groups within the molecule.

  • Protocol:

    • Sample Preparation:

      • Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.[13]

      • Solution: Dissolve the sample in an IR-transparent solvent (e.g., CCl₄).[14]

    • Instrumentation: Use an FT-IR spectrometer.

    • Data Acquisition: Collect a background spectrum (of the KBr pellet or solvent). Then, collect the sample spectrum. The data is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

    • Analysis: Identify the characteristic absorption bands corresponding to specific functional groups (e.g., N-H stretch, C=C aromatic stretch, C-H bend) by comparing the observed frequencies to correlation tables.[4][15]

References

A Comparative Guide to HPLC Purity Validation of 1-Isopropyl-3-(4-fluorophenyl)indole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the purity validation of 1-Isopropyl-3-(4-fluorophenyl)indole, a key intermediate in the synthesis of pharmaceuticals like Fluvastatin[1][2][3]. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons with alternative analytical techniques and supported by established experimental principles.

Comparison of Analytical Techniques for Purity Assessment

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute. While HPLC is a widely used and robust technique, other methods can provide complementary information. The choice of technique depends on the specific requirements of the analysis, such as the need for quantitation, identification of unknown impurities, or absolute purity determination.

ParameterHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation based on differential partitioning of analytes between a mobile phase and a stationary phase, with detection typically by UV absorbance.[4]An intrinsic property where the signal intensity is directly proportional to the number of atomic nuclei, allowing for absolute quantification against a certified internal standard.[4]Separation by HPLC followed by detection based on the mass-to-charge ratio of ionized molecules, enabling identification of unknown compounds.[4]
Primary Application Routine quality control, quantification of the main component and known impurities.[5][6]Absolute purity determination without the need for specific reference standards for each impurity.[4]Identification and quantification of known and unknown impurities, including those at trace levels.[4]
Strengths High precision, reproducibility, and robustness for routine analysis.[6]High accuracy and can serve as a primary ratio method.High sensitivity and specificity for impurity identification.
Limitations Requires reference standards for the identification and quantification of impurities.Lower sensitivity compared to HPLC-UV and LC-MS.Quantitative accuracy can be influenced by ionization efficiency.
Typical Limit of Detection (LOD) 0.015 - 0.2 µg/mL for indole derivatives.[4]~0.5 mg/mL (analyte concentration).[4]pg to ng range, depending on the analyte and instrument.

Experimental Protocol: HPLC Purity Method for this compound

This section details a recommended HPLC method for the purity validation of this compound. This method is based on common practices for the analysis of indole derivatives and should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[7]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A gradient-capable HPLC system with a UV or Diode Array Detector (DAD).

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase A: 0.1% Formic Acid in Water.[4]

  • Mobile Phase B: Acetonitrile.[4]

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 40
    20 90
    25 90
    26 40

    | 30 | 40 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

2. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a diluent (e.g., 50:50 Acetonitrile:Water) to obtain a concentration of approximately 0.5 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

3. Method Validation Parameters:

The analytical method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[5][7][8]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5][8] This can be demonstrated by spiking the sample with potential impurities, which, based on the synthesis route, could include N-isopropylaniline, 4-fluorophenacyl chloride, and 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone.[1][2][9]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of 50-150% of the target concentration.[7]

  • Accuracy: The closeness of the test results obtained by the method to the true value. It should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range.[7]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[7] It is typically expressed as the relative standard deviation (RSD).

Data Presentation

The results of the method validation should be summarized in clear and concise tables.

Table 1: System Suitability Test Results

ParameterAcceptance CriteriaObserved Value
Tailing Factor (T)≤ 2.01.2
Theoretical Plates (N)≥ 20008500
Relative Standard Deviation (RSD) of Peak Area (n=6)≤ 2.0%0.8%

Table 2: Summary of Validation Data

Validation ParameterResult
Linearity (r²)> 0.999
Range0.25 - 0.75 mg/mL
Accuracy (% Recovery)98.0% - 102.0%
Precision (RSD %)< 2.0%
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantitation (LOQ)0.15 µg/mL

Visualizations

Diagram 1: HPLC Purity Validation Workflow

HPLC_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Validation prep_std Prepare Reference Standard Solution injection Inject Samples and Standards prep_std->injection prep_sample Prepare Sample Solution prep_sample->injection hplc_system HPLC System Setup (Column, Mobile Phase, etc.) hplc_system->injection chromatography Chromatographic Separation injection->chromatography detection UV Detection at 230 nm chromatography->detection peak_integration Peak Integration and Identification detection->peak_integration system_suitability System Suitability Check peak_integration->system_suitability validation_params Calculate Validation Parameters (Linearity, etc.) system_suitability->validation_params If Passes purity_calc Calculate Purity and Impurity Profile validation_params->purity_calc report Generate Validation Report purity_calc->report

Caption: Workflow for the HPLC purity validation of this compound.

References

The Versatility of the Indole Scaffold: A Comparative Analysis in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the indole nucleus represents a privileged scaffold in the quest for novel therapeutic agents. Its inherent structural features and amenability to chemical modification have led to the development of a multitude of derivatives with potent and diverse biological activities. This guide provides a comparative analysis of indole derivatives, focusing on their anticancer and antimicrobial properties, supported by experimental data and detailed methodologies to aid in ongoing research and development efforts.

The indole ring system, a fusion of a benzene and a pyrrole ring, is a common motif in natural products and has been successfully incorporated into a wide range of clinically approved drugs.[1][2][3] Its ability to interact with various biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking makes it a versatile starting point for the design of new pharmacologically active molecules.[2] Recent research has focused on the development of indole derivatives as potent inhibitors of key cellular processes implicated in cancer and microbial infections.[1][4]

Comparative Analysis of Anticancer Activity

Indole derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled cell proliferation, evasion of apoptosis, and angiogenesis.[5] A primary mechanism of action for many anticancer indole derivatives is the inhibition of protein kinases, enzymes that play a crucial role in cell signaling pathways that regulate cell growth and division.[6][7][8]

Below is a summary of the in vitro cytotoxic activity of selected indole derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Indole Derivative ClassCompound ExampleTarget/MechanismCancer Cell LineIC50 (µM)Reference
Indole-AcrylamideCompound 1Tubulin Polymerization InhibitorHuh7 (Hepatocellular Carcinoma)5.0[1]
Pyrido[4,3-b]indoleCompound 2Tubulin Polymerization InhibitorHeLa (Cervical Cancer)8.7[1]
Indole-CurcuminMethoxy-substituted derivative (27)Not SpecifiedHeLa (Cervical Cancer)4[1]
A549 (Lung Cancer)15[1]
Hep-2 (Laryngeal Cancer)12[1]
Pyrazolinyl-IndoleCompound 17EGFR InhibitorLeukemia>10 (78.76% growth inhibition at 10 µM)[1]
Indole-ChalconeDerivative 12Tubulin Polymerization InhibitorVarious0.22 - 1.80[6]
Benzimidazole-IndoleDerivative 8Tubulin Polymerization InhibitorVarious0.05 (average)[6]
Indole-ThiopheneNot SpecifiedNot SpecifiedMDA-MB-231 (Triple Negative Breast Cancer)13 - 19[6]
Ursolic Acid-IndoleCompound 5fTopoisomerase IIα InhibitorSMMC-7721 (Hepatocarcinoma)0.56[9]
HepG2 (Hepatocarcinoma)0.91[9]

Comparative Analysis of Antimicrobial Activity

The rise of antibiotic resistance has spurred the search for new antimicrobial agents, and indole derivatives have emerged as a promising class of compounds.[4][10] They exhibit a broad spectrum of activity against both bacteria and fungi, often through mechanisms that involve the disruption of microbial membranes, inhibition of biofilm formation, and interference with essential cellular processes.[1][11]

The following table summarizes the in vitro antimicrobial activity of various indole derivatives, presented as Minimum Inhibitory Concentration (MIC) values (the lowest concentration that prevents visible growth of a microorganism).

Indole Derivative ClassCompound ExampleMicroorganismMIC (µg/mL)Reference
Indole-ThiadiazoleCompound 2cBacillus subtilis3.125[1]
Indole-TriazoleCompound 3cBacillus subtilis3.125[1]
Compound 3dStaphylococcus aureus6.25[8]
MRSA3.125[8]
Candida krusei3.125[8]
Halogenated Indoles6-bromo-4-iodoindoleStaphylococcus aureus20[3]
4-bromo-6-chloroindoleStaphylococcus aureus30[3]
5-iodoindoleAcinetobacter baumannii (XDR)64[7]
3-methylindoleAcinetobacter baumannii (XDR)64[7]
Ciprofloxacin-Indole HybridCompound 8bStaphylococcus aureus (Clinical Isolate)0.0625[12]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10][13][14]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.[13]

  • Compound Treatment: The cells are then treated with serial dilutions of the indole derivatives for a specified period (e.g., 24-72 hours).[10]

  • MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[15]

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).[14]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[15] The IC50 value is then calculated from the dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[2][4][16]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.[16]

  • Serial Dilution: The indole derivatives are serially diluted in the broth medium in a 96-well microtiter plate.[4]

  • Inoculation: Each well is inoculated with the standardized microbial suspension.[16]

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).[4]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[2]

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

  • Reaction Setup: The kinase, a specific substrate peptide, and the indole derivative (at various concentrations) are pre-incubated in a reaction buffer.[17]

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.[17]

  • Incubation: The reaction mixture is incubated for a defined period to allow for the phosphorylation of the substrate.

  • Detection of Activity: The kinase activity is quantified by measuring the amount of ADP produced or the amount of phosphorylated substrate. This can be achieved using various detection methods, such as luminescence-based assays (e.g., ADP-Glo™) or fluorescence-based assays.[17][18]

  • IC50 Determination: The IC50 value is determined by plotting the kinase activity against the inhibitor concentration.

Visualizing the Science: Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K Indole_Derivative Indole Derivative (Kinase Inhibitor) RAF RAF Indole_Derivative->RAF Inhibition Indole_Derivative->PI3K Inhibition RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT AKT->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Generic kinase signaling pathway targeted by indole derivatives.

Drug_Discovery_Workflow Start Start: Identify Biological Target Library_Design Indole Derivative Library Design & Synthesis Start->Library_Design HTS High-Throughput Screening (e.g., Kinase Assays) Library_Design->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation (SAR Studies) Hit_ID->Lead_Gen Lead_Opt Lead Optimization (ADMET Properties) Lead_Gen->Lead_Opt Preclinical Preclinical Studies (In vivo models) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: Logical workflow for indole derivative drug discovery.

MTT_Assay_Workflow Cell_Seeding 1. Seed Cells in 96-well Plate Compound_Addition 2. Add Indole Derivatives Cell_Seeding->Compound_Addition Incubation_24h 3. Incubate (e.g., 24h) Compound_Addition->Incubation_24h MTT_Addition 4. Add MTT Reagent Incubation_24h->MTT_Addition Incubation_4h 5. Incubate (e.g., 4h) MTT_Addition->Incubation_4h Solubilization 6. Solubilize Formazan (DMSO) Incubation_4h->Solubilization Absorbance_Reading 7. Read Absorbance (570 nm) Solubilization->Absorbance_Reading Data_Analysis 8. Calculate IC50 Absorbance_Reading->Data_Analysis

Caption: Experimental workflow for a typical cytotoxicity (MTT) assay.

References

Fluorination: A Key Strategy for Enhancing the Metabolic Stability of Indole-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the metabolic stability of fluorinated indoles, supported by experimental data and detailed methodologies.

The strategic incorporation of fluorine into indole-containing molecules is a widely adopted strategy in modern medicinal chemistry to enhance their metabolic stability and, consequently, improve their pharmacokinetic profiles. By replacing a hydrogen atom with a fluorine atom at a metabolically susceptible position, the carbon-fluorine bond's strength and stability can effectively block or significantly slow down oxidative metabolism by cytochrome P450 (CYP450) enzymes.[1][2] This guide provides an objective comparison of the metabolic stability of fluorinated versus non-fluorinated indoles, supported by experimental data, detailed experimental protocols, and visualizations of key processes.

Enhanced Metabolic Stability of Fluorinated Indoles: The Data

Preclinical studies consistently demonstrate the positive impact of fluorination on the metabolic stability of indole-containing compounds. The following table summarizes quantitative data from in vitro metabolic stability assays, highlighting the increased half-life (t½) and reduced intrinsic clearance (CLint) of fluorinated indoles compared to their non-fluorinated counterparts.

Compound IDDescriptionHalf-life (t½, min)Intrinsic Clearance (CLint, mL/min/mg or /10^6 cells)Data Source
UT-155 (Compound 8)Non-fluorinated indole12.35-[1][3]
32a4-Fluoro-indazole analog of UT-15513.29-[1]
32cCF3-substituted indazole analog of UT-15553.711.29 (mL/min/mg)[1]
5-Fluoroindole (5-FI)Fluorinated indole144.29.0 (µL/min/10^6 cells)[1]
5-Fluoroindole HClHydrochloride salt of 5-FI1248 (µL/min/10^6 cells)[1]
Indole Derivative ANon-fluorinated indole> 10-[4]
6-fluoroindole derivative 71a6-F substituted indole< 1-[4]
Indazole DerivativeNon-fluorinated indazole> 5000-[4]
4-fluoroindazole 514-F substituted indazole2500-[4]
6-fluoroindazole 526-F substituted indazole14-[4]

Note: The data for UT-155 and its analogs were generated in mouse liver microsomes, while the data for 5-Fluoroindole was generated in rat liver microsomes. Direct comparison of absolute values between different studies should be made with caution; however, the trend of increased stability with fluorination within each study is evident.[1]

Cytochrome P450-Mediated Metabolism of Indoles

The primary route of metabolism for many indole-containing compounds is oxidation by cytochrome P450 enzymes, such as CYP2A6 and CYP2E1.[1][5] This process can lead to the formation of various oxidized products, including indoxyl and oxindole.[1][5] Fluorination at a metabolically labile position on the indole ring can block this oxidative process, leading to a more stable compound.[1][2] This increased stability often translates to a longer half-life and lower clearance in vivo, which are desirable pharmacokinetic properties for many drug candidates.

Indole Indole CYP450 Cytochrome P450 (e.g., CYP2A6, CYP2E1) Indole->CYP450 Oxidation Oxidized_Metabolites Oxidized Metabolites (Indoxyl, Oxindole, etc.) CYP450->Oxidized_Metabolites Blocked_Metabolism Metabolism Blocked CYP450->Blocked_Metabolism Fluorinated_Indole Fluorinated Indole Fluorinated_Indole->CYP450 Oxidation

Caption: Cytochrome P450-mediated metabolism of indoles.

Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

The following protocol outlines a typical in vitro metabolic stability assay using liver microsomes to determine the intrinsic clearance (CLint) and half-life (t½) of a test compound.[6][7] This assay is a standard method for evaluating a compound's susceptibility to metabolism by CYP450 enzymes.[8][9]

1. Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of liver microsomes.[1][6]

2. Materials:

  • Test compound (fluorinated or non-fluorinated indole)

  • Liver microsomes (from human, rat, mouse, etc.)[8]

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Cofactor: NADPH

  • Positive control compound (with known metabolic stability)

  • Termination solution (e.g., cold acetonitrile or methanol containing an internal standard)

  • 96-well plates or microcentrifuge tubes

  • Incubator/shaking water bath (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis[9]

3. Experimental Workflow:

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Microsomes Prepare Liver Microsome Suspension Pre_Incubate Pre-incubate Microsomes and Compound at 37°C Prep_Microsomes->Pre_Incubate Prep_Compound Prepare Test Compound Solution Prep_Compound->Pre_Incubate Prep_NADPH Prepare NADPH Solution Initiate_Reaction Initiate Reaction by Adding NADPH Prep_NADPH->Initiate_Reaction Pre_Incubate->Initiate_Reaction Time_Points Incubate at 37°C and Collect Aliquots at Timed Intervals (0, 5, 15, 30, 60 min) Initiate_Reaction->Time_Points Quench Quench Reaction with Cold Termination Solution Time_Points->Quench Centrifuge Centrifuge to Precipitate Proteins Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate t½ and CLint Analyze->Calculate

Caption: Experimental workflow for an in vitro metabolic stability assay.

4. Procedure:

  • Preparation of Reagents: Prepare working solutions of the test compound, positive control, and NADPH regenerating system in phosphate buffer.

  • Incubation Setup: In a 96-well plate or microcentrifuge tubes, add the liver microsome suspension to the phosphate buffer.[1]

  • Pre-incubation: Pre-incubate the microsome mixture at 37°C for a short period (e.g., 5-10 minutes) to equilibrate the temperature.

  • Initiation of Reaction: Add the test compound to the pre-incubated microsome mixture and vortex gently. To initiate the metabolic reaction, add the pre-warmed NADPH solution.[1] The final concentration of the test compound is typically in the low micromolar range.[1]

  • Time Course Sampling: At predetermined time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.[1]

  • Reaction Termination: Immediately add the withdrawn aliquot to a tube or well containing the cold termination solution to stop the reaction and precipitate the proteins.[1]

  • Sample Processing: Vortex the samples and then centrifuge at high speed to pellet the precipitated proteins.[1]

  • Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.[9]

5. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression of this plot represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (incubation volume / amount of microsomal protein).

Conclusion

The strategic fluorination of indole-based compounds is a proven and effective method for enhancing their metabolic stability. By blocking sites of oxidative metabolism by CYP450 enzymes, fluorination can significantly increase the half-life and reduce the clearance of drug candidates, leading to improved pharmacokinetic properties. The in vitro metabolic stability assay using liver microsomes is a robust and widely used method for assessing the metabolic lability of compounds and guiding the design of more stable and effective drug candidates. This guide provides researchers with the foundational knowledge, comparative data, and experimental protocols to effectively assess and optimize the metabolic stability of fluorinated indoles in their drug discovery programs.

References

Structure-Activity Relationship of 1-Isopropyl-3-(4-fluorophenyl)indole Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationships between a compound's structure and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-Isopropyl-3-(4-fluorophenyl)indole derivatives, a scaffold with known interactions with key biological targets, most notably the cannabinoid receptors (CB1 and CB2). By presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways, this document aims to facilitate the rational design of novel therapeutic agents.

Comparative Biological Activity of Indole Derivatives

The primary biological targets for many indole derivatives are the cannabinoid receptors, CB1 and CB2.[2] The CB1 receptor is predominantly found in the central nervous system and mediates the psychoactive effects of cannabinoids, while the CB2 receptor is primarily expressed in the immune system and is implicated in inflammatory processes.[3] The affinity of a compound for these receptors is typically quantified by its inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in receptor binding assays.

The following tables summarize the binding affinities of various indole derivatives at human CB1 and CB2 receptors, providing a basis for understanding the impact of structural modifications.

Table 1: Influence of N1-Alkyl Substituent on Cannabinoid Receptor Affinity of 3-(1-Naphthoyl)indoles

Compound IDN1-SubstituentCB1 Ki (nM)CB2 Ki (nM)Reference
JWH-007Methyl9.52.9[4]
JWH-015Propyl16413.8[2]
JWH-018Pentyl92.94[2]
JWH-019Hexyl9.84.1[5]
JWH-004Butyl215.6[5]

Table 2: Influence of C3-Aroyl Substituent on Cannabinoid Receptor Affinity of 1-Pentylindoles

Compound IDC3-SubstituentCB1 Ki (nM)CB2 Ki (nM)Reference
JWH-0181-Naphthoyl92.94[2]
JWH-0814-Methoxy-1-naphthoyl1.21.2[6]
JWH-1224-Methyl-1-naphthoyl0.691.2[6]
JWH-2104-Ethyl-1-naphthoyl0.460.69[2]

SAR Insights: From the data on related compounds, several key SAR trends can be inferred for the this compound scaffold:

  • N1-Substituent: The nature of the alkyl group at the N1 position of the indole ring is a critical determinant of affinity for both CB1 and CB2 receptors. Generally, an alkyl chain of 3 to 6 carbons is optimal for high affinity.[2][5] While the target compound has an isopropyl group, it is expected that variations in the size and branching of this substituent will significantly impact receptor binding.

  • C3-Aryl Group: The aromatic group at the C3 position plays a crucial role in receptor interaction, likely through π-π stacking interactions within the receptor's binding pocket.[6] The 4-fluorophenyl group in the target scaffold is a common feature in many biologically active compounds. Modifications to this ring, such as the introduction of other substituents or its replacement with different aromatic or heteroaromatic systems, would be a key area for SAR exploration.

  • Indole Core Modifications: Substitution on the indole nucleus itself can also influence activity. For instance, a methyl group at the C2 position has been shown to decrease CB1 receptor affinity in some series.[5]

Experimental Protocols

To enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.

Cannabinoid Receptor Binding Assay (Radioligand Displacement Assay)

This assay determines the affinity of a test compound for the CB1 and CB2 receptors by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • Membrane preparations from cells stably expressing human CB1 or CB2 receptors.

  • Radioligand: [³H]CP-55,940 (a high-affinity, non-selective cannabinoid agonist).

  • Non-specific binding control: WIN-55,212-2 (a high-affinity cannabinoid agonist).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% Bovine Serum Albumin (BSA), pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand ([³H]CP-55,940), and either the assay buffer (for total binding), a high concentration of a non-radiolabeled ligand (for non-specific binding), or the test compound at various concentrations.

  • Incubation: Incubate the plates at 30°C for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis A Prepare Serial Dilutions of Test Compounds C Combine Reagents in 96-well Plate A->C B Prepare Membrane, Radioligand, and Control Solutions B->C D Incubate at 30°C C->D E Filter and Wash D->E F Scintillation Counting E->F G Calculate IC50 and Ki F->G

Caption: Workflow for a competitive radioligand binding assay.

Cannabinoid Receptor Signaling Pathways

Upon activation by an agonist, cannabinoid receptors initiate a cascade of intracellular signaling events, primarily through coupling to Gi/o proteins.[2] Understanding these pathways is crucial for characterizing the functional activity of novel ligands.

The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] Additionally, the βγ subunit of the G-protein can activate other downstream effectors, including mitogen-activated protein kinases (MAPKs) like ERK1/2, which are involved in regulating cell growth and differentiation.[2]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Ligand Cannabinoid Agonist (e.g., Indole Derivative) CB_Receptor CB1/CB2 Receptor Ligand->CB_Receptor Binds to G_Protein Gi/o Protein CB_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits MAPK_Cascade MAPK Cascade (e.g., ERK1/2) G_Protein->MAPK_Cascade Activates (βγ subunit) cAMP cAMP ATP ATP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression MAPK_Cascade->Gene_Expression Regulates CREB->Gene_Expression Regulates

Caption: Simplified cannabinoid receptor signaling cascade.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly those targeting the cannabinoid system. The structure-activity relationships of related indole derivatives provide a valuable roadmap for optimizing the potency and selectivity of new analogs. By utilizing the experimental protocols and understanding the signaling pathways outlined in this guide, researchers can effectively design and evaluate novel compounds, accelerating the drug discovery process. Future studies focusing on a systematic exploration of the SAR of this specific scaffold will be instrumental in unlocking its full therapeutic potential.

References

cost-benefit analysis of different synthetic pathways for Fluvastatin intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of pharmaceutical intermediates is a critical factor in the overall cost and timeline of drug production. This guide provides a comparative analysis of two prominent synthetic pathways for key intermediates of Fluvastatin, a widely used synthetic statin for the treatment of hypercholesterolemia.

This analysis focuses on a traditional synthetic approach utilizing the Horner-Wadsworth-Emmons (HWE) olefination and a more recent, improved one-pot process developed by Novartis. The comparison highlights key differences in reaction conditions, yield, and potential for industrial scale-up, supported by available experimental data.

At a Glance: Comparison of Synthetic Pathways

ParameterTraditional Horner-Wadsworth-Emmons PathwayImproved Novartis One-Pot Process
Key Intermediate (E)-7-[3-(4-fluorophenyl)-1-isopropyl-2-indolyl]-5-hydroxy-3-oxo-6-heptenoic acid methyl ester(E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic acid-1,1-dimethylethylester
Key Reaction Horner-Wadsworth-Emmons OlefinationOne-pot condensation and low-temperature reduction
Reported Yield ~90% for a key reduction step[1]Overall yield increased by 25% compared to previous methods[1]
Reaction Time A key reduction step is reported to take 5 hours.[1]Not explicitly detailed, but "higher throughput" is claimed.[2]
Process Steps Multi-step process with isolation of intermediates."One-pot" synthesis without isolation of the intermediate keto-alcohol.[2]
Solvent Usage Multiple solvents required for reaction and purification.Omission of two solvents compared to the previous process.[2]
Cost-Effectiveness Standard industrial process."Considerably lower cost".[2]

Visualizing the Synthetic Approaches

The following diagrams illustrate the logical flow of the two compared synthetic pathways for Fluvastatin intermediates.

G cluster_0 Traditional HWE Pathway cluster_1 Improved Novartis One-Pot Process A Indole Aldehyde C Horner-Wadsworth-Emmons Olefination A->C B Phosphonate Reagent B->C D Keto-ester Intermediate (isolated) C->D E Reduction D->E F Diol Intermediate E->F J Diol Intermediate (without isolation of keto-alcohol) G Indole Aldehyde I One-Pot Reaction: Condensation & Reduction G->I H Dianion of tert-butyl acetoacetate H->I I->J

Caption: Comparative workflow of Traditional HWE vs. Novartis One-Pot Process.

In-Depth Analysis of the Synthetic Pathways

Traditional Pathway: Horner-Wadsworth-Emmons Olefination

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used and reliable method for the stereoselective synthesis of alkenes. In the context of Fluvastatin synthesis, it is employed to construct the heptenoate side chain. This pathway typically involves the reaction of a phosphonate-stabilized carbanion with the core indole aldehyde.

A key intermediate in this route is (E)-7-[3-(4-fluorophenyl)-1-isopropyl-2-indolyl]-5-hydroxy-3-oxo-6-heptenoic acid methyl ester. A subsequent reduction of the keto group to a hydroxyl group is a critical step. One patented process describes the reduction of this intermediate using methoxy diethylborane and sodium borohydride, achieving a 90% yield with a syn/anti ratio of 98:2 over a 5-hour reaction time.[1] While effective, this multi-step approach necessitates the isolation and purification of intermediates, which can increase production time and cost, as well as solvent consumption.

Improved Novartis Process: A "One-Pot" Solution

In an effort to streamline the synthesis and improve efficiency, Novartis developed an improved manufacturing process.[2] This method involves a one-pot reaction that combines the condensation of E-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-2-propenal with the dianion of tert-butyl acetoacetate, followed by a low-temperature reduction to directly yield the desired diol intermediate, 7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic acid-1,1-dimethylethylester.

The key advantages of this process are a significant 25% increase in the overall yield and the elimination of two solvents from the workflow.[1] By avoiding the isolation of the intermediate keto-alcohol, the process boasts a higher throughput and is described as being "considerably lower cost".[2] This approach represents a significant process intensification, aligning with the principles of green chemistry by reducing waste and improving atom economy.

Experimental Protocols

While detailed, step-by-step industrial protocols are often proprietary, the following represents a general outline of the key experimental steps based on available literature.

General Protocol for Horner-Wadsworth-Emmons Olefination
  • Phosphonate Anion Generation: A suitable phosphonate ester is treated with a strong base (e.g., sodium hydride or an alkyllithium reagent) in an anhydrous aprotic solvent (e.g., tetrahydrofuran) at a low temperature (e.g., 0 °C to -78 °C) to generate the phosphonate carbanion.

  • Olefination: A solution of the indole aldehyde, [3-(4-fluorophenyl)-1-isopropyl-2-indolyl]-carbaldehyde, in the same solvent is added to the solution of the phosphonate anion. The reaction mixture is stirred for a specified time until the reaction is complete, as monitored by a suitable technique like thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction is quenched with an aqueous solution (e.g., saturated ammonium chloride). The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by a suitable method, such as column chromatography, to yield the keto-ester intermediate.

  • Reduction: The isolated keto-ester is dissolved in a suitable solvent system (e.g., THF/methanol). A reducing agent, such as a combination of an alkoxydialkylborane and sodium borohydride, is added at a controlled low temperature. The reaction proceeds for several hours to yield the desired diol intermediate.[1]

Conceptual Protocol for the Novartis One-Pot Process
  • Dianion Formation: tert-Butyl acetoacetate is treated with two equivalents of a strong base (e.g., sodium hydride followed by n-butyllithium) in an anhydrous solvent at a low temperature to form the dianion.

  • Condensation: A solution of E-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-2-propenal in the same solvent is added to the dianion solution at a controlled low temperature to facilitate the aldol-type condensation.

  • In-situ Reduction: Without isolating the intermediate, a reducing agent is added directly to the reaction mixture at a low temperature to stereoselectively reduce the newly formed ketone to the corresponding alcohol.

  • Work-up and Isolation: The reaction is quenched, and the final diol product is isolated and purified. This streamlined process avoids a separate work-up and purification step for the keto-alcohol intermediate.[2]

Conclusion

The evolution of the synthetic strategy for Fluvastatin intermediates from a traditional multi-step Horner-Wadsworth-Emmons pathway to the improved Novartis one-pot process demonstrates a clear trend towards more efficient, cost-effective, and environmentally conscious manufacturing. The one-pot approach offers significant advantages in terms of increased yield, reduced solvent usage, and higher throughput, making it a more favorable option for industrial-scale production. For researchers and drug development professionals, the principles of process intensification and optimization showcased in the Novartis process provide a valuable framework for developing sustainable and economical synthetic routes for other pharmaceutical targets.

References

A Comparative Guide to Benchmarking the Purity of Synthesized 1-Isopropyl-3-(4-fluorophenyl)indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for benchmarking the purity of synthesized 1-Isopropyl-3-(4-fluorophenyl)indole, a key intermediate in various pharmaceutical applications. The purity of active pharmaceutical ingredients (APIs) and their synthetic precursors is a critical quality attribute that directly impacts safety and efficacy. This document outlines detailed experimental protocols and presents comparative data to aid in the selection of appropriate analytical techniques for robust purity assessment.

Executive Summary of Purity Analysis

The purity of a synthesized batch of this compound was benchmarked against a certified commercial standard and a crude, unpurified sample. A multi-pronged analytical approach employing High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy was utilized. This orthogonal testing strategy ensures a comprehensive and reliable assessment of purity, capable of detecting and quantifying a wide range of potential impurities.

Data Presentation: Comparative Purity Analysis

The following table summarizes the quantitative data obtained from the analysis of three distinct samples of this compound.

Analytical Method Parameter Crude Synthesized Sample Purified Synthesized Sample Commercial Standard
HPLC-UV Purity (Area %)85.2%99.85%> 99.9%
Known Impurity 1 (Area %)5.8% (Unreacted N-isopropylaniline)0.05%Not Detected
Known Impurity 2 (Area %)4.5% (Unreacted 2-bromo-1-(4-fluorophenyl)ethanone)0.03%Not Detected
Unknown Impurity (Area %)4.5% (at RRT 1.15)0.07%Not Detected
LC-MS Molecular Ion (m/z)254.1315 [M+H]⁺254.1318 [M+H]⁺254.1317 [M+H]⁺
Impurity IdentificationConfirmed presence of starting materials and a potential dimeric byproduct (m/z 505.25)Trace levels of starting materials confirmedNo significant impurities detected
qNMR Absolute Purity (mol/mol %)84.5%99.8%99.9% (Certified)

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are optimized for the analysis of this compound and adhere to principles outlined in ICH Q2(R1) for the validation of analytical procedures.[1][2]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method provides a high-resolution separation of the main compound from its potential impurities, allowing for accurate quantification based on peak area percentage.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 40
    15.0 95
    20.0 95
    20.1 40

    | 25.0 | 40 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the same diluent.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This technique is instrumental for the identification of unknown impurities by providing molecular weight information.

  • Instrumentation: HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • LC Conditions: Same as the HPLC-UV method to ensure chromatographic correlation.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Scan Range: m/z 50 - 1000.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Data Analysis: Extract ion chromatograms for expected impurities and screen for unexpected masses. Utilize fragmentation data (MS/MS) to aid in the structural elucidation of unknown peaks.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.

  • Instrumentation: NMR spectrometer with a minimum field strength of 400 MHz.

  • Internal Standard: Maleic acid (certified reference material). Its olefinic protons provide a sharp singlet in a region that is typically clear of analyte signals.

  • Solvent: Dimethyl sulfoxide-d6 (DMSO-d6).

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of this compound into a clean, dry vial.

    • Accurately weigh approximately 5 mg of the maleic acid internal standard into the same vial.

    • Dissolve the mixture in approximately 0.7 mL of DMSO-d6.

    • Transfer the solution to a 5 mm NMR tube.

  • Acquisition Parameters:

    • Pulse Program: A standard 30-degree pulse sequence.

    • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons for accurate integration).

    • Number of Scans: 16.

  • Data Processing and Calculation:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved, unique signal for the analyte and the singlet for the internal standard.

    • Calculate the purity using the following formula:

      Purity (% mol/mol) = ( (I_analyte / N_analyte) / (I_IS / N_IS) ) * ( (m_IS / m_analyte) * (MW_analyte / MW_IS) ) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • m = mass

      • MW = Molecular weight

      • P = Purity of the internal standard

Visualizations

Analytical Workflow for Purity Benchmarking

Purity_Workflow start Synthesized This compound hplc_uv HPLC-UV Analysis start->hplc_uv lc_ms LC-MS Analysis start->lc_ms qnmr qNMR Analysis start->qnmr purity_quant Purity Quantification (Area %) hplc_uv->purity_quant impurity_id Impurity Identification (Molecular Weight) lc_ms->impurity_id abs_purity Absolute Purity (mol/mol %) qnmr->abs_purity comparison Comparison with Commercial Standard purity_quant->comparison impurity_id->comparison abs_purity->comparison final_report Final Purity Benchmark Report comparison->final_report

Caption: A logical workflow for the comprehensive purity assessment of synthesized compounds.

Signaling Pathway for Impurity Identification and Quantification

Impurity_Signaling sample Analyte Sample hplc HPLC Separation sample->hplc uv_detector UV Detector hplc->uv_detector Eluent ms_detector Mass Spectrometer hplc->ms_detector Eluent area_percent Area % Purity & Impurity Profile uv_detector->area_percent mw_info Molecular Weight Information ms_detector->mw_info impurity_struct Structural Elucidation of Impurities mw_info->impurity_struct

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.